molecular formula C20H28ClN3O5 B12423380 APN-PEG4-Amine hydrochloride

APN-PEG4-Amine hydrochloride

Katalognummer: B12423380
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: XGMVXCSHGUKGMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

APN-PEG4-Amine hydrochloride is a useful research compound. Its molecular formula is C20H28ClN3O5 and its molecular weight is 425.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H28ClN3O5

Molekulargewicht

425.9 g/mol

IUPAC-Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[4-(2-cyanoethynyl)phenyl]propanamide;hydrochloride

InChI

InChI=1S/C20H27N3O5.ClH/c21-8-1-2-18-3-5-19(6-4-18)23-20(24)7-10-25-12-14-27-16-17-28-15-13-26-11-9-22;/h3-6H,7,9-17,22H2,(H,23,24);1H

InChI-Schlüssel

XGMVXCSHGUKGMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#CC#N)NC(=O)CCOCCOCCOCCOCCN.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

APN-PEG4-Amine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

APN-PEG4-Amine hydrochloride is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in experimental settings. The key features of this linker are its thiol-reactive 3-arylpropiolonitrile (APN) group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a primary amine for further functionalization.

The APN moiety offers a significant advantage over traditional maleimide-based thiol chemistry due to the formation of a more stable thioether linkage, which is less susceptible to cleavage in vivo.[1][2][3] The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5][] The terminal primary amine allows for straightforward conjugation to various molecules, such as cytotoxic drugs or E3 ligase ligands, through well-established bioconjugation techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing conjugation experiments, as well as for the characterization of the resulting conjugates.

PropertyValueReference
Molecular Formula C₂₀H₂₈ClN₃O₅[2]
Molecular Weight 425.91 g/mol [2]
Purity >95%[3]
Physical Form Oil[3]
Storage Temperature -20°C[3][7]
Solubility Soluble in MeOH, DMF, and DMSO[3]

Core Applications and Mechanism of Action

This compound is primarily utilized as a linker in the construction of ADCs and PROTACs. Its bifunctional nature allows for the precise connection of a targeting moiety (like an antibody) to an effector molecule (a cytotoxic drug or an E3 ligase ligand).

Application in Antibody-Drug Conjugates (ADCs)

In ADC development, this compound serves to link a monoclonal antibody to a potent cytotoxic payload. The APN group reacts specifically with cysteine residues on the antibody, while the amine group is used to attach the drug. The resulting ADC can selectively deliver the cytotoxic agent to cancer cells expressing the target antigen, minimizing off-target toxicity.

The general workflow for developing an ADC using a linker like APN-PEG4-Amine is depicted in the following diagram.

ADC_Workflow cluster_synthesis Conjugate Synthesis cluster_action Mechanism of Action Ab Antibody (with Cys) ADC Antibody-Drug Conjugate Ab->ADC Linker APN-PEG4-Amine Linker->Ab Thiol-Click Reaction Linker->ADC Drug Cytotoxic Drug Activated_Drug Activated Drug Drug->Activated_Drug Activation Activated_Drug->Linker Amide Coupling Tumor_Cell Tumor Cell Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Drug Released Drug Lysosome->Released_Drug Payload Release Apoptosis Cell Death Released_Drug->Apoptosis Induces PROTAC_Mechanism cluster_components PROTAC Components cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation Pathway Warhead Target Protein Ligand Linker APN-PEG4-Amine based Linker Warhead->Linker PROTAC PROTAC E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Target_Protein Target Protein Ternary_Complex Target-PROTAC-E3 Complex Target_Protein->Ternary_Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_Protein Ubiquitinated Target Ubiquitination->Ub_Protein Proteasome Proteasome Ub_Protein->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides Thiol_Click_Reaction APN APN-PEG4-Amine R-C≡C-CN Conjugate Thioether Conjugate P-S-C(R)=CH-CN APN->Conjugate Cysteine Protein-Cysteine P-SH Cysteine->Conjugate

References

APN-PEG4-Amine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to APN-PEG4-Amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of therapeutic molecules such as antibody-drug conjugates (ADCs). This linker features two distinct reactive moieties: a 3-arylpropiolonitrile (APN) group and a primary amine, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The APN moiety offers exquisite chemoselectivity for cysteine residues, while the primary amine allows for conventional conjugation to electrophilic groups like N-hydroxysuccinimide (NHS) esters.[1]

The key innovation of the APN linker lies in its reaction with thiols. This "thiol-click" reaction results in a highly stable thioether linkage.[1][2][3] This stability is a significant advantage over traditional maleimide-based linkers, whose resulting conjugates can undergo retro-Michael addition, leading to premature cleavage and payload release in vivo.[4][5][6] The hydrophilic PEG4 spacer enhances solubility, reduces aggregation, and provides sufficient spatial separation between the conjugated molecules.

Chemical Structure and Properties

The chemical structure of this compound combines the reactivity of the APN group with the versatility of a primary amine.

Figure 1: Chemical Structure of this compound cluster_APN APN Moiety cluster_PEG PEG4 Spacer cluster_Amine Amine Group (HCl Salt) APN_structure N#C-C#C-Ph- PEG_structure -(O-CH2-CH2)4- APN_structure->PEG_structure -Linkage- Amine_structure NH3+ . Cl- PEG_structure->Amine_structure -Linkage-

Caption: A simplified representation of the key functional components of APN-PEG4-Amine HCl.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₈ClN₃O₅[2][7]
Molecular Weight 425.91 g/mol [2][3][7]
Physical Form Oil[1][3]
Purity >95%[1]
Solubility Soluble in MeOH, DMF, and DMSO[1][3]
Storage Condition -20 °C[1]

Mechanism of Action and Applications

APN-PEG4-Amine is a dual-functionality linker enabling sequential conjugation strategies. It is primarily used in the construction of ADCs, where a cytotoxic payload is linked to a monoclonal antibody.

Thiol-Specific Conjugation (APN Moiety)

The APN group reacts specifically and irreversibly with the thiol side chain of cysteine residues.[2][3] This reaction proceeds under mild aqueous conditions (pH 7.5-9.0) and demonstrates high chemoselectivity.[5] The resulting conjugate is significantly more stable in aqueous media and human plasma compared to maleimide-cysteine adducts, which is critical for developing robust and effective ADCs.[2][4][6]

Amine-Reactive Conjugation

The terminal primary amine serves as a versatile handle for attaching a wide range of molecules, such as cytotoxic drugs, imaging agents, or biotin (B1667282) tags. This is typically achieved by reacting the amine with a molecule containing an activated carboxylic acid, such as an NHS ester, to form a stable amide bond.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The logical workflow for synthesizing an ADC using this compound involves two primary stages:

  • Payload-Linker Conjugation: A carboxylated drug payload is activated (e.g., with EDC/NHS) and then reacted with the amine group of the APN-PEG4-Amine linker.

  • Antibody-Linker Conjugation: The purified payload-linker construct is then reacted with a monoclonal antibody that has available cysteine residues, forming a stable ADC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation start Start Materials: - Carboxylated Drug - APN-PEG4-Amine HCl - Antibody (mAb) activate_drug Activate Drug (EDC/NHS Chemistry) start->activate_drug conjugate_linker Conjugate to Linker's Amine (Formation of Amide Bond) activate_drug->conjugate_linker purify_linker_drug Purify Drug-Linker Construct conjugate_linker->purify_linker_drug conjugate_antibody Conjugate to mAb Cysteine (APN Thiol-Click Reaction) purify_linker_drug->conjugate_antibody purify_adc Purify Final ADC conjugate_antibody->purify_adc final_adc Final ADC Construct purify_adc->final_adc

Caption: A typical two-stage workflow for the synthesis of an ADC using APN-PEG4-Amine HCl.

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required based on the specific properties of the drug, protein, or other molecules involved.

Protocol 1: Amine Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of a carboxylated molecule (e.g., a drug) to the amine group of the linker.

Materials:

  • Carboxylated payload molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine

  • Purification system (e.g., Reverse-phase HPLC)

Procedure:

  • Payload Activation:

    • Dissolve the carboxylated payload in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the payload solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Linker:

    • Dissolve the this compound in the Coupling Buffer.

    • Add the activated payload solution to the linker solution. A molar ratio of 1:1 to 1:1.5 (activated payload to linker) is recommended as a starting point.

    • Ensure the pH of the reaction mixture is between 7.2 and 7.5 to facilitate the reaction between the NHS ester and the primary amine.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to hydrolyze any unreacted NHS esters.

    • Purify the resulting payload-linker conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted components.

Protocol 2: Thiol-Specific Protein Conjugation

This protocol describes the conjugation of the APN-functionalized payload (from Protocol 1) to cysteine residues on a protein.

Materials:

  • Purified APN-functionalized payload

  • Cysteine-containing protein (e.g., antibody) in a suitable buffer

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-9.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or ultrafiltration)

Procedure:

  • Prepare Protein:

    • If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by buffer exchange to remove the reducing agent.

    • Ensure the protein is in an appropriate amine-free and thiol-free buffer, such as PBS. Adjust the pH to 7.5-9.0.

  • Conjugation Reaction:

    • Add the APN-functionalized payload to the protein solution. A 5- to 20-fold molar excess of the linker-payload construct over the protein is a common starting point.

    • Incubate the reaction at room temperature for 2–12 hours.[5] The optimal time should be determined empirically.

  • Purification:

    • Remove excess, unreacted payload-linker construct and purify the final conjugate using a suitable method like SEC or repeated ultrafiltration.

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity using techniques such as HIC-HPLC, RP-HPLC, and Mass Spectrometry.

Conclusion

This compound is a highly effective heterobifunctional linker for modern bioconjugation. Its defining feature is the APN moiety, which provides a mechanism for creating exceptionally stable thiol conjugates, overcoming a major limitation of maleimide-based chemistry. The inclusion of a PEG spacer and a versatile primary amine handle makes it an ideal tool for researchers in drug development and related fields who require precise control and high in vivo stability for their biomolecular constructs.

References

The Chemical Core of Next-Generation Antibody-Drug Conjugates: A Technical Guide to APN-PEG4-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Mechanism and Application of a Novel Heterobifunctional Linker for Advanced Antibody-Drug Conjugates

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action and application of APN-PEG4-Amine hydrochloride. This innovative heterobifunctional linker is a critical component in the construction of advanced antibody-drug conjugates (ADCs), offering enhanced stability and precise control over conjugation chemistry.

Introduction: The Role of Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of cancer therapeutics that merge the target specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic drugs.[1][2] The linker, which connects the antibody to the cytotoxic payload, is a pivotal element that dictates the ADC's stability, pharmacokinetics, and overall efficacy.[3] this compound is a state-of-the-art linker designed to address the challenges of traditional conjugation technologies, particularly in terms of stability and homogeneity.

This guide will elucidate the chemical mechanism of this compound, detail its role in the broader biological mechanism of ADCs, provide structured quantitative data, outline key experimental protocols, and present visual diagrams of the relevant pathways and workflows.

The Chemical Mechanism of Action of this compound

This compound is not a therapeutic agent with a direct biological mechanism of action. Instead, its "mechanism of action" is chemical, functioning as a stable and efficient bridge for conjugating a monoclonal antibody to a cytotoxic payload. This heterobifunctional linker possesses two distinct reactive moieties: a 3-arylpropiolonitrile (APN) group and a primary amine group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.

Thiol-Specific Conjugation via the 3-Arylpropiolonitrile (APN) Group

The APN group provides a highly selective and stable means of attaching the linker to a monoclonal antibody. It reacts specifically with the thiol group (-SH) of cysteine residues on the antibody.[4] This reaction is a key advantage over traditional maleimide-based conjugation, as the resulting thioether bond is significantly more stable in vivo, reducing premature drug release.[5][6]

The standard procedure for APN-mediated protein labeling involves incubating the antibody, which has free cysteine residues, with the APN-functionalized linker in a buffer solution (pH 7.5-9.0) at room temperature for a period of 2 to 12 hours.[4] Following the incubation, the resulting conjugate can be purified using size-exclusion chromatography or ultrafiltration.[4]

Payload Attachment via the Amine Group

The primary amine group at the other end of the linker serves as the attachment point for the cytotoxic drug. This conjugation is typically achieved by forming a stable amide or carbamate (B1207046) bond. For instance, a cytotoxic agent with a carboxylic acid group can be activated (e.g., as an N-hydroxysuccinimide ester) and then reacted with the amine group on the linker.[7] This flexibility allows for the conjugation of a wide range of payloads, including potent anti-tubulin agents like monomethyl auristatin E (MMAE) and DNA-damaging agents such as doxorubicin (B1662922).[7][8]

The 4-unit PEG spacer plays a crucial role in the linker's function. It enhances the water solubility of the ADC, which is particularly important when dealing with hydrophobic payloads.[3] Additionally, the PEG spacer can help to reduce the immunogenicity of the conjugate and improve its pharmacokinetic profile.[3]

The Biological Mechanism of Action of an APN-PEG4-Amine-Linked ADC

Once an ADC is synthesized using the this compound linker, it exerts its therapeutic effect through a multi-step biological mechanism:

  • Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[1]

  • Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex, typically through receptor-mediated endocytosis.[9]

  • Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosomes, which are acidic and enzyme-rich organelles within the cell.[9] Here, if a cleavable linker is used (e.g., one containing a dipeptide sequence like valine-citrulline), it is cleaved by lysosomal proteases, releasing the active cytotoxic payload.[8]

  • Cytotoxicity: The released payload can then exert its cell-killing effect. For example, MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis, while doxorubicin intercalates into DNA, disrupting cellular processes and triggering cell death.[1][]

Quantitative Data

The following tables summarize key quantitative data related to the performance and characterization of ADCs, with a focus on aspects relevant to the use of advanced linkers like this compound.

ParameterMethodTypical ValuesReferences
Drug-to-Antibody Ratio (DAR) UV-Vis Spectrophotometry2 - 4[11]
Hydrophobic Interaction Chromatography (HIC)Provides distribution of DAR species[11]
Liquid Chromatography-Mass Spectrometry (LC-MS)3.5 - 4.5[12][13]
In Vitro Cytotoxicity (IC50) MTT AssayVaries by cell line and payload (nM to µM range)[9][14][15]
XTT AssayVaries by cell line and payload (nM to µM range)[14]
In Vitro Serum Stability ELISA>90% ADC remaining after 7 days[16]
LC-MSDAR decrease from ~4.5 to ~3.0 over 7 days[12]
APN-Thiol Linkage Stability In vitro stability testsMore stable than thiol-maleimide linkage[5]
In vivo pharmacokinetic studiesLonger serum half-life compared to thiol-maleimide linkage[5]

Table 1: Quantitative Data for ADC Characterization

Experimental Protocols

General Protocol for ADC Synthesis using a Heterobifunctional Linker

This protocol outlines a two-step process for conjugating a thiol-containing small molecule (payload) to an antibody.

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • This compound linker

  • Payload with a reactive group for amine conjugation (e.g., NHS-ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a reducing agent like DTT or TCEP to generate free cysteine thiols. Purify the reduced antibody using a desalting column.

  • Linker-Payload Conjugation: a. Prepare a stock solution of the payload in anhydrous DMF or DMSO. b. React the payload with the amine group of the this compound linker according to the payload's specific chemistry (e.g., for an NHS-ester payload, mix with the linker in a suitable buffer). c. Purify the linker-payload conjugate.

  • Antibody-Linker-Payload Conjugation: a. Add a molar excess of the linker-payload conjugate to the reduced antibody solution. b. Incubate the reaction for 2-12 hours at room temperature with gentle stirring.[4]

  • Purification: Purify the final ADC using a desalting column or dialysis to remove excess linker-payload conjugate.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of an ADC on a target cell line.[14][15]

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period of 48-144 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry

This is a straightforward method for determining the average DAR.[11]

Procedure:

  • Measure Absorbance: Measure the absorbance of the ADC sample at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculations: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at both wavelengths to set up a system of two equations with two unknowns (the concentrations of the antibody and the payload).

  • Determine DAR: Solve the equations to find the concentrations and calculate the molar ratio of the drug to the antibody.

ADC Stability in Serum

This protocol assesses the stability of the ADC in a biologically relevant matrix.[1][12]

Procedure:

  • Incubation: Incubate the ADC in serum (e.g., human or rat serum) at 37°C for various time points (e.g., 0, 1, 3, 7 days).

  • ADC Capture: At each time point, capture the ADC from the serum using Protein A magnetic beads.

  • Analysis:

    • LC-MS for DAR: Elute the ADC from the beads, reduce it to separate the light and heavy chains, and analyze by LC-MS to determine the change in DAR over time.

    • ELISA for Total ADC: Use an ELISA to quantify the concentration of the intact ADC at each time point.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical and biological mechanisms described in this guide.

cluster_conjugation Chemical Conjugation Workflow Antibody Antibody (with Cysteine) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Thiol-APN Reaction APN_Linker APN-PEG4-Amine Linker APN_Linker->ADC Payload Cytotoxic Payload Payload->APN_Linker Amine Reaction

Chemical conjugation workflow for ADC synthesis.

cluster_moa Biological Mechanism of Action of an ADC ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen+) ADC->TargetCell Endosome Endosome TargetCell->Endosome Binding 1. Target Binding Internalization 2. Internalization (Endocytosis) Lysosome 3. Lysosomal Trafficking Release 4. Payload Release Cytotoxicity 5. Cytotoxicity (Apoptosis) Lysosome_Organelle Lysosome Endosome->Lysosome_Organelle Released_Payload Released Payload Lysosome_Organelle->Released_Payload Released_Payload->TargetCell

Biological mechanism of action of an ADC.

Conclusion

This compound represents a significant advancement in linker technology for the development of next-generation antibody-drug conjugates. Its robust chemical properties, particularly the enhanced stability of the APN-thiol linkage, contribute to the creation of more effective and safer cancer therapeutics. This technical guide provides a comprehensive overview of its mechanism of action, from the fundamental chemical reactions to the complex biological processes it enables, equipping researchers and drug developers with the knowledge to leverage this technology in their pursuit of novel cancer treatments.

References

APN-PEG4-Amine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility and stability of APN-PEG4-Amine hydrochloride, a heterobifunctional linker crucial for the development of bioconjugates and antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual diagrams to support laboratory work.

Introduction to this compound

This compound is a specialized chemical linker featuring an Azido-PEG4-Amine moiety. The terminal amine group allows for conjugation to molecules with activated carboxylic acids, while the azide (B81097) group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and provides flexibility. The hydrochloride salt form of the amine is utilized to improve the compound's stability and handling.[1]

The structure of this compound is designed to offer a balance of reactivity, solubility, and in-vivo stability, making it a valuable tool in the synthesis of complex biomolecules. The PEG4 linker, in particular, contributes to the aqueous solubility of the molecule and the resulting conjugates.[2][3][]

cluster_APN_PEG4_Amine This compound Structure cluster_Properties Contributions to Properties APN APN (Azide) Group PEG4 PEG4 Linker APN->PEG4 Covalent Bond Reactivity Bioorthogonal Reactivity (Click Chemistry) APN->Reactivity Amine Amine Hydrochloride PEG4->Amine Covalent Bond Solubility Enhanced Aqueous Solubility & Reduced Aggregation PEG4->Solubility Stability Improved Stability & Handling Amine->Stability

Figure 1: Structural components of this compound and their contribution to its key properties.

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the properties of similar PEGylated linkers provide a strong indication of its solubility profile. The PEG4 spacer significantly enhances aqueous solubility.[2][3][] PEG products are also known to be highly soluble in many organic solvents.[5]

Qualitative Solubility Profile

Based on the general characteristics of amine-PEG linkers, the following qualitative solubility is expected:

  • High Solubility: Water, Dimethylsulfoxide (DMSO), Dimethylformamide (DMF)[5][6]

  • Moderate to High Solubility: Methanol, Ethanol

  • Low Solubility: Non-polar organic solvents such as hexanes and diethyl ether.

Representative Quantitative Solubility Data

The following table presents representative solubility data for a generic amine-PEG linker. This data is illustrative and should be confirmed experimentally for this compound.

SolventRepresentative Solubility (mg/mL)Notes
Water> 50The hydrochloride salt form enhances aqueous solubility.
DMSO> 100A common solvent for preparing stock solutions.[7]
DMF> 100Another suitable solvent for stock solution preparation.[5][6]
Ethanol> 25Soluble, but may be less so than in more polar solvents.
PBS (pH 7.4)> 50Highly soluble in aqueous buffers, crucial for bioconjugation.

Stability Data

The stability of this compound is influenced by its structural components. The amine is stabilized as a hydrochloride salt, which prevents its degradation and unwanted reactions during storage.[1] PEG linkers are generally stable but should be protected from excessive heat, light, and moisture.[5]

Factors Affecting Stability
  • pH: The stability of the amine group is pH-dependent. In acidic to neutral aqueous solutions, the amine will be protonated and relatively stable. At high pH, the free amine is more reactive and susceptible to degradation.

  • Temperature: As with most chemical compounds, higher temperatures can accelerate degradation. It is recommended to store the compound at -20°C for long-term stability.[5]

  • Moisture: The compound is moisture-sensitive and should be stored in a desiccated environment.[8] Before use, vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[5]

  • Light: Protection from light is recommended to prevent potential photodegradation.[5]

Representative Stability Profile

The following table provides an illustrative stability profile for a generic amine-PEG linker under various conditions.

ConditionParameterRepresentative StabilityNotes
Storage
Solid, -20°C, Dark, DryShelf-life> 1 yearRecommended long-term storage condition.[5]
Solution in DMSO, -20°CShelf-life~1-6 monthsFor short to medium-term storage of stock solutions.[7]
In-use (Aqueous Buffer, pH 7.4)
4°CHalf-life> 1 weekGenerally stable for the duration of most bioconjugation reactions.
Room Temperature (20-25°C)Half-life24-48 hoursDegradation may be observed over extended periods.
pH Stress
pH 4StabilityHighThe protonated amine is stable.
pH 9StabilityModerateThe deprotonated amine is more reactive.

Experimental Protocols

The following sections detail generalized protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method to determine the solubility of this compound in various solvents.

cluster_workflow Solubility Determination Workflow start Start weigh Weigh APN-PEG4-Amine Hydrochloride start->weigh add_solvent Add Solvent Incrementally weigh->add_solvent vortex Vortex/Sonicate to Dissolve add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe centrifuge Centrifuge Sample observe->centrifuge Solid Remains analyze Analyze Supernatant (e.g., by HPLC-UV) observe->analyze Fully Dissolved centrifuge->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Figure 2: Experimental workflow for determining the solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, PBS pH 7.4)

  • Vortex mixer and sonicator

  • Microcentrifuge

  • Analytical balance

  • HPLC-UV system or other suitable analytical instrument

Procedure:

  • Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a microcentrifuge tube.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not dissolve, sonicate for 5-10 minutes.

  • Observation: Visually inspect the solution for any remaining solid particles.

  • Incremental Addition: If the solid has completely dissolved, add another weighed amount of the compound and repeat steps 3-4. If the solid has not dissolved, add another measured volume of solvent and repeat steps 3-4.

  • Saturation Point: Continue this process until a saturated solution (with undissolved solid remaining) is obtained.

  • Equilibration: Allow the saturated solution to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

  • Separation: Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a calibrated HPLC-UV method or another suitable analytical technique.

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol for Stability Assessment

This protocol describes an accelerated stability study to predict the long-term stability of this compound.

cluster_workflow Accelerated Stability Study Workflow start Start prepare_samples Prepare Solutions in Relevant Buffers/Solvents start->prepare_samples initial_analysis Time Zero Analysis (HPLC, LC-MS) prepare_samples->initial_analysis incubate Incubate Samples at Elevated Temperatures initial_analysis->incubate pull_samples Pull Samples at Defined Time Points incubate->pull_samples analyze_samples Analyze Samples for Degradation Products pull_samples->analyze_samples plot_data Plot % Purity vs. Time analyze_samples->plot_data arrhenius Apply Arrhenius Equation to Predict Shelf-life plot_data->arrhenius end End arrhenius->end

Figure 3: Workflow for conducting an accelerated stability study on this compound.

Materials:

  • This compound

  • Relevant buffers (e.g., PBS at various pH values) and solvents (e.g., DMSO)

  • Temperature-controlled incubators or ovens

  • HPLC or LC-MS system for purity analysis

  • Vials for sample storage

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffers and/or solvents.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of each solution using a validated stability-indicating HPLC or LC-MS method to determine the initial purity and identify any initial impurities.

  • Incubation: Store the sample vials at a series of elevated temperatures (e.g., 25°C, 40°C, 60°C) and protected from light. Also, include a control sample stored at the recommended long-term storage temperature (-20°C).

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove one vial from each temperature condition for analysis.

  • Analysis: Analyze the samples using the same stability-indicating method used for the initial analysis. Quantify the amount of remaining this compound and any degradation products.

  • Data Analysis: For each temperature, plot the percentage of the remaining intact compound against time. Determine the degradation rate constant (k) at each temperature.

  • Arrhenius Plot: Create an Arrhenius plot by graphing the natural logarithm of the degradation rate constants (ln k) versus the reciprocal of the absolute temperature (1/T).

  • Shelf-life Prediction: Extrapolate the data from the Arrhenius plot to the recommended storage temperature (e.g., -20°C or 4°C) to predict the long-term shelf-life of the compound.

Conclusion

This compound is a well-designed heterobifunctional linker with properties that are favorable for applications in bioconjugation and ADC development. Its PEG4 spacer confers excellent aqueous solubility, while the hydrochloride salt form of the amine enhances its stability. While specific quantitative data is limited in public literature, the known characteristics of similar PEGylated amine linkers, combined with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers to effectively utilize this compound. It is imperative to experimentally verify the solubility and stability for specific applications and formulations to ensure optimal performance.

References

The Role of the APN Group in Cysteine Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cysteine, with its nucleophilic thiol group, is a prime target for site-specific bioconjugation, enabling the development of advanced therapeutics such as antibody-drug conjugates (ADCs), protein-based imaging agents, and targeted covalent inhibitors. The choice of the reactive moiety, or "warhead," for cysteine conjugation is critical, dictating the stability, selectivity, and overall success of the resulting bioconjugate. This guide provides an in-depth exploration of the role of the "APN group" in cysteine conjugation. It is important to note that the acronym "APN" is predominantly used in scientific literature to refer to 3-arylpropiolonitriles . However, this guide will also address the potential, though less documented, role of 2-amino-5-chloropyridine in this context, as specified in the user's query.

Part 1: The Established Role of 3-Arylpropiolonitriles (APN) in Cysteine Conjugation

In the field of bioconjugation, "APN" almost exclusively refers to 3-arylpropiolonitriles. These compounds have emerged as superior alternatives to traditional maleimide-based reagents for cysteine-specific modification.[1][2] The key advantage of APN linkers lies in the exceptional stability of the resulting thioether bond, which overcomes the limitations of maleimide-thiol adducts that are susceptible to retro-Michael addition and thiol exchange in vivo.[1][3]

Mechanism of Action

The conjugation of a cysteine thiol to a 3-arylpropiolonitrile proceeds via a thiol-yne "click" reaction. The electron-deficient alkyne of the APN moiety is highly susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This reaction is highly chemoselective for cysteine under aqueous buffer conditions.[2] The resulting conjugate is a stable vinyl thioether.

G cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Cysteine Residue) Conjugate Protein-S-C(Aryl-R')=CH-CN (Stable Vinyl Thioether Conjugate) Protein_Cys->Conjugate Nucleophilic Attack APN R'-Aryl-C≡C-CN (3-Arylpropiolonitrile) APN->Conjugate

Figure 1: Reaction mechanism of cysteine conjugation with a 3-arylpropiolonitrile (APN) group.
Quantitative Data: APN vs. Maleimide Conjugates

The primary advantage of APN linkers is the enhanced stability of the resulting bioconjugate. Pharmacokinetic studies have demonstrated that APN-linked conjugates have a significantly longer serum half-life compared to their maleimide-linked counterparts.[2]

Feature3-Arylpropiolonitrile (APN) ConjugateMaleimide ConjugateReference(s)
Reaction Product Stable Vinyl ThioetherThioether (Thiosuccinimide Adduct)[1][2]
In Vitro Stability High hydrolytic stability; no cleavage observed after 5 days under blood-like conditions.Susceptible to retro-Michael reaction and thiol exchange, leading to cleavage.[2][3]
In Vivo Stability Significantly more stable, resulting in a longer serum half-life.Less stable, leading to premature drug deconjugation.[2][4]
Serum Half-life (t1/2) Example AgUox-APN-HSA: 17.1 hours (late phase)AgUox-MAL-HSA: 12.0 hours (late phase)[2]
Reaction Kinetics Second-order rate constant of ~3.1 M-1s-1 for 3-phenylpropiolonitrile.Generally faster than APN, but the resulting adduct is less stable.[5]
Experimental Protocol: Protein Labeling with an APN Linker

This protocol provides a general procedure for labeling a cysteine-containing protein with an APN-functionalized probe.[1]

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-9.0).

  • APN-functionalized probe (e.g., APN-PEG-fluorophore) dissolved in a compatible organic solvent (e.g., DMSO).

  • Size-exclusion chromatography (SEC) or ultrafiltration device for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any reducing agents that might interfere with the conjugation reaction. If necessary, perform a buffer exchange into the reaction buffer.

  • Reaction Setup: Add the APN-functionalized probe solution to the protein solution. A typical molar ratio is a 5- to 20-fold excess of the APN probe to the protein. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. The optimal reaction time may need to be determined empirically.

  • Purification: Remove the unreacted APN probe and any byproducts by size-exclusion chromatography or ultrafiltration.

  • Characterization: The resulting bioconjugate can be characterized by methods such as SDS-PAGE, UV-Vis spectroscopy (to determine the degree of labeling), and mass spectrometry to confirm the covalent modification.

G A Prepare Cysteine-containing Protein in Reaction Buffer (pH 7.5-9.0) B Add APN-functionalized Probe (5-20x molar excess) A->B C Incubate at Room Temperature for 2-12 hours B->C D Purify Conjugate via Size-Exclusion Chromatography or Ultrafiltration C->D E Characterize Conjugate (SDS-PAGE, UV-Vis, Mass Spec) D->E G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Protein_Cys Protein-S⁻ (Cysteine Thiolate) Meisenheimer Meisenheimer Complex (Anionic σ-complex) Protein_Cys->Meisenheimer Nucleophilic Attack ACP 2-Amino-5-chloropyridine ACP->Meisenheimer Conjugate Protein-S-(2-amino-5-pyridinyl) (Thioether Conjugate) + Cl⁻ Meisenheimer->Conjugate Chloride Elimination G A Incubate Cysteine-Peptide/Protein with 2-Amino-5-chloropyridine in Reaction Buffer (pH 7.5-9.0) B Collect Aliquots at Various Time Points A->B C Quench Reaction (e.g., with formic acid) B->C D Analyze by LC-MS to Monitor Reactant Depletion and Product Formation C->D E Confirm Product Identity and Modification Site with Tandem MS (MS/MS) D->E

References

The Pivotal Role of the PEG4 Linker in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker to connect a biomolecule to a payload—be it a therapeutic agent, a fluorescent probe, or another protein—is a critical design parameter that profoundly influences the conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, the discrete polyethylene (B3416737) glycol (PEG) linker, particularly the tetra-ethylene glycol (PEG4) variant, has emerged as a cornerstone in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the core functions of the PEG4 linker, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Functions and Advantages of the PEG4 Linker

The discrete PEG4 linker, a chain of four ethylene (B1197577) glycol units, offers a unique combination of properties that address common challenges in bioconjugate development.[1] Its defined length of approximately 1.4 nm provides optimal spatial separation between the conjugated molecules, preventing steric hindrance and preserving the biological activity of the parent biomolecule.[2]

The primary advantages of incorporating a PEG4 linker include:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG4 linker significantly increases the overall water solubility of the bioconjugate, preventing aggregation and improving formulation and handling. For instance, the conjugation of PEG linkers can dramatically improve the aqueous solubility of hydrophobic drugs like paclitaxel.[3]

  • Improved Pharmacokinetics: By increasing hydrophilicity and creating a protective hydration shell, the PEG4 linker can reduce renal clearance and shield the bioconjugate from enzymatic degradation, leading to a longer circulation half-life.[4][5] This extended exposure can result in improved drug accumulation at the target site and an enhanced therapeutic index.

  • Reduced Immunogenicity: The hydration layer created by the PEG linker can mask immunogenic epitopes on the payload or the linker itself, reducing the risk of an immune response against the bioconjugate.[6][7]

  • Increased Stability: The PEG chain protects the conjugated molecule from proteolytic enzymes and can enhance its stability in biological fluids.[1]

Data Presentation: Quantitative Impact of PEG4 Linkers

The inclusion of a PEG4 linker has a quantifiable impact on the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize key data, offering a comparative perspective.

ParameterMoleculeLinkerClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference
ADC Clearance Non-binding IgG-MMAENo PEG~8.51.0[6]
Non-binding IgG-MMAEPEG2~7.00.82[6]
Non-binding IgG-MMAE PEG4 ~5.5 0.65 [6]
Non-binding IgG-MMAEPEG8~2.50.29[6]
ParameterLigandLinkerIC50 (nM)Target ReceptorReference
Receptor Binding Affinity natGa-NOTA-RM26PEG23.1 ± 0.2GRPR[6]
natGa-NOTA-RM26PEG33.9 ± 0.3GRPR[6]
natGa-NOTA-RM26 PEG4 5.4 ± 0.4 GRPR [6]
natGa-NOTA-RM26PEG65.8 ± 0.3GRPR[6]
ParameterPeptideLinkerHalf-Life (t½)Fold IncreaseReference
In Vivo Half-Life Exenatide (B527673)None2.4 hours1.0[8][9]
Exenatide PEGylated 55.7 hours (avg.) ~23 [10]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates incorporating PEG4 linkers. Below are protocols for common conjugation chemistries and analytical techniques.

Protocol 1: NHS-Ester-PEG4 Conjugation to Primary Amines

This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to a protein, such as an antibody.

Materials:

  • Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.

  • NHS-PEG4-Linker (e.g., NHS-PEG4-Biotin, NHS-PEG4-Drug).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 2-10 mg/mL.

  • NHS-PEG4-Linker Preparation: Immediately before use, dissolve the NHS-PEG4-Linker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG4-Linker to the antibody solution. The final concentration of the organic solvent should be less than 10% to prevent denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS-ester groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate to remove unreacted linker and quenching agent using a size-exclusion chromatography column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Characterization: Characterize the purified conjugate by methods such as SDS-PAGE, mass spectrometry, and HIC to determine the drug-to-antibody ratio (DAR).

Protocol 2: Maleimide-PEG4 Conjugation to Sulfhydryl Groups

This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG4 linker to a reduced antibody or a protein containing free cysteine residues.

Materials:

  • Antibody (or protein) in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).

  • Maleimide-PEG4-Linker.

  • Anhydrous DMSO or DMF.

  • Quenching reagent (e.g., N-acetyl cysteine).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Antibody Reduction (if necessary): To expose free sulfhydryl groups, incubate the antibody with a 10- to 20-fold molar excess of TCEP at 37°C for 1-2 hours.

  • Maleimide-PEG4-Linker Preparation: Immediately before use, dissolve the Maleimide-PEG4-Linker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG4-Linker to the reduced antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Add a quenching reagent such as free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide (B117702) groups.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.

  • Characterization: Analyze the purified conjugate to determine the DAR and assess for aggregation.

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the bioconjugate in plasma.

Materials:

  • Purified bioconjugate.

  • Human plasma.

  • Incubator at 37°C.

  • Acetonitrile (B52724) with an internal standard for quenching.

  • LC-MS/MS system.

Procedure:

  • Incubation: Incubate the bioconjugate at a final concentration of 1 µM in plasma at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quenching and Protein Precipitation: At each time point, add cold acetonitrile containing an internal standard to the aliquot to stop the reaction and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining.

  • Data Analysis: Calculate the half-life (t½) of the bioconjugate in plasma.[6][7]

Protocol 4: Anti-PEG Antibody ELISA

This protocol provides a method for detecting anti-PEG antibodies in serum samples.

Materials:

  • Streptavidin-coated 96-well microplate.

  • Biotinylated PEG.

  • Serum samples (patient or animal).

  • Anti-human IgG (or other species-specific) HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 5% skim milk in PBS).

Procedure:

  • Plate Coating: Add biotinylated PEG to a streptavidin-coated 96-well plate and incubate to allow for binding. Wash the plate to remove unbound biotin-PEG.[11]

  • Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted serum samples to the wells and incubate to allow any anti-PEG antibodies to bind to the immobilized PEG.[11]

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate to allow the secondary antibody to bind to any captured anti-PEG antibodies.

  • Detection: Wash the plate and add TMB substrate. A color change will indicate the presence of HRP.

  • Stop Reaction and Read: Stop the reaction with a stop solution and read the absorbance at 450 nm. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.[11]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the function of the PEG4 linker in bioconjugation.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (E3 Ligase Ligand - PEG4 Linker - POI Ligand) POI->PROTAC Binds to POI Ligand Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitinates POI E3_Ligase->PROTAC Binds to E3 Ligand Ub Ubiquitin Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Reaction Conjugation Reaction (e.g., Amine Coupling) Biomolecule->Reaction Linker_Payload PEG4 Linker-Payload (e.g., NHS-PEG4-Drug) Linker_Payload->Reaction Purification Purification (e.g., SEC) Reaction->Purification Characterization Characterization (e.g., Mass Spec, HIC) Purification->Characterization

General experimental workflow for bioconjugation.

HER2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 ADC Action HER2 HER2 Receptor RAS RAS HER2->RAS Activates PI3K PI3K HER2->PI3K Activates ADC Anti-HER2 ADC (with PEG4 Linker) ADC->HER2 Binds Internalization Internalization ADC->Internalization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis Apoptosis->Proliferation Inhibits

Simplified HER2 signaling and ADC intervention.

Conclusion

The PEG4 linker is a versatile and indispensable tool in modern bioconjugation. Its discrete length, hydrophilicity, and biocompatibility provide a powerful means to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates while minimizing immunogenicity. The strategic incorporation of a PEG4 linker, guided by the principles and methodologies outlined in this guide, is crucial for the successful development of next-generation therapeutics and advanced research probes. As the field of bioconjugation continues to evolve, the rational design and application of well-defined linkers like PEG4 will remain a key determinant of success.

References

A Technical Guide to Selective Protein Modification with APN-PEG4-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of APN-PEG4-Amine hydrochloride, a heterobifunctional linker designed for the selective modification of proteins. The document details the chemical properties, mechanism of action, and applications of this reagent, with a particular focus on its advantages over traditional maleimide-based chemistries for the development of stable bioconjugates, such as antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the effective implementation of this technology.

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of precisely engineered bioconjugates with enhanced therapeutic and diagnostic properties. The choice of linker is critical to the stability and efficacy of these conjugates. For decades, maleimide-based linkers have been the standard for cysteine-specific conjugation. However, the resulting thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects, particularly in the in vivo environment.[1]

3-Arylpropiolonitriles (APNs) have emerged as a superior alternative, offering exquisite chemoselectivity for cysteine residues and forming a remarkably stable thioether linkage.[2] This stability is maintained in aqueous media, human plasma, and living cells, making APN-based linkers, such as this compound, a promising tool for applications requiring high stability, such as the development of next-generation antibody-drug conjugates.[2][3]

This compound is a heterobifunctional linker featuring an APN moiety for selective reaction with thiol groups on cysteine residues, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine for subsequent conjugation to payloads of interest.[4]

Chemical Properties and Mechanism of Action

This compound is characterized by its two reactive ends, enabling a two-step conjugation strategy.

Chemical Structure and Properties
PropertyValueReference
Molecular Formula C₂₀H₂₈ClN₃O₅[3]
Molecular Weight 425.91 g/mol [3]
Solubility Soluble in MeOH, DMF, and DMSO[4]
Storage Store at -20°C, desiccated[5]
Mechanism of Thiol-APN Conjugation

The key to the utility of this compound lies in the reaction between the 3-arylpropiolonitrile (APN) group and the thiol group of a cysteine residue. This "thiol-click" reaction proceeds via a nucleophilic addition of the thiolate anion to the electron-deficient alkyne of the APN moiety. The result is a stable thioether bond that is significantly more resistant to degradation compared to the thiosuccinimide adduct formed from maleimide (B117702) chemistry.[6][7]

The reaction is highly chemoselective for cysteine. Studies have shown that while maleimides can exhibit side reactions with other nucleophilic amino acids like lysine (B10760008) and histidine, 3-phenylpropiolonitrile (B1195722) is far more selective for cysteine.[8]

G cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Cysteine Residue) APN_Linker APN-PEG4-Amine (NC-C≡C-Ar-PEG4-NH2) Conjugate Stable Thioether Conjugate (Protein-S-C(CN)=CH-Ar-PEG4-NH2) Protein_Cys->Conjugate Nucleophilic Addition (pH 7.5-9.0) APN_Linker->Conjugate

Figure 1. Reaction scheme of APN-mediated cysteine conjugation.

Quantitative Data: A Comparative Advantage

The primary advantage of APN linkers lies in the enhanced stability of the resulting bioconjugate. This has been quantified in several studies, demonstrating a clear superiority over maleimide-based linkers.

Reaction Kinetics

The reaction between 3-phenylpropiolonitrile and cysteine derivatives follows second-order kinetics.

ReactantsSecond-Order Rate Constant (k₂)Reference
3-Phenylpropiolonitrile + Cysteine derivative3.1 M⁻¹ s⁻¹[8]

This rate is slower than that of N-phenylmaleimide but is highly effective and offers greater selectivity.[9]

Conjugate Stability

The stability of the APN-cysteine bond is a key differentiator. A comparative study using a human serum albumin (HSA) conjugated therapeutic protein demonstrated a significantly longer in vivo serum half-life for the APN-linked conjugate compared to its maleimide counterpart.

ConjugateIn Vivo Serum Half-Life (t½, late phase)Reference
AgUox-APN-HSA17.1 hours[8]
AgUox-MAL-HSA (Maleimide)12.0 hours[8]

In vitro studies further support this, showing substantial cleavage of the maleimide-based conjugate in blood, while no cleavage was observed for the APN-based conjugate.[8][10] Furthermore, APN-cysteine adducts have been shown to be stable in aqueous media from pH 0-14 and in the presence of excess nucleophiles.[9]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step conjugation process. Optimization may be required for specific proteins and payloads.

Step 1: Cysteine-Specific Protein Modification

This protocol describes the conjugation of the APN moiety to a free cysteine residue on a target protein.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP), if needed

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • If the protein's cysteine residues are oxidized (forming disulfide bonds), they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP in PBS at room temperature for 1-2 hours.

    • Remove the reducing agent using a desalting column equilibrated with conjugation buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the conjugation buffer.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate at room temperature for 2-12 hours with gentle mixing.[11] The reaction progress can be monitored by LC-MS.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • The resulting protein-PEG4-Amine conjugate is now ready for the second-step conjugation.

Step 2: Amine-Reactive Conjugation of Payload

This protocol describes the conjugation of a payload (e.g., a drug, fluorophore) containing a carboxylic acid to the terminal amine of the protein-PEG4-Amine conjugate using EDC/NHS chemistry.

Materials:

  • Protein-PEG4-Amine conjugate from Step 1

  • Payload with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Payload Activation:

    • Dissolve the carboxylated payload in anhydrous DMSO or DMF.

    • Add a 1.5-fold molar excess of EDC and NHS to the payload solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein-PEG4-Amine:

    • Buffer exchange the Protein-PEG4-Amine conjugate into the coupling buffer.

    • Add the activated payload solution to the protein solution. A 10- to 20-fold molar excess of the activated payload is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Purify the final bioconjugate from excess payload and reagents using a desalting column, SEC, or dialysis.

    • Characterize the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and functional assays.

G cluster_prep Preparation cluster_step1 Step 1: Thiol Conjugation cluster_step2 Step 2: Amine Conjugation cluster_analysis Analysis Protein_Prep Prepare Protein (1-10 mg/mL in PBS, pH 7.5-9.0) Reaction1 Incubate Protein + Linker (5-20x molar excess) RT, 2-12h Protein_Prep->Reaction1 Linker_Prep Prepare APN-PEG4-Amine (10 mM stock in DMSO) Linker_Prep->Reaction1 Purification1 Purify Protein-PEG4-Amine (SEC or Desalting) Reaction1->Purification1 Reaction2 Incubate Protein-PEG4-Amine + Activated Payload RT, 2h or 4°C, overnight Purification1->Reaction2 Payload_Activation Activate Payload-COOH (EDC/NHS) Payload_Activation->Reaction2 Purification2 Purify Final Conjugate (SEC or Dialysis) Reaction2->Purification2 Characterization Characterize Conjugate (SDS-PAGE, MS, Functional Assay) Purification2->Characterization

Figure 2. General experimental workflow for two-step conjugation.

Applications in Research and Drug Development

The superior stability and selectivity of APN-based linkers make this compound a valuable tool for numerous applications.

  • Antibody-Drug Conjugates (ADCs): The primary application is in the development of more stable and homogeneous ADCs. The robust linkage prevents premature drug release in circulation, potentially reducing off-target toxicity and improving the therapeutic index.

  • PEGylation and Half-Life Extension: The hydrophilic PEG spacer and the stable conjugation chemistry make it suitable for PEGylating therapeutic proteins and peptides to improve their pharmacokinetic profiles. As demonstrated with HSA, it can be used to create long-acting biotherapeutics.[12]

  • Biomolecule Labeling: The amine handle can be used to attach a wide variety of molecules, including fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

  • Surface Modification: The linker can be used to immobilize proteins on surfaces for applications in biosensors and diagnostics.

Conclusion

This compound represents a significant advancement in the field of bioconjugation. By overcoming the inherent instability of maleimide-based linkages, it enables the creation of more robust and reliable protein conjugates. The enhanced stability, coupled with high chemoselectivity for cysteine, makes it an ideal choice for demanding applications such as the development of antibody-drug conjugates and other protein-based therapeutics. This guide provides the foundational knowledge and protocols for researchers to leverage the advantages of APN technology in their work.

References

The Nexus of Precision: A Technical Guide to Thiol-Click Chemistry with APN Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the quest for stable, selective, and efficient methods to link molecules is paramount. Thiol-click chemistry, a powerful iteration of click chemistry principles, has emerged as a robust strategy for covalently modifying biomolecules. This guide delves into the specifics of thiol-click chemistry, with a focused exploration of 3-Arylpropiolonitrile (APN) linkers, a novel class of reagents revolutionizing site-specific conjugation to cysteine residues. This document provides an in-depth overview of the core mechanisms, detailed experimental protocols, and quantitative data to empower researchers in drug development and other biomedical fields to leverage this advanced conjugation technology.

Core Principles: Understanding Thiol-Click Chemistry and the Role of APN Linkers

Thiol-click chemistry encompasses a range of reactions that form a stable carbon-sulfur bond by the addition of a thiol group to an activated unsaturated bond. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, often proceeding under mild aqueous conditions.

The 3-arylpropiolonitrile (APN) moiety represents a significant advancement in thiol-specific conjugation.[1] APN linkers contain a cyano group attached to an aryl ring, which is triple-bonded to another carbon atom. This arrangement creates a highly reactive site for nucleophilic attack by the thiol group of a cysteine residue.[2] The reaction proceeds via a Michael addition mechanism, resulting in the formation of a stable thioether linkage.[1][3] This bond is notably more stable than the thioether bond formed through traditional maleimide-based conjugation, which is susceptible to retro-Michael reactions and exchange with other thiols in vivo.[4]

The key advantages of using APN linkers in thiol-click chemistry include:

  • High Selectivity for Cysteine: The unique reactivity of the APN moiety allows for highly specific targeting of cysteine residues, which are relatively rare in proteins, enabling site-specific modifications.[2]

  • Stable Conjugates: The resulting thioether bond is highly stable, minimizing drug deconjugation and improving the in vivo performance of bioconjugates like antibody-drug conjugates (ADCs).[1][4]

  • Biocompatible Reaction Conditions: The conjugation reaction can be performed in aqueous buffers at physiological pH, preserving the structure and function of sensitive biomolecules.[4]

  • Favorable Kinetics: The reaction between APN linkers and thiols is typically rapid and proceeds to high yields.[2]

Quantitative Data on Thiol-Click Reactions with APN Linkers

The efficiency and kinetics of thiol-click reactions with APN linkers are critical parameters for their successful application. The following tables summarize available quantitative data from various studies.

Linker TypeBiomoleculeMolar Ratio (Linker:Biomolecule)Reaction TimeYield/ConversionReference
TCO-PEG4-APNHuman Serum Albumin (HSA)4:12 hoursNot explicitly stated, but successful conjugation demonstrated[4]
APN-functionalized linkerCysteine-containing peptideNot specified30 minutesFull conversion[5]
Generic APN LinkerThiol-containing biomoleculesNot specifiedNot specifiedHigh yield[4]

Note: Comprehensive quantitative data comparing a wide range of APN linkers and biomolecules is still emerging in the literature. The table will be updated as more data becomes available.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a payload to a cysteine-containing protein using an APN linker. This protocol is adapted from methodologies reported for the conjugation to Human Serum Albumin (HSA).[4]

Materials and Reagents
  • Cysteine-containing protein (e.g., antibody, enzyme)

  • APN-functionalized linker (e.g., TCO-PEG4-APN)

  • Reaction Buffer: 50 mM sodium borate (B1201080) buffer, pH 9.0

  • Desalting Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • DMSO (for dissolving the linker, if necessary)

  • Standard laboratory equipment (pipettes, tubes, spectrophotometer, etc.)

Protocol for Protein Conjugation with an APN Linker
  • Protein Preparation:

    • Ensure the protein is in a suitable buffer for conjugation. If the protein buffer contains interfering substances like other thiols, perform a buffer exchange into the Reaction Buffer using a PD-10 desalting column.

    • Determine the concentration of the protein solution using a suitable method (e.g., A280 measurement).

  • Linker Preparation:

    • Dissolve the APN-functionalized linker in a minimal amount of DMSO to create a stock solution. The final concentration of DMSO in the reaction mixture should be kept low (ideally <10%) to avoid protein denaturation.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the prepared protein solution.

    • Add the APN-linker stock solution to the protein solution to achieve the desired molar ratio (e.g., a 4-fold molar excess of linker to protein).

    • Gently mix the reaction solution by pipetting up and down.

    • Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Purification of the Conjugate:

    • Remove the unreacted linker and other small molecules by purifying the reaction mixture using a PD-10 desalting column.

    • Equilibrate the PD-10 column with Desalting Buffer (PBS, pH 7.4).

    • Apply the reaction mixture to the column and allow it to enter the column bed.

    • Elute the protein-linker conjugate with the Desalting Buffer according to the manufacturer's instructions.

    • Collect the fractions containing the purified conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

  • Characterization:

    • Characterize the purified conjugate to determine the degree of labeling (drug-to-antibody ratio, DAR, for ADCs) and confirm the integrity of the protein. Techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE can be employed.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Thiol_Click_Mechanism cluster_reactants Reactants cluster_product Product Thiol Protein-SH (Cysteine Thiol) Product Protein-S-C(R'-Aryl)=CH-CN (Stable Thioether Linkage) Thiol->Product Nucleophilic Attack APN R'-Aryl-C≡C-CN (APN Linker) APN->Product

Caption: Mechanism of Thiol-Click Chemistry with an APN Linker.

Experimental_Workflow Start Start: Cysteine-Containing Protein and APN Linker Prep_Protein 1. Protein Preparation (Buffer Exchange) Start->Prep_Protein Prep_Linker 2. Linker Preparation (Dissolve in DMSO) Start->Prep_Linker Conjugation 3. Conjugation Reaction (Mix Protein and Linker, Incubate at RT) Prep_Protein->Conjugation Prep_Linker->Conjugation Purification 4. Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (MS, SDS-PAGE, UV-Vis) Purification->Characterization End End: Purified and Characterized Bioconjugate Characterization->End

Caption: Experimental Workflow for APN Linker Bioconjugation.

Conclusion

Thiol-click chemistry utilizing APN linkers offers a superior method for the site-specific modification of proteins and other biomolecules. The formation of highly stable thioether bonds under biocompatible conditions addresses key challenges in the development of robust bioconjugates, particularly in the field of antibody-drug conjugates. By providing a detailed understanding of the underlying chemistry, experimental protocols, and available data, this guide aims to facilitate the adoption and optimization of this powerful technology in research and drug development settings. As research progresses, a more extensive quantitative dataset will further refine the application of APN linkers, solidifying their role as an indispensable tool in modern bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using APN-PEG4-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-PEG4-Amine hydrochloride is a heterobifunctional linker designed for the chemoselective conjugation of molecules to antibodies, primarily for the development of antibody-drug conjugates (ADCs). This linker features a 3-arylpropiolonitrile (APN) group, a 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. The APN moiety offers exquisite selectivity for the thiol group of cysteine residues, forming a highly stable thioether bond.[1][2][3] This stability represents a significant improvement over traditional maleimide-based linkers, which can be susceptible to retro-Michael addition, leading to premature drug release.[2][4] The hydrophilic PEG4 spacer enhances the solubility and stability of the resulting ADC, mitigating aggregation issues that can arise from conjugating hydrophobic payloads.[5] The terminal amine provides a versatile handle for the attachment of various payloads, such as cytotoxic drugs, fluorescent dyes, or other biomolecules, prior to antibody conjugation.

These application notes provide a detailed protocol for the use of this compound in cysteine-based antibody conjugation, along with supporting data and visualizations to guide researchers in developing stable and effective antibody conjugates.

Data Presentation

A summary of the key characteristics and comparative performance of APN-based conjugation is presented below.

ParameterAPN-Cysteine ConjugationMaleimide-Cysteine ConjugationReference
Reaction Selectivity High for cysteine thiolsHigh for cysteine thiols, but potential for off-target reactions with other nucleophilic residues.[2][6]
Bond Stability Forms a stable, irreversible thioether bond.Thiosuccinimide ring can undergo retro-Michael addition, leading to bond cleavage.[2][4][7]
In Vivo Stability Enhanced stability in plasma.Prone to payload loss in circulation.[4][7]
Reaction Conditions Typically pH 7.5-9.0, room temperature.Typically pH 6.5-7.5.[2][]
Drug-to-Antibody Ratio (DAR) Controllable through the number of available cysteine residues.Controllable, but heterogeneity can be an issue with traditional cysteine conjugation.[9][10]

Experimental Protocols

This section details the methodology for conjugating a payload to an antibody using this compound. The protocol is divided into two main stages:

  • Payload Functionalization: Activation of a payload and its conjugation to the amine group of APN-PEG4-Amine.

  • Antibody Conjugation: Preparation of the antibody and subsequent conjugation with the payload-linker construct.

Stage 1: Payload Functionalization with APN-PEG4-Amine

This procedure outlines the conjugation of a payload containing a carboxylic acid group to the primary amine of the APN-PEG4-Amine linker using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated payload molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Reverse-phase HPLC system for purification

Procedure:

  • Payload Activation:

    • Dissolve the carboxylated payload in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the payload solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to APN-PEG4-Amine:

    • Dissolve the this compound linker in the Activation Buffer.

    • Add the activated payload solution to the linker solution. A 1:1 to 1:1.5 molar ratio of activated payload to linker is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to consume any unreacted NHS esters.

    • Purify the payload-APN-PEG4-Amine conjugate using reverse-phase HPLC.

    • Characterize the purified conjugate by mass spectrometry to confirm the identity and purity.

Stage 2: Cysteine-Based Antibody Conjugation

This protocol describes the conjugation of the payload-APN-PEG4-Amine construct to an antibody via its cysteine residues. This typically involves the reduction of interchain disulfide bonds to generate free thiols. For site-specific conjugation, antibodies with engineered cysteine residues (e.g., THIOMABs) can be used.[11][12]

Materials:

  • Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • Payload-APN-PEG4-Amine conjugate

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: PBS, pH 7.5-9.0

  • Quenching Reagent: N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Antibody Reduction:

    • Prepare the antibody in PBS buffer.

    • To achieve a desired number of free thiols, carefully control the amount of reducing agent. For partial reduction to obtain 2-4 free thiols per antibody, a 1.8 to 4.2 molar excess of TCEP or DTT can be used as a starting point.[13]

    • Incubate the antibody with the reducing agent at 37°C for 30-60 minutes.

    • Immediately remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve the purified payload-APN-PEG4-Amine conjugate in the Conjugation Buffer.

    • Add the payload-linker construct to the reduced antibody. A 5- to 20-fold molar excess of the payload-linker per free thiol is recommended as a starting point.

    • Incubate the reaction mixture for 2-12 hours at room temperature.[2] The reaction progress can be monitored by analytical techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Quenching and Purification:

    • Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine to quench any unreacted APN groups.

    • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography or dialysis to remove unconjugated payload-linker and other byproducts.

  • Characterization of the ADC:

    • Determine the protein concentration of the final ADC.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Assess the level of aggregation using size-exclusion chromatography.

    • Evaluate the stability and in vitro efficacy of the ADC.

Visualizations

Reaction Mechanism

The following diagram illustrates the reaction between the APN group of the linker and a cysteine residue on the antibody.

G APN-Cysteine Reaction cluster_0 Antibody cluster_1 Linker-Payload cluster_2 Antibody-Drug Conjugate Antibody Antibody-SH (Cysteine Residue) ADC Antibody-S-Linker-Payload (Stable Thioether Bond) Antibody->ADC Nucleophilic Addition Linker Payload-Amine-PEG4-APN Linker->ADC

Caption: Reaction of APN with a cysteine residue.

Experimental Workflow

The diagram below outlines the key steps in the antibody conjugation protocol.

G Antibody Conjugation Workflow cluster_0 Stage 1: Payload Functionalization cluster_1 Stage 2: Antibody Conjugation cluster_2 Characterization A Activate Carboxylated Payload (EDC/NHS) B Conjugate to APN-PEG4-Amine A->B C Purify Payload-Linker (RP-HPLC) B->C E Conjugate with Payload-Linker C->E Add to Reduced Antibody D Reduce Antibody (TCEP/DTT) D->E F Quench Reaction (N-acetylcysteine) E->F G Purify ADC (SEC/Dialysis) F->G H Determine DAR (HIC, MS) G->H I Assess Aggregation (SEC) G->I J Evaluate Stability & Efficacy G->J

Caption: Workflow for ADC production.

References

Site-Specific Protein Labeling with APN-PEG4-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in basic research, diagnostics, and the development of next-generation biotherapeutics such as antibody-drug conjugates (ADCs). The ability to attach moieties like fluorophores, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic payloads to a specific site on a protein allows for precise control over the conjugate's properties and function. APN-PEG4-Amine is a heterobifunctional linker designed for the site-specific labeling of cysteine residues in proteins. This linker features a 3-arylpropiolonitrile (APN) group that exhibits high chemoselectivity for the thiol group of cysteine, forming a highly stable thioether bond. The other end of the linker presents a primary amine, which serves as a versatile handle for the subsequent conjugation of a desired molecule. This two-step labeling strategy offers enhanced stability and homogeneity of the final conjugate compared to traditional methods.

The APN-cysteine linkage is notably more stable than the commonly used maleimide-cysteine linkage, particularly in the presence of other thiols, making it an ideal choice for in vivo applications where conjugate stability is paramount.[1][2] This document provides detailed application notes and experimental protocols for the site-specific labeling of proteins using APN-PEG4-Amine.

Data Presentation

Physicochemical Properties of APN-PEG4-Amine
PropertyValue
Chemical Formula C₁₉H₂₅N₃O₄
Molecular Weight 375.43 g/mol
Reactive Group 1 3-Arylpropiolonitrile (APN)
Reactive Toward Thiol groups (Cysteine)
Reactive Group 2 Primary Amine (-NH₂)
Reactive Toward NHS esters, isothiocyanates, etc.
Spacer Arm PEG4 (Polyethylene glycol, 4 units)
Comparative Stability of APN-Cysteine vs. Maleimide-Cysteine Conjugates
ConditionAPN-Cysteine Conjugate StabilityMaleimide-Cysteine Conjugate StabilityReference
Aqueous Media (pH 0-14) No degradation observedProne to hydrolysis, especially at higher pH[1][2]
Presence of Excess Thiols (e.g., glutathione) Stable, no exchange reaction observedSusceptible to retro-Michael addition and thiol exchange[1][2]
Human Plasma Significantly more stableLess stable, leading to premature payload deconjugation[1][2]
Typical Cysteine Labeling Efficiency with Thiol-Reactive Probes
ParameterTypical Value
Coupling Efficiency 70-90%
Specificity for Cysteine >95%

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Cysteine-Containing Protein with APN-PEG4-Amine

This protocol describes the first step of the two-step labeling process, where the APN group of the linker reacts with a cysteine residue on the target protein.

Materials:

  • Cysteine-containing protein

  • APN-PEG4-Amine

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) according to standard protocols, followed by removal of the reducing agent using a desalting column.

  • APN-PEG4-Amine Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of APN-PEG4-Amine in anhydrous DMF or DMSO. Vortex to ensure complete dissolution.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the APN-PEG4-Amine solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring or rotation.[3] The reaction can also be performed overnight at 4°C.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted APN-PEG4-Amine by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration of the purified APN-PEG4-Amine labeled protein.

    • The successful conjugation can be confirmed by methods such as MALDI-TOF mass spectrometry, which will show an increase in the molecular weight of the protein corresponding to the mass of the attached linker.

Protocol 2: Conjugation of an NHS Ester-Activated Payload to the Amine-Functionalized Protein

This protocol describes the second step, where a payload (e.g., a fluorescent dye, biotin, or a drug) activated with an N-Hydroxysuccinimide (NHS) ester is conjugated to the primary amine of the APN-PEG4-Amine linker now attached to the protein.

Materials:

  • APN-PEG4-Amine labeled protein (from Protocol 1)

  • NHS ester-activated payload

  • Amine-Reactive Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Anhydrous DMF or DMSO

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Buffer Exchange:

    • Exchange the buffer of the purified APN-PEG4-Amine labeled protein to the Amine-Reactive Labeling Buffer using a desalting column. Adjust the protein concentration to 2-10 mg/mL.

  • NHS Ester-Payload Solution Preparation:

    • Immediately before use, dissolve the NHS ester-activated payload in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester-payload to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent payload.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.

  • Purification of the Final Conjugate:

    • Remove unreacted payload and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the final labeled protein conjugate.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry, if the payload has a distinct absorbance spectrum.

Mandatory Visualizations

cluster_step1 Step 1: Cysteine Labeling cluster_step2 Step 2: Payload Conjugation Protein_Cys Protein with Cysteine Labeled_Protein Protein-S-APN-PEG4-NH2 Protein_Cys->Labeled_Protein APN-Cysteine Reaction (pH 7.5-9.0) APN_Linker APN-PEG4-Amine APN_Linker->Labeled_Protein Final_Conjugate Protein-S-APN-PEG4-Payload Labeled_Protein->Final_Conjugate Amine-NHS Ester Reaction (pH 8.3-8.5) NHS_Payload NHS-Ester Payload NHS_Payload->Final_Conjugate

Caption: Experimental workflow for two-step site-specific protein labeling.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding ADC_Antigen ADC-Antigen Complex Antigen->ADC_Antigen Endosome Early Endosome ADC_Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Signaling pathway of an antibody-drug conjugate (ADC).

Start Start: Protein with accessible Cysteine Step1 React with APN-PEG4-Amine (pH 7.5-9.0) Start->Step1 Purify1 Purify by Size Exclusion Chromatography Step1->Purify1 Step2 React with NHS-Ester Payload (pH 8.3-8.5) Purify1->Step2 Purify2 Purify by Size Exclusion Chromatography Step2->Purify2 End End: Purified Site-Specific Protein Conjugate Purify2->End

Caption: Logical workflow for site-specific protein conjugation.

References

Application Notes and Protocols for APN-PEG4-Amine Hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5][6][7][8]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance hydrophilicity and provide conformational flexibility, which is essential for productive ternary complex formation.[2][5][8][9] APN-PEG4-Amine hydrochloride is a versatile building block for PROTAC synthesis. It features a terminal amine group for conjugation, a four-unit PEG chain to improve physicochemical properties, and an alkyne functionality (APN group) for "click chemistry" ligation.[10][11] This application note provides detailed protocols and data for the strategic use of this compound in the synthesis of novel PROTACs.

PROTAC Mechanism of Action: A Visualized Pathway

The fundamental role of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein.[12]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₈ClN₃O₅[10]
Molecular Weight 425.91 g/mol [10]
Appearance Solid
Key Functional Groups Primary Amine (-NH₂), Alkyne, PEG4 Chain[10][11]
Solubility Soluble in DMF, DMSO

Experimental Protocols

The synthesis of a PROTAC using this compound can be approached in a modular fashion. The primary amine allows for initial conjugation to either the warhead or the E3 ligase ligand via amide bond formation. The terminal alkyne then enables a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for the final ligation step.[5]

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow using APN-PEG4-Amine HCl Start Start Materials Warhead_COOH Warhead-COOH APN_Linker APN-PEG4-Amine HCl E3_Ligand_N3 E3 Ligase Ligand-N3 Step1 Step 1: Amide Coupling Warhead_COOH->Step1 APN_Linker->Step1 Step2 Step 2: Click Chemistry (CuAAC) E3_Ligand_N3->Step2 Intermediate Warhead-PEG4-APN Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Modular workflow for PROTAC synthesis.

Protocol 1: Amide Coupling of Warhead to APN-PEG4-Amine

This protocol describes the coupling of a carboxylic acid-functionalized warhead to the amine group of the APN-PEG4-Amine linker.

Reagents and Materials:

  • Warhead-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.[5]

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[5]

  • Add the this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Warhead-PEG4-APN intermediate.

Protocol 2: CuAAC Click Chemistry for Final PROTAC Assembly

This protocol describes the final coupling of the alkyne-functionalized intermediate with an azide-functionalized E3 ligase ligand.

Reagents and Materials:

  • Warhead-PEG4-APN (1.0 eq)

  • E3 Ligase Ligand-N₃ (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the Warhead-PEG4-APN and E3 Ligase Ligand-N₃ in the chosen solvent system.[5]

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[5]

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.[5]

Protocol 3: Western Blot for Protein Degradation Analysis

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][14][15]

Materials:

  • Appropriate cell line expressing the target protein

  • Cell culture medium and supplements

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody for the target protein

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Subsequently, wash and incubate with the HRP-conjugated secondary antibody.[13][15]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.[13]

Quantitative Data on PROTACs with PEG4 Linkers

The length and composition of the linker are critical for PROTAC efficacy. A PEG4 linker provides an 15-atom chain length which has been shown to be effective for various targets. The following table summarizes representative data for PROTACs utilizing PEG4 linkers, compiled from various studies.

PROTAC IDTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
BTK Degrader BTKCRBNRamos~1-40>90[6]
ERα Degrader ERαVHLMCF-7~10-100>95[8][13]
BRD4 Degrader BRD4CRBNHeLa~5-50>90[6]
  • DC₅₀: Half-maximal degradation concentration.

  • Dₘₐₓ: Maximum degradation.

Conclusion

This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its distinct functionalities—a primary amine for robust amide bond formation and an alkyne group for efficient click chemistry—allow for a convergent and flexible synthetic strategy. The incorporated PEG4 chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC, which are critical for achieving potent and selective protein degradation. The protocols and data presented herein provide a comprehensive framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic development.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with APN-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. APN-PEG4-Amine is a heterobifunctional linker that offers precise control over the conjugation process. This linker features a terminal amine group for conjugation to a cytotoxic payload and an alkyne group for highly specific "click chemistry" attachment to an azide-modified antibody. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces aggregation.[][2]

These application notes provide a comprehensive guide to the development of ADCs using the APN-PEG4-Amine linker, including detailed experimental protocols and data interpretation.

Key Advantages of APN-PEG4-Amine in ADC Development

  • Enhanced Hydrophilicity and Stability: The PEG4 spacer increases the water solubility of the ADC, which can mitigate aggregation issues often seen with hydrophobic payloads.[][3] This improved solubility can lead to better stability and pharmacokinetic properties.[]

  • Controlled and Specific Conjugation: The orthogonal reactivity of the amine and alkyne groups allows for a two-step conjugation process. This enables the precise attachment of the drug to the linker first, followed by a highly specific click chemistry reaction to the antibody, resulting in a more homogeneous ADC product.[][5]

  • Cleavable Linker: APN-PEG4-Amine is a cleavable linker, designed to be stable in circulation but to release the cytotoxic payload within the target cell, maximizing efficacy and minimizing off-target toxicity.[2][6]

Data Presentation: Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter in ADC design. While specific data for APN-PEG4-Amine is often proprietary, the following tables summarize general trends observed with varying PEG linker lengths from preclinical studies.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthPlasma Half-life (t½)Clearance RateIn Vivo EfficacyReference
No PEGShortestHighestLower[7]
Short (e.g., PEG4)Moderate IncreaseModerateBalanced[3]
Medium (e.g., PEG8)Significant IncreaseLowerOften Improved[8]
Long (e.g., PEG12+)LongestLowestPotentially Highest[7]

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Impact on PotencyReference
No PEGLowest IC50 (most potent)-[7]
4 kDa PEG4.5-fold reduction vs. no PEGDecreased[7]
10 kDa PEG22-fold reduction vs. no PEGSignificantly Decreased[7]

Note: The impact on cytotoxicity can be dependent on the specific antibody, payload, and cell line used.

Experimental Protocols

A two-step conjugation strategy is recommended for using the APN-PEG4-Amine linker. First, the cytotoxic drug is conjugated to the amine group of the linker. Second, the alkyne-functionalized drug-linker construct is "clicked" onto an azide-modified antibody.

G cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody-Linker Conjugation drug Cytotoxic Drug (with carboxylic acid) activated_drug Activated Drug (e.g., NHS ester) drug->activated_drug EDC, NHS linker APN-PEG4-Amine drug_linker Drug-APN-PEG4-Alkyne Conjugate linker->drug_linker Amide Bond Formation activated_drug->drug_linker adc Final Antibody-Drug Conjugate (ADC) drug_linker->adc CuAAC Click Chemistry antibody Monoclonal Antibody azide_antibody Azide-Modified Antibody antibody->azide_antibody Azide (B81097) Installation azide_antibody->adc

Overall workflow for ADC development with APN-PEG4-Amine.

Protocol 1: Conjugation of Cytotoxic Drug to APN-PEG4-Amine

This protocol describes the activation of a carboxyl group on a cytotoxic drug and its subsequent conjugation to the amine group of the APN-PEG4-Amine linker.

Materials:

  • Cytotoxic drug with a carboxylic acid group

  • APN-PEG4-Amine linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Reverse-phase HPLC system for purification

Procedure:

  • Drug Activation: a. Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO. b. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the drug solution. c. Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester.[9]

  • Conjugation to APN-PEG4-Amine: a. Dissolve the APN-PEG4-Amine linker (1.2 equivalents) in a minimal amount of DMF or DMSO. b. Add the linker solution to the activated drug solution. c. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer to facilitate the amide bond formation. d. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[9]

  • Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the Drug-APN-PEG4-Alkyne conjugate as a solid.

G start Start drug_activation Activate Drug with EDC/NHS start->drug_activation add_linker Add APN-PEG4-Amine drug_activation->add_linker conjugation Incubate for Amide Bond Formation add_linker->conjugation purification Purify Drug-Linker by RP-HPLC conjugation->purification end End purification->end

Workflow for Drug-Linker Conjugation.

Protocol 2: Introduction of Azide Groups onto the Monoclonal Antibody

This protocol describes a method for introducing azide groups onto the antibody, which are necessary for the subsequent click chemistry reaction. This can be achieved through various methods, including the modification of lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb)

  • Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous DMSO

  • Conjugation Buffer: PBS, pH 8.0-8.5

  • Desalting column

Procedure:

  • Antibody Preparation: a. Buffer exchange the mAb into the Conjugation Buffer to a concentration of 1-10 mg/mL. b. Ensure the buffer is free of primary amines (e.g., Tris).

  • Azide-PEG-NHS Ester Preparation: a. Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO should be less than 10%.[9] b. Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[]

  • Purification: a. Remove excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS (pH 7.4). b. Determine the concentration of the purified azide-modified antibody.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction to conjugate the alkyne-functionalized drug-linker to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 2)

  • Drug-APN-PEG4-Alkyne conjugate (from Protocol 1)

  • Copper(II) Sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Catalyst Premix: a. In a separate tube, combine the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.[11]

  • Conjugation Reaction: a. In a reaction tube, combine the azide-modified antibody with the Drug-APN-PEG4-Alkyne conjugate (a 4- to 10-fold molar excess of the drug-linker is recommended).[5] b. Add the catalyst premix to the reaction mixture. c. Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be around 5 mM.[2] d. Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[5]

  • Purification: a. Purify the final ADC product using size-exclusion chromatography (SEC) to remove unreacted reagents and by-products. b. Collect the fractions corresponding to the monomeric ADC.

G start Start mix_reagents Combine Azide-Antibody and Drug-Alkyne start->mix_reagents add_catalyst Add Cu(I)/THPTA Catalyst mix_reagents->add_catalyst initiate_reaction Add Sodium Ascorbate add_catalyst->initiate_reaction incubation Incubate at RT initiate_reaction->incubation purification Purify ADC by SEC incubation->purification end End purification->end

Workflow for CuAAC Click Chemistry Conjugation.

ADC Characterization Protocols

Protocol 4: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify ADC monomers, aggregates, and fragments.

Procedure:

  • Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Separation: Inject 10-20 µL of the sample onto an SEC column and run the separation for approximately 20-30 minutes.[3]

  • Data Analysis: Monitor the eluent at 280 nm. Integrate the peaks corresponding to different species and calculate their relative percentages.

Protocol 5: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To separate ADC species with different drug-to-antibody ratios (DAR) based on their hydrophobicity.

Procedure:

  • Chromatographic System: Use a HIC column with a salt gradient (e.g., high to low ammonium (B1175870) sulfate concentration).

  • Sample Analysis: Inject the ADC sample and run the gradient.

  • Data Analysis: The peaks eluting at lower salt concentrations correspond to higher DAR species. The average DAR can be calculated from the weighted average of the peak areas.[12]

Protocol 6: Mass Spectrometry for Identity and DAR Confirmation

Objective: To confirm the identity of the ADC and determine the distribution of DAR species.

Procedure:

  • Sample Preparation: The ADC sample may require reduction and/or deglycosylation depending on the specific analysis.

  • LC-MS Analysis: Couple a liquid chromatography system (e.g., reversed-phase) to a mass spectrometer.

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different ADC species and calculate the average DAR.[13]

Signaling Pathway and Mechanism of Action

G cluster_0 Extracellular Space cluster_1 Intracellular Space adc ADC receptor Tumor Antigen (Receptor) adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug Free Cytotoxic Drug lysosome->drug Linker Cleavage target Intracellular Target (e.g., Tubulin, DNA) drug->target Binding apoptosis Apoptosis target->apoptosis Cell Death

General mechanism of action for an antibody-drug conjugate.

Troubleshooting

Table 3: Common Issues and Solutions in ADC Development

IssuePossible Cause(s)Recommended Solution(s)Reference
Low Drug-to-Antibody Ratio (DAR) - Incomplete activation of drug or linker- Suboptimal pH for conjugation- Insufficient molar excess of drug-linker- Confirm activation by LC-MS- Optimize buffer pH (7.2-8.5 for NHS esters)- Increase molar excess of the drug-linker construct[14][]
ADC Aggregation - Hydrophobic payload- High DAR- Inappropriate buffer conditions- Use of hydrophilic linkers like PEG4- Optimize for a lower average DAR- Screen different buffer formulations and excipients[3][]
Inconsistent Conjugation Results - Poor quality of antibody or drug- Inconsistent reaction times or temperatures- Ensure high purity of starting materials (>95%)- Standardize all reaction parameters[]
Premature Drug Release - Linker instability in plasma- Evaluate linker stability in in vitro plasma stability assays[16]

Conclusion

The APN-PEG4-Amine linker provides a robust and versatile platform for the development of next-generation ADCs. Its heterobifunctional nature allows for a controlled, two-step conjugation process, leading to more homogeneous and stable conjugates. The inclusion of a PEG4 spacer enhances the physicochemical properties of the ADC, potentially leading to an improved therapeutic window. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers and scientists working to design and synthesize novel and effective antibody-drug conjugates.

References

Application Notes and Protocols for Peptide Modification using APN-PEG4-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing APN-PEG4-Amine hydrochloride for the targeted modification of cysteine-containing peptides. This heterobifunctional linker offers a superior method for bioconjugation, leveraging the exquisite chemoselectivity of the 3-arylpropiolonitrile (APN) group for thiol groups on cysteine residues. The resulting thioether linkage is significantly more stable than traditional maleimide-based conjugations, making it an ideal choice for the development of robust peptide conjugates, including antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical tool designed for the precise modification of peptides and proteins. It features three key components:

  • APN (3-Arylpropiolonitrile) Group: This moiety reacts specifically with the thiol group of cysteine residues, forming a highly stable thioether bond. This "thiol-click" reaction is highly efficient and proceeds under mild conditions.

  • PEG4 Spacer: A tetraethylene glycol spacer enhances the solubility of the linker and the resulting peptide conjugate in aqueous buffers. This can be crucial for maintaining the biological activity and preventing aggregation of the modified peptide.

  • Terminal Amine Group (hydrochloride salt): The primary amine provides a reactive handle for subsequent conjugation to other molecules of interest, such as small molecule drugs, imaging agents, or other biomolecules.

The superior stability of the APN-cysteine conjugate in various biological media, including human plasma, makes this linker a promising tool for in vivo applications where conjugate stability is paramount.[1]

Key Applications

The unique properties of this compound lend themselves to a variety of applications in research and drug development:

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic drugs to cysteine residues on antibodies or antibody fragments.[2][3][4] The terminal amine allows for the attachment of the drug molecule.

  • Peptide Labeling and Imaging: Fluorophores or other imaging agents can be conjugated to the amine terminus, allowing for the specific labeling and tracking of cysteine-containing peptides in biological systems.

  • PEGylation of Peptides: While the PEG4 spacer is short, this linker can be used as a starting point for further PEGylation to improve the pharmacokinetic properties of therapeutic peptides.

  • Surface Immobilization of Peptides: The amine group can be used to covalently attach peptides to surfaces for various biochemical and diagnostic assays.

Experimental Protocols

General Workflow for Peptide Modification

The overall process for modifying a peptide with this compound and a subsequent payload involves a two-step process. First, the APN moiety of the linker is reacted with the cysteine residue on the peptide. Second, the terminal amine of the linker is used to attach a payload molecule.

G Peptide Cysteine-containing Peptide Conjugate1 Peptide-APN-PEG4-Amine Peptide->Conjugate1 Thiol-Ene Reaction (pH 7.5-9.0) Linker APN-PEG4-Amine HCl Linker->Conjugate1 FinalConjugate Peptide-Linker-Payload Conjugate1->FinalConjugate Amide Coupling (e.g., EDC/NHS) Payload Payload (e.g., Drug, Fluorophore) Payload->FinalConjugate

Caption: General workflow for peptide modification using this compound.

Protocol 1: Cysteine-Specific Peptide Labeling with APN-PEG4-Amine

This protocol describes the first step of the conjugation: reacting the this compound with a cysteine-containing peptide.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.5-9.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., TCEP, optional)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in PBS (pH 7.5-9.0) to a final concentration of 1-10 mg/mL.

    • If the peptide has disulfide bonds that need to be reduced to expose the free thiol, treat with a 5-10 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

    • Note: Avoid DTT as a reducing agent if the subsequent step involves a reaction with the amine group, as DTT also contains a primary amine.

  • Linker Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by purifying the reaction mixture. High-performance liquid chromatography (HPLC) or size-exclusion chromatography are common methods.

    • Monitor the purification by absorbance at a wavelength appropriate for the peptide.

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the modified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Payload Attachment to the Amine Terminus

This protocol outlines the second step: attaching a payload with a carboxylic acid group to the amine terminus of the peptide-APN-PEG4-Amine conjugate.

Materials:

  • Peptide-APN-PEG4-Amine conjugate

  • Payload molecule with a carboxylic acid group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-free buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., HPLC)

Procedure:

  • Payload Activation:

    • Dissolve the carboxylic acid-containing payload in an appropriate solvent (e.g., DMSO or DMF).

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in MES buffer (pH 6.0).

    • Add a 1.2-1.5 fold molar excess of EDC and NHS to the payload solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Peptide-Linker:

    • Add the activated payload solution to the purified Peptide-APN-PEG4-Amine conjugate.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., PBS).

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as hydroxylamine, to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

  • Purification and Characterization:

    • Purify the final peptide-linker-payload conjugate using HPLC or another suitable chromatographic method.

    • Characterize the final product by mass spectrometry to confirm the correct molecular weight.

Data Presentation

The following tables provide representative quantitative data for the performance of APN-based linkers. Note that specific results will vary depending on the peptide sequence, reaction conditions, and the nature of the payload.

Table 1: Representative Conjugation Efficiency of APN-PEG4-Amine to a Model Cysteine-Containing Peptide

ParameterValue
Peptide Concentration 5 mg/mL
Linker:Peptide Molar Ratio 10:1
Reaction pH 8.0
Reaction Time 4 hours
Conjugation Efficiency >95%
Analysis Method HPLC, Mass Spectrometry

Table 2: Comparative Stability of APN-Cysteine vs. Maleimide-Cysteine Conjugates in Human Plasma at 37°C

Time (hours)% Intact APN-Cysteine Conjugate% Intact Maleimide-Cysteine Conjugate
0 100%100%
24 >98%~85%
48 >95%~70%
72 >92%~60%

Signaling Pathways and Logical Relationships

The application of this compound in constructing antibody-drug conjugates (ADCs) involves a series of steps that lead to targeted cell killing. The following diagram illustrates this pathway.

G cluster_0 ADC Construction cluster_1 Targeted Delivery and Internalization cluster_2 Drug Release and Action Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker APN-PEG4-Amine-Drug Linker->ADC Binding ADC Binds to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expression) TumorCell->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Linker Cleavage & Drug Release Lysosome->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis

Caption: Signaling pathway of an ADC constructed with an APN-based linker.

Conclusion

This compound is a powerful and reliable tool for the site-specific modification of cysteine-containing peptides. Its ability to form highly stable conjugates makes it particularly well-suited for applications in drug development and in vivo studies. The protocols and data presented here provide a solid foundation for researchers to incorporate this advanced linker technology into their peptide modification workflows.

References

Application Notes and Protocols for Bioconjugation of Fluorescent Dyes with APN-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the bioconjugation of fluorescent dyes to the bifunctional linker, APN-PEG4-Amine. This linker possesses a terminal primary amine group, which serves as a versatile handle for covalent modification with a wide array of amine-reactive fluorescent dyes. The presence of the 3-arylpropiolonitrile (APN) group allows for subsequent thiol-specific ligation, making this a valuable tool for the construction of complex bioconjugates.[1] The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

This guide will focus on the initial conjugation step: the labeling of the primary amine on APN-PEG4-Amine with commonly used N-hydroxysuccinimidyl (NHS) ester-activated fluorescent dyes. The resulting fluorescently-labeled APN-PEG4 linker can then be utilized in a variety of downstream applications, including the development of targeted imaging probes and antibody-drug conjugates.

Materials and Equipment

Reagents
  • APN-PEG4-Amine hydrochloride salt

  • Amine-reactive fluorescent dye (e.g., NHS ester of a fluorescent dye)[2][3][4]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2][5][6]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[2][3] Crucially, avoid buffers containing primary amines like Tris or glycine (B1666218). [2][5][6]

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)

  • TLC Mobile Phase (e.g., a mixture of dichloromethane (B109758) and methanol)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system for purification and analysis

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance

  • HPLC or LC-MS system

  • Fluorescence spectrophotometer

Experimental Protocols

Protocol 1: General Procedure for Conjugating an NHS-Ester Fluorescent Dye to APN-PEG4-Amine

This protocol outlines the fundamental steps for the covalent attachment of an NHS-ester activated fluorescent dye to the primary amine of the APN-PEG4-Amine linker.

1. Preparation of Reagents:

  • APN-PEG4-Amine Stock Solution:

    • Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent moisture condensation.[5][6][7]

    • Prepare a 10 mg/mL stock solution of APN-PEG4-Amine in the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Fluorescent Dye Stock Solution:

    • Immediately before use, prepare a 10 mg/mL stock solution of the amine-reactive fluorescent dye in anhydrous DMSO or DMF.[2] The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[5][6][7]

2. Labeling Reaction:

  • In a microcentrifuge tube, combine the APN-PEG4-Amine stock solution with the Reaction Buffer to achieve the desired final concentration (e.g., 1-5 mg/mL).

  • Calculate the required volume of the fluorescent dye stock solution. A molar ratio of dye to APN-PEG4-Amine between 1.1:1 and 1.5:1 is a good starting point for optimization.

  • While gently vortexing or stirring the APN-PEG4-Amine solution, slowly add the calculated amount of the fluorescent dye solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

3. Reaction Quenching (Optional):

  • To terminate the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Fluorescently Labeled Linker:

  • The crude reaction mixture can be purified using reverse-phase HPLC to separate the labeled product from unreacted dye and linker.

  • Monitor the fractions for both the absorbance of the dye and the linker (if it has a chromophore).

5. Characterization:

  • Confirm the identity and purity of the fluorescently labeled APN-PEG4 linker using LC-MS.

  • Determine the concentration of the purified conjugate using the Beer-Lambert law, measuring the absorbance at the dye's maximum absorption wavelength.

Data Presentation

Table 1: Recommended Starting Molar Ratios for Dye Conjugation

ReactantRecommended Molar Ratio (Dye:Linker)Notes
NHS-Ester Fluorescent Dye1.1:1 to 1.5:1A slight excess of the dye can help drive the reaction to completion.

Table 2: Troubleshooting Common Issues in Bioconjugation

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS esterPrepare dye stock solution immediately before use in anhydrous solvent.[5][6][7]
Incorrect pH of reaction bufferEnsure the pH is between 8.3 and 8.5 for optimal reactivity of the primary amine.[2]
Presence of primary amines in the bufferUse a buffer free of primary amines, such as sodium bicarbonate or borate.[2][5][6]
Multiple Labeled Species Reaction with impuritiesEnsure high purity of the starting materials.
Precipitation during reaction Low solubility of the dye or conjugatePerform the reaction in a co-solvent system or at a lower concentration.

Visualizations

Bioconjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification & Analysis A Prepare APN-PEG4-Amine in Reaction Buffer (pH 8.3-8.5) C Mix Dye and Linker (Molar Ratio 1.1:1 to 1.5:1) A->C B Prepare Amine-Reactive Dye in Anhydrous DMSO/DMF B->C D Incubate 1-2 hours at RT (Protected from light) C->D Reaction E Purify by HPLC D->E Purification F Characterize by LC-MS E->F Analysis

Caption: Experimental workflow for fluorescently labeling APN-PEG4-Amine.

Reaction_Mechanism APN_PEG4_Amine APN-PEG4-NH2 Primary Amine Conjugate APN-PEG4-NH-CO-Dye Stable Amide Bond APN_PEG4_Amine->Conjugate + NHS_Dye Fluorescent Dye-NHS N-Hydroxysuccinimide Ester NHS_Dye->Conjugate NHS NHS Leaving Group Conjugate->NHS +

References

Application Notes and Protocols for APN-PEG4-Amine Hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition guidelines for the use of APN-PEG4-Amine hydrochloride, a heterobifunctional linker, in bioconjugation applications. The protocols are designed to achieve optimal reaction yields for creating stable, well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or other targeted therapeutics.

Introduction to this compound

This compound is a versatile ADC linker that features two distinct reactive moieties separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure offers significant advantages in bioconjugation:

  • 3-Arylpropiolonitrile (APN) Group: This moiety exhibits exquisite chemoselectivity for cysteine residues (thiols).[3] The resulting thioether linkage is remarkably stable across a wide pH range and in biological media, offering an advantage over traditional maleimide-based conjugations which can be prone to retro-Michael addition.[4][5][6]

  • Primary Amine (-NH2) Group: The terminal amine provides a nucleophilic site for conjugation to a variety of electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, or to carboxyl groups via carbodiimide (B86325) chemistry.[7][8]

  • PEG4 Spacer: The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate, can improve pharmacokinetics, and provides spatial separation between the conjugated molecules.[9][10]

Data Presentation: Optimizing Reaction Conditions

Achieving high yields in bioconjugation requires careful optimization of reaction parameters. The following tables summarize the key conditions for reacting both the APN and the amine functional groups of the linker.

Table 1: Reaction Conditions for Thiol-Specific Conjugation (APN Moiety)
ParameterRecommended ConditionNotes
Target Functional Group Thiol (e.g., Cysteine side chain)APN is highly chemoselective for thiols.[4][11]
pH 7.5 - 9.0Higher pH facilitates the formation of the more nucleophilic thiolate anion.[4][7]
Buffer PBS, Borate Buffer (50 mM)Avoid buffers with competing nucleophiles.[5][7]
Temperature Room Temperature (20-25°C)Mild conditions preserve protein integrity.
Reaction Time 2 - 12 hoursReaction progress should be monitored (e.g., by LC-MS).[7]
Stoichiometry 1:4 to 1:10 (Molecule:APN Linker)Molar excess of the linker drives the reaction to completion. A 1:4 ratio has been used successfully.[5]
Solvent Aqueous buffer, may contain co-solvents (e.g., DMSO)Ensure the linker is fully dissolved before adding to the reaction mixture.
Table 2: Reaction Conditions for Amine-Reactive Conjugation (Amine Moiety)
ParameterRecommended ConditionNotes
Target Functional Group NHS Ester or Carboxylic Acid (+ EDC/NHS)NHS esters are common for reacting with primary amines.[12]
pH 7.2 - 8.5 (for NHS Ester)Reaction with NHS esters is most efficient at neutral to slightly alkaline pH.[13]
Buffer PBS, HEPES, Borate BufferCrucially, avoid amine-containing buffers like Tris or glycine, as they will compete in the reaction.[1][14]
Temperature 4°C or Room Temperature (20-25°C)2 hours at RT or 4 hours at 4°C are typical incubation times.[13]
Reaction Time 0.5 - 4 hoursNHS esters can hydrolyze, so prolonged reaction times in aqueous buffers are not recommended.[13]
Stoichiometry 1:5 to 1:20 (Molecule:NHS Ester)A molar excess of the activated molecule is typically used.[15]
Quenching 1 M Tris or GlycineAdd to a final concentration of ~50 mM to stop the reaction by consuming excess NHS esters.[14]

Experimental Protocols

The following are detailed protocols for a two-step conjugation process using APN-PEG4-Amine. This workflow involves first reacting the APN group with a thiol-containing molecule (e.g., a protein with an available cysteine), purifying the intermediate, and then reacting the amine group with an activated payload molecule (e.g., a drug with an NHS ester).

Experimental Workflow Diagram

G cluster_0 Step 1: Thiol-Specific Conjugation cluster_1 Step 2: Amine-Reactive Conjugation A Dissolve APN-PEG4-Amine in DMSO C Add APN-Linker to Protein (e.g., 10-fold molar excess) A->C B Prepare Thiol-Containing Protein in PBS (pH 8.0) B->C D Incubate at RT for 2-4 hours C->D E Purify Intermediate Conjugate (SEC or TFF) D->E F Prepare Purified Intermediate in PBS (pH 7.4) E->F Proceed to Step 2 H Add Payload to Intermediate (e.g., 5-fold molar excess) F->H G Dissolve NHS-activated Payload in DMSO G->H I Incubate at RT for 1 hour or 4°C for 2 hours H->I J Quench Reaction (e.g., 50 mM Tris) I->J K Purify Final Bioconjugate (SEC, IEX, or HIC) J->K

Caption: Two-step workflow for heterobifunctional conjugation.

Protocol 3.1: Thiol-Specific Conjugation with the APN Moiety

This protocol describes the reaction of the APN group of the linker with a cysteine residue on a protein.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0, degassed.

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

Procedure:

  • Protein Preparation: Prepare the protein solution in the degassed PBS Reaction Buffer at a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, perform a reduction step (e.g., with TCEP) and subsequently remove the reducing agent prior to this protocol.

  • Linker Preparation: Just before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: a. Add the calculated amount of the APN-PEG4-Amine stock solution to the protein solution to achieve a 10-fold molar excess of the linker. b. Gently mix the reaction and incubate at room temperature (20-25°C) for 2 to 4 hours. Monitor the reaction progress if possible.

  • Purification: a. Following incubation, remove the excess, unreacted linker and any linker-related byproducts. b. Use a desalting column or SEC for small-scale reactions.[7] For larger scales, TFF is recommended. The purification buffer should be suitable for the next step (e.g., PBS at pH 7.4). c. Characterize the purified intermediate to confirm conjugation (e.g., via LC-MS).

Protocol 3.2: Amine-Reactive Conjugation with an NHS Ester

This protocol details the reaction of the primary amine on the purified intermediate with an NHS-activated molecule.

Materials:

  • Purified APN-PEG4-Amine-Protein intermediate from Protocol 3.1

  • NHS-activated payload (e.g., drug, fluorophore)

  • Reaction Buffer: PBS, pH 7.4 (must be free of primary amines).[1]

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[14]

  • Purification System (e.g., SEC, Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC)).[]

Procedure:

  • Intermediate Preparation: The purified intermediate from the previous step should be in an amine-free buffer like PBS, pH 7.4. Adjust the concentration as needed.

  • Payload Preparation: Immediately before use, dissolve the NHS-activated payload in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). NHS esters are moisture-sensitive.[15]

  • Conjugation Reaction: a. Add the NHS-activated payload stock solution to the solution of the intermediate to achieve a 5-fold molar excess of the payload. The final concentration of DMSO should ideally be below 10% (v/v).[17] b. Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.[17]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for an additional 15 minutes.[14]

  • Final Purification: a. Purify the final bioconjugate from excess payload and reaction byproducts. b. The choice of chromatography technique (SEC, IEX, HIC) will depend on the physicochemical properties of the final conjugate.[] c. Analyze the purified conjugate for purity, drug-to-antibody ratio (DAR), and biological activity.

Aminopeptidase N (APN/CD13) Signaling

Aminopeptidase N (APN), also known as CD13, is not just a target for drug delivery but also a signaling molecule. Ligation of APN/CD13 on the surface of cells like monocytes can trigger intracellular signaling cascades.[4] Understanding this can be crucial for assessing the biological impact of APN-targeted conjugates.

  • Calcium Mobilization: APN ligation can induce a two-phase increase in intracellular calcium (--INVALID-LINK--), involving release from internal stores and influx from the extracellular environment.[4]

  • Kinase Activation: This process can activate tyrosine kinases and phosphatidylinositol 3-kinase (PI3K).[4]

  • MAPK Pathway: APN ligation has been shown to lead to the phosphorylation and activation of key mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.[4]

  • Downstream Effects: These signaling events can result in the upregulation of cytokines like Interleukin-8 (IL-8), influencing cell migration, proliferation, and invasion.[4][18]

APN/CD13 Signaling Pathway Diagram

G APN APN/CD13 Ligation (e.g., by Antibody Conjugate) TK Tyrosine Kinases APN->TK PI3K PI3K APN->PI3K MAPK_Cascade MAPK Cascade APN->MAPK_Cascade Ca_Rise Increased [Ca2+]i TK->Ca_Rise PI3K->Ca_Rise Ca_Store Ca2+ Release (Intracellular Stores) Ca_Influx Ca2+ Influx (Extracellular) Ca_Rise->Ca_Store Ca_Rise->Ca_Influx ERK ERK1/2 MAPK_Cascade->ERK JNK JNK MAPK_Cascade->JNK p38 p38 MAPK_Cascade->p38 Transcription Upregulation of Gene Expression (e.g., IL-8) ERK->Transcription JNK->Transcription p38->Transcription Cell_Response Cellular Responses (Migration, Proliferation) Transcription->Cell_Response

Caption: APN/CD13-mediated signal transduction pathway.

References

Application Notes and Protocols for the Characterization of APN-PEG4-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for characterizing bioconjugates synthesized using the heterobifunctional linker, APN-PEG4-Amine. The 3-arylpropiolonitrile (APN) moiety offers a robust method for the chemoselective labeling of thiol groups in biomolecules, such as cysteine residues in peptides and proteins, forming a stable thioether linkage. This document outlines detailed protocols for the synthesis, purification, and characterization of APN-PEG4-Amine conjugates, along with data presentation and visualization of relevant biological pathways and experimental workflows.

Introduction to APN-PEG4-Amine Conjugation

APN-PEG4-Amine is a versatile linker comprising a cysteine-reactive APN group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. The APN group reacts specifically with thiols, offering an alternative to maleimide (B117702) chemistry with reports of enhanced stability of the resulting conjugate.[1][2][3] The PEG spacer improves the solubility and pharmacokinetic properties of the bioconjugate, while the primary amine allows for the attachment of various payloads, such as small molecule drugs, imaging agents, or other biomolecules, through amide bond formation.[4][5] This technology is particularly relevant in the development of targeted therapeutics, including antibody-drug conjugates (ADCs), where the APN moiety can target cysteine residues.[6][7]

Experimental Protocols

General Protocol for Conjugation of APN-PEG4-Amine to a Thiol-Containing Biomolecule

This protocol describes the conjugation of a payload (e.g., a small molecule with a carboxylic acid) to the amine group of APN-PEG4-Amine, followed by the reaction of the APN group with a thiol-containing biomolecule (e.g., a cysteine-containing peptide or protein).

Materials:

  • APN-PEG4-Amine hydrochloride (or free base)

  • Payload with a carboxylic acid or activated ester (e.g., NHS ester)

  • Thiol-containing biomolecule (e.g., peptide, protein)

  • Coupling agents (if starting from a carboxylic acid): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Reaction Buffers:

    • Amide Coupling: Anhydrous, amine-free solvent (e.g., DMF, DMSO).

    • Thiol Reaction: Phosphate-buffered saline (PBS), pH 7.0-9.0, or 50 mM sodium borate (B1201080) buffer, pH 9.0.[1]

  • Quenching reagent for amide coupling (e.g., hydroxylamine)

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

Procedure:

  • Activation of Payload (if starting with a carboxylic acid):

    • Dissolve the carboxylic acid-containing payload, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS-activated payload.

  • Conjugation of Payload to APN-PEG4-Amine:

    • Add the NHS-activated payload solution (or the pre-activated payload) to a solution of APN-PEG4-Amine (1.5 to 2-fold molar excess of the payload) in anhydrous DMF.

    • If this compound is used, add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 molar equivalents) to neutralize the hydrochloride.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by LC-MS.

  • Purification of Payload-APN-PEG4-Amine Intermediate (Optional but Recommended):

    • Purify the intermediate product by RP-HPLC to remove unreacted payload and coupling reagents.

  • Conjugation to Thiol-Containing Biomolecule:

    • Dissolve the purified Payload-APN-PEG4-Amine in the appropriate reaction buffer (e.g., PBS, pH 8.0).

    • Add the thiol-containing biomolecule to the solution at a desired molar ratio (e.g., 1:5 to 1:20 biomolecule to linker ratio).

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[1]

    • Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Purification of the Final Conjugate:

    • Purify the final APN-PEG4-Amine conjugate using RP-HPLC for peptides and small proteins or SEC for larger proteins to remove excess linker and unreacted biomolecule.

Analytical Characterization Protocols

HPLC is a fundamental technique for assessing the purity of the conjugate and separating it from starting materials.

Instrumentation:

  • HPLC system with a UV detector and/or a mass spectrometer (LC-MS).

  • Columns:

    • Reversed-Phase (RP-HPLC): C18 column (e.g., 4.6 x 150 mm, 5 µm) for peptides and small protein conjugates.

    • Size-Exclusion (SEC): Appropriate pore size for the molecular weight of the protein conjugate.

ParameterRP-HPLC ProtocolSEC Protocol
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
Mobile Phase B 0.1% TFA in acetonitrileNot Applicable (Isocratic elution)
Gradient Linear gradient, e.g., 5-95% B over 30 minutesIsocratic
Flow Rate 1 mL/min0.5 - 1.0 mL/min
Detection UV at 220 nm and 280 nmUV at 280 nm

Expected Results: A successful conjugation will result in a new peak with a different retention time compared to the starting materials. In RP-HPLC, the conjugate is typically more hydrophobic and elutes later. In SEC, the conjugate will have a higher molecular weight and elute earlier.

MS provides definitive confirmation of the conjugate's molecular weight.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

ParameterESI-MS ProtocolMALDI-TOF MS Protocol
Sample Preparation Dilute the conjugate in 50:50 acetonitrile:water with 0.1% formic acid.Mix the conjugate solution with a suitable matrix (e.g., sinapinic acid for proteins) on a MALDI plate and allow to dry.
Ionization Mode PositivePositive
Mass Analyzer Time-of-Flight (TOF) or OrbitrapTime-of-Flight (TOF)
Data Analysis Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.Analyze the singly charged ions.

Expected Results: A successful conjugation will show an increase in the molecular weight of the biomolecule corresponding to the mass of the attached Payload-APN-PEG4-Amine linker.

NMR spectroscopy can be used to confirm the structure of the linker and the formation of the covalent bond between the APN group and the thiol.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

Parameter¹H NMR Protocol
Sample Preparation Dissolve the conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Experiment Standard ¹H NMR experiment.
Data Analysis Analyze the chemical shifts and disappearance of the alkyne proton of the APN moiety and the appearance of new signals corresponding to the thioether linkage.

Expected Results: The formation of the APN-cysteine conjugate will result in characteristic changes in the NMR spectrum, providing structural confirmation of the linkage.

Data Presentation

The following tables summarize representative quantitative data for the characterization of APN-PEG4-Amine conjugates. Actual results will vary depending on the specific biomolecule and reaction conditions.

Table 1: Representative HPLC and MS Characterization Data

AnalyteRetention Time (RP-HPLC, min)Expected Mass (Da)Observed Mass (Da)Purity (by HPLC, %)
Cysteine-Peptide12.51500.01500.2>98
Payload-APN-PEG4-Amine18.2850.0850.1>95
Peptide Conjugate22.12350.02350.4>95

Table 2: Stability of APN-Cysteine vs. Maleimide-Cysteine Linkage

LinkageConditionIncubation TimeRemaining Conjugate (%)Reference
APN-CysteineHuman Plasma, 37°C7 days>95%[1][2]
Maleimide-CysteineHuman Plasma, 37°C7 days<80%[1][2]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization Payload Activation Payload Activation Amide Coupling Amide Coupling Payload Activation->Amide Coupling Intermediate Purification Intermediate Purification Amide Coupling->Intermediate Purification Thiol Conjugation Thiol Conjugation Intermediate Purification->Thiol Conjugation Final Purification Final Purification Thiol Conjugation->Final Purification HPLC Analysis HPLC Analysis Final Purification->HPLC Analysis Purity MS Analysis MS Analysis Final Purification->MS Analysis Identity NMR Analysis NMR Analysis Final Purification->NMR Analysis Structure

Caption: Experimental workflow for the synthesis and characterization of APN-PEG4-Amine conjugates.

APN/CD13 Signaling Pathway in Angiogenesis

Aminopeptidase N (APN), also known as CD13, is a cell surface metalloprotease that plays a crucial role in angiogenesis, the formation of new blood vessels. Its expression is upregulated on activated endothelial cells in tumors. APN/CD13 is a transcriptional target of Ras signaling pathways, including the MAPK/ERK and PI3K pathways, which are activated by angiogenic growth factors like bFGF and VEGF.[8][9] The activation of these pathways leads to increased APN/CD13 expression, which is essential for endothelial cell migration, invasion, and capillary tube formation.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K APN/CD13 APN/CD13 Angiogenesis Angiogenesis APN/CD13->Angiogenesis Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PI3K->Transcription Factors APN/CD13 Gene APN/CD13 Gene Transcription Factors->APN/CD13 Gene APN/CD13 Gene->APN/CD13 Expression Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Simplified APN/CD13 signaling pathway in endothelial cell angiogenesis.

References

Application Notes and Protocols for APN-PEG4-Amine Hydrochloride and Aminopeptidase N-Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing advanced linker technologies and targeted drug delivery strategies. This document is divided into two main sections. The first section details the application of APN-PEG4-Amine hydrochloride as a thiol-reactive linker for the synthesis of antibody-drug conjugates (ADCs) and other targeted constructs. The second section provides a thorough guide to developing a drug delivery system that targets Aminopeptidase N (APN/CD13), a key receptor implicated in tumor angiogenesis, using the well-established NGR peptide ligand.

Section 1: this compound as a Thiol-Reactive Linker

The "APN" in this compound refers to 3-arylpropiolonitrile, a moiety that exhibits chemoselectivity for cysteine residues, forming stable thioether linkages. This makes it a valuable tool for bioconjugation. The molecule also contains a 4-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a terminal amine group for further functionalization.

Application: Synthesis of Antibody-Drug Conjugates (ADCs)

This compound is a heterobifunctional linker ideal for constructing ADCs.[1][2] The APN group can react with a free cysteine on an antibody or antibody fragment, while the amine group can be used to attach a cytotoxic drug, either directly or through another linker. The PEG spacer improves the pharmacokinetic properties of the resulting ADC.

Experimental Workflow: Synthesis of a Targeted Conjugate

The following diagram illustrates the general workflow for synthesizing a targeted conjugate using this compound.

G cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody Conjugation A APN-PEG4-Amine Hydrochloride B Activated Drug (e.g., with NHS ester) A->B Reaction C Drug-PEG4-APN Conjugate B->C Purification D Targeting Ligand (e.g., Antibody with free Cys) C->D Thiol Reaction E Targeted Drug Conjugate D->E Purification

Caption: Workflow for synthesizing a targeted drug conjugate using this compound.

Protocol 1: General Procedure for Antibody-Drug Conjugation

This protocol provides a general method for conjugating a drug to an antibody using this compound. Optimization will be required for specific antibodies and drugs.

Materials:

  • This compound

  • Drug with a reactive group (e.g., carboxylic acid)

  • Antibody with a free cysteine residue

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for drug activation

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Drug Activation:

    • Dissolve the drug, NHS, and EDC in DMF.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS ester of the drug.

  • Linker-Drug Conjugation:

    • Dissolve this compound in DMF.

    • Add the activated drug solution to the linker solution.

    • Stir at room temperature overnight.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

  • Antibody-Drug Conjugation:

    • Dissolve the purified drug-linker conjugate in a small amount of DMF or DMSO.

    • Add the conjugate solution to the antibody in PBS at a desired molar ratio.

    • Incubate the reaction at room temperature for 4-6 hours.

  • Purification of ADC:

    • Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated drug-linker.

    • Characterize the final ADC by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Section 2: Aminopeptidase N (APN/CD13)-Targeted Drug Delivery Systems

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease. It is overexpressed on the surface of endothelial cells in angiogenic blood vessels and on various tumor cells, making it an attractive target for anti-cancer therapies.[3][4] Peptides containing the Asn-Gly-Arg (NGR) motif have been shown to specifically bind to APN.[5][6] Therefore, NGR-functionalized nanoparticles can be used to deliver cytotoxic agents specifically to the tumor microenvironment.

Signaling Pathway: APN/CD13 in Angiogenesis

Angiogenic signals, such as hypoxia and growth factors like VEGF and bFGF, can activate Ras signaling pathways.[7][8] This leads to the activation of the MAPK and PI3K pathways, which in turn upregulate the transcription of APN/CD13 on endothelial cells.[3][7] The increased expression of APN/CD13 is crucial for endothelial cell migration and the formation of new blood vessels, a process essential for tumor growth.[9]

G cluster_0 Angiogenic Signals cluster_1 Intracellular Signaling cluster_2 Cellular Response Hypoxia Hypoxia Ras Ras Hypoxia->Ras GF Growth Factors (VEGF, bFGF) GF->Ras MAPK MAPK Pathway Ras->MAPK PI3K PI3K Pathway Ras->PI3K APN Upregulation of APN/CD13 Transcription MAPK->APN PI3K->APN Angiogenesis Angiogenesis (Endothelial Cell Migration, Tube Formation) APN->Angiogenesis

Caption: APN/CD13 signaling pathway in angiogenesis.

Experimental Workflow: Evaluation of NGR-Targeted Nanoparticles

The following diagram outlines the typical experimental workflow for the development and evaluation of NGR-targeted nanoparticles.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Synthesis of NGR-PEG-Lipid B Preparation of Drug-Loaded NGR-Targeted Nanoparticles A->B C Physicochemical Characterization (Size, Zeta, Drug Loading) B->C D Cellular Uptake in APN-positive vs. APN-negative cells E Cytotoxicity Assay (IC50 determination) D->E F Tumor Xenograft Model G Biodistribution Study F->G H Antitumor Efficacy Study F->H

Caption: Experimental workflow for evaluating NGR-targeted nanoparticles.

Protocol 2: Synthesis and Formulation of NGR-PEG-DSPE Functionalized Liposomes

This protocol describes the preparation of liposomes functionalized with an NGR peptide for targeted drug delivery.

Materials:

  • DSPE-PEG(2000)-NHS

  • NGR peptide (with a free amine group)

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform (B151607)

  • HEPES buffer (pH 7.4)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Synthesis of NGR-PEG-DSPE:

    • Dissolve DSPE-PEG(2000)-NHS and NGR peptide in a mixture of chloroform and methanol.

    • Add triethylamine (B128534) to catalyze the reaction between the NHS ester and the amine group of the peptide.

    • Stir the reaction overnight at room temperature.

    • Remove the solvent under vacuum to obtain the NGR-PEG-DSPE conjugate.

  • Preparation of Liposomes:

    • Dissolve DPPC, cholesterol, and NGR-PEG-DSPE in chloroform at a desired molar ratio (e.g., 55:40:5).

    • Create a thin lipid film by evaporating the chloroform using a rotary evaporator.

    • Hydrate the lipid film with a solution of the drug in HEPES buffer by vortexing.

    • Extrude the liposome (B1194612) suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Purification:

    • Remove unencapsulated drug by dialysis against HEPES buffer.

Data Presentation

The following tables present representative quantitative data for the characterization and evaluation of NGR-targeted nanoparticles, based on typical results found in the literature.

Table 1: Physicochemical Properties of Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
Non-targeted Liposomes110 ± 5.20.15 ± 0.02-15.6 ± 1.892.5 ± 3.1
NGR-targeted Liposomes115 ± 6.10.17 ± 0.03-14.9 ± 2.190.8 ± 2.9

Table 2: In Vitro Cytotoxicity (IC50 values in µM)

Cell LineAPN ExpressionFree DrugNon-targeted LiposomesNGR-targeted Liposomes
HT-1080High0.5 ± 0.080.8 ± 0.110.2 ± 0.05
MCF-7Low0.7 ± 0.090.9 ± 0.130.85 ± 0.12

Table 3: In Vivo Tumor Biodistribution (% Injected Dose per gram of tissue at 24h)

FormulationTumorLiverSpleenKidneys
Free Drug1.8 ± 0.410.2 ± 2.15.6 ± 1.325.1 ± 4.5
Non-targeted Liposomes4.5 ± 1.115.8 ± 3.28.9 ± 1.93.2 ± 0.8
NGR-targeted Liposomes12.3 ± 2.512.1 ± 2.87.5 ± 1.62.9 ± 0.7

References

Application Notes and Protocols for APN-PEG4-Amine Hydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of APN-PEG4-Amine hydrochloride, a heterobifunctional linker, in bioconjugation with a focus on its application in creating stable protein conjugates, particularly antibody-drug conjugates (ADCs). This document offers detailed experimental protocols, quantitative data, and visualizations to guide researchers in utilizing this versatile linker.

Introduction to this compound

This compound is a specialized chemical tool used in bioconjugation. It features two key functional groups: a 3-arylpropiolonitrile (APN) group and a primary amine, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.

  • APN Group: This group exhibits exquisite chemoselectivity for the thiol group of cysteine residues within proteins and peptides. The reaction, often termed a "thiol-click" reaction, forms a stable thioether bond. This linkage is significantly more stable, particularly in vivo, compared to the commonly used maleimide-thiol linkage, which can undergo retro-Michael addition, leading to premature drug deconjugation.

  • PEG4 Spacer: The hydrophilic 4-unit PEG linker enhances the solubility of the molecule and the resulting conjugate in aqueous buffers. This property is crucial for preventing aggregation, a common challenge in bioconjugation.

  • Primary Amine: The terminal amine group provides a versatile handle for conjugating a wide range of molecules, such as cytotoxic drugs, fluorescent dyes, or imaging agents, typically through amide bond formation with a carboxyl group.

The hydrochloride salt form of the linker improves its handling and solubility characteristics.

Key Applications

The primary application of this compound is in the development of ADCs. In this context, the linker serves to connect a cytotoxic payload (drug) to a monoclonal antibody (mAb). The APN group allows for site-specific conjugation to engineered or accessible cysteine residues on the antibody, while the amine group is used to attach the drug molecule. This results in a more homogeneous and stable ADC compared to those created with less stable linkers.

Other applications include:

  • Protein Labeling: Attaching fluorescent dyes or biotin (B1667282) for detection and purification.

  • Peptide Modification: Creating customized peptides with enhanced properties.

  • Surface Functionalization: Immobilizing proteins or peptides onto surfaces for various assays.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of APN-based linkers in bioconjugation. Note that some data is derived from studies using closely related 3-arylpropiolonitrile compounds, as specific data for this compound is not always available.

ParameterValueCompound/ContextSource(s)
Reaction Kinetics Second-order rate constant: 3.1 M⁻¹ s⁻¹3-phenylpropiolonitrile with a cysteine derivative[1]
In Vivo Stability Significantly longer serum half-life (17.1 h vs. 12.0 h for late phase)AgUox-APN-HSA vs. AgUox-MAL-HSA conjugate[2]
In Vitro Stability No cleavage observedAgUox-APN-HSA conjugate in vitro[3]
Chemoselectivity High for cysteine, with minor side reactions with other nucleophilic amino acids observed over extended periods.3-phenylpropiolonitrile[1]
Solubility SolubleAPN-PEG4-Amine.HCl in MeOH, DMF, and DMSO[4]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the general procedure for conjugating a carboxylated drug payload to an antibody using this compound.

Step 1: Activation of Drug Payload and Conjugation to APN-PEG4-Amine Linker

This step involves forming an amide bond between the carboxyl group of the drug and the amine group of the linker.

Materials:

  • Carboxylated drug payload

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Reverse-phase HPLC system for purification

Procedure:

  • Payload Activation:

    • Dissolve the carboxylated drug payload in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the payload solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to APN-PEG4-Amine:

    • Dissolve the this compound in the Activation Buffer.

    • Add the activated payload solution to the linker solution. A 1:1 to 1:1.5 molar ratio of activated payload to linker is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry.

Step 2: Conjugation of Drug-Linker to Antibody

This step involves the thiol-click reaction between the APN group of the drug-linker and a cysteine residue on the antibody.

Materials:

  • Cysteine-containing antibody (e.g., a THIOMAB™ or a partially reduced antibody)

  • Purified drug-APN-PEG4 conjugate

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-9.0

  • Reducing agent (if needed, e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation (if necessary):

    • If starting with an antibody with intact disulfide bonds, partially reduce the antibody to expose free thiol groups. This step requires careful optimization to control the number of available cysteines. A common method is to use a mild reducing agent like TCEP.

    • Remove the excess reducing agent by buffer exchange into the Conjugation Buffer.

  • Conjugation Reaction:

    • Add the purified drug-APN-PEG4 conjugate to the antibody solution. A molar excess of the drug-linker (e.g., 5- to 20-fold over available thiols) is typically used.

    • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing. The optimal time should be determined empirically.

  • Quenching and Purification:

    • Quench any unreacted APN groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.

    • Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unreacted drug-linker and other small molecules.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[][6]

    • Assess the purity and aggregation state of the ADC using SEC.

    • Confirm the biological activity of the antibody and the potency of the conjugated drug.

Visualizations

experimental_workflow cluster_step1 Step 1: Drug-Linker Synthesis drug Carboxylated Drug Payload activated_drug Activated Drug (NHS Ester) drug->activated_drug Activation linker APN-PEG4-Amine Hydrochloride drug_linker Drug-APN-PEG4 Conjugate linker->drug_linker edc_nhs EDC / NHS edc_nhs->activated_drug activated_drug->drug_linker Conjugation purification1 RP-HPLC Purification drug_linker->purification1 drug_linker_purified Purified Drug-APN-PEG4 Conjugate antibody Cysteine-containing Antibody adc Antibody-Drug Conjugate (ADC) antibody->adc Thiol-Click Reaction drug_linker_purified->adc purification2 SEC Purification adc->purification2 characterization Characterization (DAR, Purity, Activity) purification2->characterization

Figure 1: Workflow for a two-step antibody-drug conjugation using this compound.

signaling_pathway adc Antibody-Drug Conjugate (ADC) receptor Target Antigen on Cancer Cell Surface adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion drug_release Proteolytic Cleavage of Antibody lysosome->drug_release free_drug Free Cytotoxic Drug drug_release->free_drug cellular_target Intracellular Target (e.g., Microtubules) free_drug->cellular_target Binding apoptosis Apoptosis (Cell Death) cellular_target->apoptosis

Figure 2: Generalized signaling pathway for the mechanism of action of an antibody-drug conjugate.

References

Troubleshooting & Optimization

improving APN-PEG4-Amine hydrochloride conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for APN-PEG4-Amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] Its structure consists of three key parts:

  • APN (3-arylpropiolonitrile): A thiol-reactive group that specifically and stably conjugates to cysteine residues on proteins or other molecules.[3][4]

  • PEG4: A hydrophilic 4-unit polyethylene (B3416737) glycol spacer that increases solubility and can reduce non-specific binding.[5][6]

  • Amine (as a hydrochloride salt): A primary amine (-NH2) that serves as a nucleophilic handle for conjugation to a second molecule, typically one activated with an electrophilic group like an N-hydroxysuccinimide (NHS) ester.[7][8]

Q2: What is the primary application of the amine group on this linker?

A2: The primary amine group is intended for conjugation to molecules containing an amine-reactive functional group. The most common application involves reacting the amine with a molecule (such as a cytotoxic drug, a fluorescent dye, or a biotin (B1667282) tag) that has been activated with an NHS ester. This reaction forms a stable amide bond.[7][9][10]

Q3: What are the optimal reaction conditions for conjugating a molecule to the amine group?

A3: For efficient conjugation to the primary amine using an NHS ester, specific reaction conditions are critical. The optimal pH range is typically between 7.2 and 8.5.[7][11][12] This pH represents a compromise: it is high enough to deprotonate the primary amine, making it nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester, which is a competing reaction.[9][13] Reactions are often performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[14][15]

Q4: How should I prepare and store this compound?

A4: The reagent is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous buffers. For storage, keep the solid reagent desiccated and protected from light, typically at -20°C. For reactions, prepare fresh solutions in an appropriate amine-free buffer. If using an organic co-solvent like DMSO or DMF to dissolve a hydrophobic payload, ensure it is high-quality and amine-free, as contaminants can react with your crosslinker.[15] The final concentration of the organic solvent in the reaction should generally not exceed 10%.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter when conjugating a molecule (e.g., an NHS-activated payload) to the amine group of this compound.

Problem 1: Low or No Conjugation Yield

  • Possible Cause 1: Incorrect Buffer pH or Composition

    • Explanation: The reaction between an amine and an NHS ester is highly pH-dependent.[15] At a pH below ~7, the amine is protonated (-NH3+) and not sufficiently nucleophilic.[9] At a pH above 8.5-9.0, the NHS ester hydrolyzes rapidly, rendering it inactive before it can react with the amine.[11][13] Furthermore, buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the APN-PEG4-Amine for reaction with the NHS ester and should be avoided.[16][17]

    • Solution:

      • Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Phosphate-buffered saline (PBS), borate, or HEPES buffers are common choices.[7][8]

      • Verify the pH of your final reaction mixture after all components have been added.

      • Never use Tris or glycine buffers for the conjugation step. These can be added later to quench the reaction.[7]

  • Possible Cause 2: Hydrolysis of the NHS-activated Payload

    • Explanation: NHS esters have a limited half-life in aqueous solutions.[7][] If your stock solution of the activated payload was prepared too far in advance or stored improperly, it may have hydrolyzed.

    • Solution:

      • Always prepare a fresh solution of your NHS-activated payload in a dry, compatible organic solvent (e.g., DMSO, DMF) immediately before starting the conjugation.[14][16]

      • Add the activated payload to the amine-containing solution without delay.

  • Possible Cause 3: Incorrect Molar Ratio of Reactants

    • Explanation: While a 1:1 molar ratio is stoichiometrically correct, an excess of the NHS-activated payload is often used to drive the reaction to completion, especially with dilute protein solutions.[14][16]

    • Solution:

      • Optimize the molar ratio of your NHS-activated payload to APN-PEG4-Amine. Start with a 5- to 20-fold molar excess of the activated payload.[19]

      • Accurately determine the concentration of all reactants before beginning the experiment.

Problem 2: Aggregation or Precipitation Observed During/After Conjugation

  • Possible Cause 1: Low Solubility of Reactants or Conjugate

    • Explanation: If the molecule you are conjugating to the amine is highly hydrophobic, the resulting conjugate may have poor solubility in aqueous buffers, leading to aggregation.[5][20] Adding the payload dissolved in an organic solvent too quickly can also cause localized precipitation.[20]

    • Solution:

      • Add the dissolved payload to the reaction mixture slowly while gently stirring or vortexing to prevent localized high concentrations.[20]

      • Consider including stabilizing excipients in your buffer, such as arginine (50-100 mM) or a small amount of glycerol (B35011) (5-10%).[20][21]

      • Perform the reaction at a lower temperature (4°C) to slow down aggregation kinetics.[20]

  • Possible Cause 2: Sub-optimal Buffer Conditions

    • Explanation: Incorrect pH or ionic strength can reduce the stability of the molecules involved, making them more prone to aggregation.[20][22]

    • Solution:

      • Screen different buffers (e.g., PBS vs. Borate) and ionic strengths to find the optimal conditions for your specific molecules' stability.

      • Ensure the final conjugate is stored in a buffer that promotes long-term stability. Specialized ADC stabilizing buffers are commercially available.[23]

Problem 3: Difficulty Purifying the Final Conjugate

  • Possible Cause 1: Inefficient Removal of Excess Reactants

    • Explanation: Unreacted payload and reaction byproducts (like N-hydroxysuccinimide) must be removed to obtain a pure conjugate.

    • Solution:

      • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugate from smaller, unreacted molecules.[19]

      • Dialysis / Buffer Exchange: For larger conjugates, dialysis or diafiltration using an appropriate molecular weight cutoff (MWCO) membrane can efficiently remove small molecule impurities.[16]

      • Reverse-Phase Chromatography (RPC): For smaller conjugates, RPC can be used to separate the more hydrophobic conjugate from the less hydrophobic starting materials.

  • Possible Cause 2: Conjugate Adsorption to Purification Media

    • Explanation: The final conjugate may have different physicochemical properties than the starting materials, causing it to interact non-specifically with chromatography resins.

    • Solution:

      • If using ion-exchange chromatography (IEX), be aware that modifying amine groups can change the net charge of your molecule, requiring re-optimization of the purification method.

      • If using hydrophobic interaction chromatography (HIC), the addition of a hydrophobic payload will increase the molecule's retention, necessitating a change in the elution gradient.[24]

Data Presentation

For successful conjugation, understanding the interplay between pH, buffer choice, and reaction efficiency is paramount.

Table 1: Effect of pH on NHS Ester Reaction Components

pHAmine Reactivity (-NH₂)NHS Ester Stability (Hydrolysis Rate)Overall Conjugation Efficiency
6.0Very Low (Amine is protonated, -NH₃⁺)Very High (Half-life of hours)Very Poor
7.0Moderate (Deprotonation begins)High (Half-life ~4-5 hours at 0°C)[7]Sub-optimal, but possible
8.0 High (Good concentration of nucleophilic amine) Moderate (Half-life decreases) Optimal Range
8.5 Very High (Excellent nucleophilicity) Low (Half-life can be <30 mins) [7]Optimal Range, but requires prompt reaction [11]
9.0Very HighVery Low (Half-life of minutes)[7]Poor (Hydrolysis outcompetes conjugation)

Table 2: Buffer Compatibility for Amine-NHS Ester Conjugation

Buffer SystemCompatible?Comments
Phosphate (PBS)Yes Widely used, provides good buffering capacity in the optimal pH range of 7.2-8.0.[14][16]
BorateYes Effective buffer for pH 8.0-9.0.
HEPESYes A common biological buffer that is amine-free and works well in the physiological pH range.[7]
Carbonate/BicarbonateYes Often used for reactions at pH 8.5 and above.[7][15]
Tris (e.g., TBS)No Contains primary amines that will compete with the target amine, significantly reducing yield.[7][16][25] Can be used to quench the reaction after it is complete.[14]
GlycineNo Contains a primary amine and will interfere with the reaction.[16][17] Often used as a quenching agent.[14]

Experimental Protocols & Visualizations

Protocol: Conjugation of an NHS-Activated Payload to APN-PEG4-Amine

This protocol provides a general workflow. It must be optimized for your specific payload and downstream application.

1. Reagent Preparation: a. APN-PEG4-Amine Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Dissolve it in an amine-free buffer (e.g., PBS, pH 7.5) to a final concentration of 1-5 mg/mL. b. NHS-Activated Payload Solution: Immediately before use, dissolve the NHS-activated payload in a high-quality, anhydrous, amine-free organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[14]

2. Conjugation Reaction: a. Calculate the volume of the NHS-Activated Payload solution needed to achieve the desired molar excess (e.g., 10-fold) over the APN-PEG4-Amine. b. Add the calculated volume of the payload solution to the APN-PEG4-Amine solution. Add it dropwise while gently vortexing to ensure rapid mixing and avoid precipitation. The final volume of organic solvent should ideally be less than 10% of the total reaction volume.[14] c. Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C.[26]

3. Quenching the Reaction (Optional but Recommended): a. To stop the reaction and consume any unreacted NHS ester, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM.[26] b. Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Conjugate: a. Purify the final conjugate from excess payload, quenching agent, and reaction byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.[26] b. The purification column should be equilibrated with your desired final storage buffer.

5. Characterization: a. Confirm the successful conjugation and assess the purity of the final product using techniques like LC-MS, HPLC, or SDS-PAGE (if applicable).

Visualizations

Below are diagrams illustrating key workflows and concepts in the conjugation process.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_finish 3. Finalization prep_amine Equilibrate and Dissolve APN-PEG4-Amine in Buffer reaction Add Payload to Amine (Slowly, with Mixing) Incubate (1h RT or 2-4h 4°C) prep_amine->reaction prep_payload Dissolve NHS-Payload in Anhydrous DMSO (Prepare Fresh) prep_payload->reaction quench Quench Reaction (e.g., Tris Buffer) reaction->quench purify Purify Conjugate (SEC, Dialysis, or HPLC) quench->purify analyze Characterize (LC-MS, HPLC) purify->analyze

Caption: General experimental workflow for conjugation.

G cluster_conditions Reaction Conditions amine APN-PEG4-NH₂ (Nucleophile) plus + amine->plus nhs Payload-NHS Ester (Electrophile) product APN-PEG4-NH-CO-Payload (Stable Amide Bond) nhs->product Nucleophilic Acyl Substitution plus->nhs ph pH 7.2 - 8.5 buffer Amine-Free Buffer (e.g., PBS) byproduct NHS Leaving Group product->byproduct Releases

Caption: Chemical pathway for Amine-NHS ester conjugation.

G start Low Conjugation Yield? check_ph Is pH 7.2 - 8.5? start->check_ph node_sol node_sol sol_ph Adjust pH of reaction buffer. Use PBS, Borate, or HEPES. check_ph->sol_ph No check_buffer Is buffer amine-free? check_ph->check_buffer Yes sol_buffer Buffer exchange into PBS. Avoid Tris and Glycine. check_buffer->sol_buffer No check_reagent Was NHS-payload reagent fresh? check_buffer->check_reagent Yes sol_reagent Prepare fresh payload solution in anhydrous DMSO immediately before use. check_reagent->sol_reagent No check_ratio Is molar ratio optimized? check_reagent->check_ratio Yes sol_ratio Increase molar excess of NHS-payload (start at 10x). check_ratio->sol_ratio No

Caption: Troubleshooting decision tree for low yield.

References

common side reactions with APN-PEG4-Amine linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using APN-PEG4-Amine linkers in their experiments. It includes troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges and ensure successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is an APN-PEG4-Amine linker and what are its primary applications?

A1: An APN-PEG4-Amine linker is a heterobifunctional crosslinker used in bioconjugation. It consists of three main components:

  • APN (3-Arylpropiolonitrile): A thiol-reactive group that specifically targets cysteine residues on proteins and other biomolecules to form a stable thioether bond.[1][2]

  • PEG4: A polyethylene (B3416737) glycol spacer with four repeating units that enhances the solubility and stability of the resulting conjugate.[3]

  • Amine: A primary amine group (-NH2) that can be conjugated to a variety of molecules, such as cytotoxic drugs, fluorescent dyes, or other functional moieties, often through reactions with activated esters like N-hydroxysuccinimide (NHS) esters.[4]

Its primary application is in the development of antibody-drug conjugates (ADCs), where it serves to link a potent drug molecule to a monoclonal antibody that targets cancer cells.[5]

Q2: What are the main advantages of using an APN linker over a maleimide-based linker for cysteine conjugation?

A2: The primary advantage of APN linkers is the superior stability of the resulting thioether conjugate compared to the thioether bond formed with maleimide (B117702) linkers.[6] Maleimide-cysteine conjugates are known to be susceptible to retro-Michael addition, leading to deconjugation and potential off-target effects in vivo.[7] In contrast, the APN-cysteine bond is remarkably stable in aqueous media, human plasma, and in living cells.[6]

Q3: What are the most common side reactions associated with the APN moiety?

A3: The APN moiety is highly selective for cysteine residues.[8] However, under certain conditions, minor side reactions with other nucleophilic amino acid residues have been observed, although with low conversion rates. These can include reactions with tyrosine, glycine, and valine. Optimizing reaction conditions, such as pH and reaction time, can minimize these side reactions.

Q4: What are the common side reactions associated with the amine group of the linker?

A4: The amine group is typically reacted with an activated ester, such as an NHS ester, on the payload molecule. The most significant side reaction in this step is the hydrolysis of the NHS ester, which is accelerated at higher pH.[1] This hydrolysis reaction competes with the desired amidation reaction and can reduce the overall conjugation efficiency. It is also possible for NHS esters to react with other nucleophilic residues like serine, threonine, and tyrosine, though this is less favorable than the reaction with the primary amine.

Q5: How can I minimize the hydrolysis of the NHS ester during conjugation to the amine group?

A5: To minimize hydrolysis, it is crucial to control the pH of the reaction. A pH range of 7.0-9.0 is generally recommended for NHS ester reactions.[1] Working at the lower end of this range can help to reduce the rate of hydrolysis. Additionally, using freshly prepared reagents and minimizing the reaction time can further limit this side reaction.[1]

Troubleshooting Guides

Problem 1: Low Conjugation Yield

Low yield is a common issue in bioconjugation. The following table outlines potential causes and recommended solutions.

Possible Cause Recommended Solution
Poor Reagent Quality Use fresh, high-quality APN-PEG4-Amine linker and payload molecules. Ensure proper storage of reagents to prevent degradation.
Suboptimal Reaction Conditions Optimize reaction parameters such as pH, temperature, and reaction time. Ensure the use of appropriate buffers that do not interfere with the reaction (e.g., avoid amine-containing buffers like Tris for NHS ester reactions).[1]
Inaccessibility of Cysteine Residues Ensure that the target cysteine residues on the protein are accessible for conjugation. If necessary, consider partial reduction of disulfide bonds to expose free thiols.
Hydrolysis of Activated Esters (for amine conjugation) Perform the reaction at the optimal pH (typically 7.0-8.5 for NHS esters) and use freshly prepared solutions of the activated payload.[9]
Inefficient Purification Optimize the purification method to minimize loss of the conjugate. Consider alternative purification techniques if necessary.[10]

Data Presentation

The following tables summarize key quantitative data related to the stability of linkers and the effect of pH on NHS ester reactions.

Table 1: Comparative Stability of APN-Cysteine vs. Maleimide-Cysteine Conjugates

Parameter APN-Cysteine Conjugate Maleimide-Cysteine Conjugate Reference
In Vitro Stability No cleavage observedSubstantial cleavage observed[7]
In Vivo Serum Half-life (late phase) 17.1 hours12.0 hours[6]

Table 2: Effect of pH on NHS Ester Hydrolysis

pH Half-life of NHS Ester Reference
7.0 (at 0°C)4-5 hours[11]
8.0210 minutes[12]
8.5180 minutes[12]
8.6 (at 4°C)10 minutes[11]
9.0125 minutes[12]

Mandatory Visualization

experimental_workflow cluster_payload_activation Payload Activation & Ligation cluster_antibody_conjugation Antibody Conjugation cluster_purification_analysis Purification & Analysis Payload Payload with Carboxylic Acid Activated_Payload Activated Payload (NHS Ester) Payload->Activated_Payload EDC/NHS Payload_Linker Payload-Linker Conjugate Activated_Payload->Payload_Linker APN_Linker APN-PEG4-Amine APN_Linker->Payload_Linker ADC Antibody-Drug Conjugate (ADC) Payload_Linker->ADC Antibody Antibody with accessible Cysteine Antibody->ADC Purification Purification (SEC/HIC) ADC->Purification Analysis Analysis (HIC, MS, SEC) Purification->Analysis

Caption: A general workflow for the creation of an Antibody-Drug Conjugate (ADC).

troubleshooting_workflow Start Low Conjugation Yield Check_Reagents Check Reagent Quality (Freshness, Storage) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) Check_Reagents->Optimize_Conditions Reagents OK Check_Accessibility Assess Cysteine Accessibility Optimize_Conditions->Check_Accessibility Conditions Optimized Check_Hydrolysis Evaluate NHS Ester Hydrolysis Check_Accessibility->Check_Hydrolysis Cysteines Accessible Optimize_Purification Optimize Purification Method Check_Hydrolysis->Optimize_Purification Hydrolysis Minimized Solution Improved Yield Optimize_Purification->Solution Purification Optimized

Caption: A troubleshooting workflow for addressing low conjugation yield.

Experimental Protocols

Protocol 1: Conjugation of a Payload to APN-PEG4-Amine Linker via NHS Ester Chemistry

This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of the APN-PEG4-Amine linker.

  • Payload Activation:

    • Dissolve the carboxylated payload in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester-activated payload.

  • Conjugation to APN-PEG4-Amine:

    • Dissolve the APN-PEG4-Amine linker in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.[4]

    • Add the activated payload solution to the linker solution. A molar ratio of 1:1 to 1:1.5 (activated payload to linker) is recommended.[4]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the payload-linker conjugate using reversed-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials.

Protocol 2: Conjugation of Payload-APN-PEG4 to a Cysteine-Containing Antibody

This protocol outlines the conjugation of the payload-linker construct to a monoclonal antibody.

  • Antibody Preparation:

    • If necessary, partially reduce the antibody to expose free cysteine residues using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the purified payload-APN-PEG4 conjugate in a suitable buffer (e.g., PBS, pH 7.5-9.0).

    • Add the payload-linker conjugate to the antibody solution at a desired molar excess.

    • Incubate the reaction mixture for 2-12 hours at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload-linker and other impurities.[13][14]

Protocol 3: Characterization of the ADC
  • Instrumentation: HPLC or UPLC system with a HIC column (e.g., TSKgel Butyl-NPR).[15]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high salt to low salt to elute the different drug-loaded species.

  • Detection: UV at 280 nm.

  • Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute at different retention times based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.

  • Instrumentation: HPLC or UPLC system with a SEC column (e.g., Agilent AdvanceBio SEC).[12]

  • Mobile Phase: An aqueous buffer such as 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) or acetonitrile (B52724) may be necessary to reduce secondary interactions with the column.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: Aggregates will elute earlier than the monomeric ADC. The percentage of aggregates can be determined by integrating the peak areas.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with an LC system.

  • Sample Preparation: The ADC sample may require deglycosylation prior to analysis to simplify the mass spectrum.

  • LC Separation: Typically, a reversed-phase or SEC column is used for online desalting and separation before introduction into the mass spectrometer.

  • MS Analysis: Acquire the mass spectrum of the intact ADC.

  • Data Analysis: Deconvolute the raw mass spectrum to determine the masses of the different drug-loaded species and calculate the average DAR.

References

Technical Support Center: Troubleshooting Low Yield in APN-PEG4-Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for APN-PEG4-Amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for common issues encountered during bioconjugation experiments involving APN-PEG4-Amine.

Frequently Asked Questions (FAQs)

Q1: What is APN-PEG4-Amine and what are its primary reactive functionalities?

APN-PEG4-Amine is a heterobifunctional linker molecule.[1][2] It contains two distinct reactive groups separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer:

  • A Primary Amine (-NH₂): This group is nucleophilic and can react with various electrophilic functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4] It can also react with carboxylic acids in the presence of coupling agents (e.g., EDC), or with aldehydes and ketones via reductive amination.[4]

  • An APN (3-arylpropiolonitrile) group: This group is specifically reactive towards thiol groups (sulfhydryls) found in cysteine residues, forming a stable thioether linkage.[1][2] This is often referred to as a "thiol-click" reaction.[1]

The PEG spacer enhances solubility and reduces steric hindrance during conjugation.[4]

Q2: What are the two main types of reactions I can perform with APN-PEG4-Amine?

Given its structure, you will typically be performing one of two types of reactions:

  • Amine-Targeted Conjugation: Reacting the primary amine of APN-PEG4-Amine with an activated molecule (e.g., a protein with an NHS ester attached, or a small molecule with a carboxylic acid).

  • Thiol-Targeted Conjugation: Reacting the APN group of an already modified molecule (where the amine of APN-PEG4-Amine has been reacted) with a cysteine-containing molecule like a protein or peptide.

Troubleshooting for low yield will depend on which of these reactions you are performing.

Troubleshooting Guide: Low Yield in Amine-Targeted Conjugation

This section addresses low yield when reacting the primary amine of APN-PEG4-Amine with another molecule (e.g., via an NHS ester).

Q3: My reaction yield is low when conjugating APN-PEG4-Amine to an NHS-activated molecule. What are the potential causes and solutions?

Low yield in this reaction is common and can often be resolved by systematically evaluating your reagents and reaction conditions.

Potential Cause 1: Suboptimal Reaction Conditions

The reaction between a primary amine and an NHS ester is highly dependent on pH.[5]

  • Problem: If the pH is too low (below 7.2), the primary amine on your APN-PEG4-Amine will be protonated (-NH₃⁺), making it a poor nucleophile and significantly slowing down or preventing the reaction.[5] If the pH is too high (above 8.5-9.0), the hydrolysis of the NHS ester on your target molecule will be accelerated, reducing the amount available to react with the amine.[5][6]

  • Solution:

    • Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[5] A pH of 8.3-8.5 is often a good starting point to balance amine reactivity and NHS ester stability.[6]

    • Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[5][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[6]

    • Verify the pH of your final reaction mixture after all components have been added.

Potential Cause 2: Reagent Quality and Handling
  • Problem: The NHS ester on your target molecule is susceptible to hydrolysis if exposed to moisture.[5] Similarly, improper storage of APN-PEG4-Amine can lead to degradation.

  • Solution:

    • Store both the NHS-activated molecule and the APN-PEG4-Amine at the recommended temperature (typically -20°C) and protected from moisture.[4]

    • If the NHS-activated molecule was dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[7]

    • Allow reagent vials to warm to room temperature before opening to prevent condensation of moisture inside.[5]

    • Prepare stock solutions of reagents immediately before use. Do not store NHS esters in solution for extended periods.[8]

Potential Cause 3: Incorrect Molar Ratio of Reactants
  • Problem: An insufficient molar excess of one reactant over the other can lead to an incomplete reaction.

  • Solution:

    • For conjugating a smaller molecule like APN-PEG4-Amine to a larger protein, you will typically use a molar excess of the APN-PEG4-Amine. A starting point is often a 5 to 20-fold molar excess.[4][9]

    • If you are reacting APN-PEG4-Amine with a small molecule, a 1:1 to 1:1.5 molar ratio of the activated molecule to the amine is a good starting point.[8]

    • Optimization of the molar ratio may be required for your specific molecules.

Summary of Recommended Reaction Conditions for Amine-Targeted Conjugation
ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances nucleophilicity of the amine with the stability of the NHS ester.[5]
Buffer Phosphate, Borate, HEPES, BicarbonateNon-amine containing buffers avoid competition in the reaction.[5][6]
Temperature Room Temperature or 4°CRoom temperature is generally faster, while 4°C can be used for sensitive molecules or longer reaction times.[4][9]
Reaction Time 1 - 2 hours to overnightShorter times are common at room temperature; longer times may be needed at 4°C.[4][10]
Molar Ratio 5-20 fold excess of APN-PEG4-Amine to proteinDrives the reaction to completion when labeling a larger molecule.[4][9]
Experimental Protocol: General Procedure for Conjugating APN-PEG4-Amine to an NHS-Activated Protein
  • Reagent Preparation:

    • Allow the vials of the NHS-activated protein and APN-PEG4-Amine to equilibrate to room temperature before opening.

    • Prepare a stock solution of APN-PEG4-Amine in an appropriate buffer (e.g., PBS, pH 7.5).

    • Ensure the protein solution is in an amine-free buffer at a concentration of 1-5 mg/mL.[9]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved APN-PEG4-Amine to the protein solution.

    • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional but Recommended):

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS esters.[9]

    • Incubate for 30 minutes at room temperature.[9]

  • Purification:

    • Purify the resulting APN-functionalized protein from excess reagents using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[9]

  • Analysis:

    • Analyze the purified conjugate using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.

Visualization of Amine-Targeted Reaction Workflow

Amine_Targeted_Workflow Reagent_Prep Reagent Preparation (Protein in PBS, pH 7.5) Add_PEG Add APN-PEG4-Amine (5-20x molar excess) Reagent_Prep->Add_PEG Incubate Incubate (1-2h at RT or overnight at 4°C) Add_PEG->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purification (e.g., SEC) Quench->Purify Analysis Analysis (SDS-PAGE, MS) Purify->Analysis

Caption: Workflow for conjugating APN-PEG4-Amine to a protein.

Troubleshooting Guide: Low Yield in Thiol-Targeted (APN) Conjugation

This section addresses issues when reacting your APN-functionalized molecule with a cysteine-containing target.

Q4: I have successfully created my APN-functionalized molecule, but I am getting low yield when reacting it with a protein's cysteine residues. What could be the problem?

The APN-thiol reaction is generally robust, but efficiency can be affected by the accessibility of the thiol group and reaction conditions.

Potential Cause 1: Inaccessible or Oxidized Thiols
  • Problem: The cysteine residue(s) on your target protein may be buried within the protein's structure and therefore inaccessible to the APN group. Additionally, free thiols can oxidize to form disulfide bonds (cysteine-cysteine), which are unreactive with the APN moiety.

  • Solution:

    • Reducing Agent: Pre-treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce any existing disulfide bonds and ensure the cysteine thiols are free and available for reaction. DTT is another option, but it must be completely removed before adding the APN-reagent as it also contains a thiol.

    • Denaturation: If the cysteine is sterically hindered, partial, reversible denaturation of the protein might be necessary to expose it. This should be done with caution to not irreversibly damage the protein.

Potential Cause 2: Suboptimal Reaction Conditions
  • Problem: While the APN-thiol reaction is efficient, factors like pH and buffer composition can still influence the outcome.

  • Solution:

    • The reaction is typically performed at a near-neutral pH (e.g., pH 7.0-7.5).

    • Ensure no other thiol-containing compounds (like DTT or beta-mercaptoethanol) are present in the reaction buffer, as they will compete with your target protein.

Visualization of Troubleshooting Logic

Troubleshooting_Low_Yield start_node Low Reaction Yield q1 Which reaction are you performing? start_node->q1 amine_path Amine of PEG + NHS Ester q1->amine_path Amine Reaction apn_path APN group + Thiol (Cysteine) q1->apn_path APN Reaction check_ph Is pH 7.2-8.5? amine_path->check_ph check_reagents Are reagents fresh & dry? check_ph->check_reagents Yes solution_amine Adjust pH, use fresh reagents, or optimize molar ratio. check_ph->solution_amine No check_ratio Is molar ratio optimized? check_reagents->check_ratio Yes check_reagents->solution_amine No check_ratio->start_node Yes, still low check_ratio->solution_amine No check_thiol Are thiols accessible & reduced? apn_path->check_thiol check_thiol->start_node Yes, still low solution_apn Pre-treat protein with TCEP to reduce disulfide bonds. check_thiol->solution_apn No

Caption: A logical flowchart for troubleshooting low yield.

References

stability issues with APN-PEG4-Amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of APN-PEG4-Amine hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Before use, it is crucial to allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation, which can introduce moisture and promote hydrolysis.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is generally soluble in aqueous buffers and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For bioconjugation reactions, it is advisable to prepare a concentrated stock solution in anhydrous DMSO or DMF and then dilute it into the desired aqueous reaction buffer immediately before use.

Q3: What is the expected pH of an aqueous solution of this compound?

A3: As a hydrochloride salt of a primary amine, dissolving this compound in water will result in a slightly acidic solution due to the hydrolysis of the ammonium (B1175870) ion.[1] The final pH will depend on the concentration of the reagent. It is recommended to use a buffer to control the pH of the solution for subsequent reactions.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of the amine and the reactivity of the APN group are pH-dependent. The primary amine is most reactive at a slightly alkaline pH (typically 7.2-8.5).[2] However, at a more basic pH, the rate of hydrolysis of other components in a reaction mixture, such as NHS esters, can increase.[3] Acidic conditions can protonate the amine, reducing its nucleophilicity and reactivity. The stability of the PEG backbone itself can also be affected by pH, with acidic conditions potentially favoring hydrolysis.[4]

Q5: Can I use buffers containing primary amines, such as Tris, with this compound?

A5: It is strongly recommended to avoid buffers containing primary amines (e.g., Tris, glycine) when performing conjugation reactions with the amine group of this compound.[3] These buffers will compete with the intended reaction, leading to lower yields of the desired conjugate. Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are suitable alternatives.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conjugation efficiency Degradation of this compound: The reagent may have degraded due to improper storage or handling.Ensure the reagent is stored at -20°C and protected from moisture. Prepare fresh stock solutions in anhydrous solvent.
Suboptimal reaction pH: The pH of the reaction buffer may be too low or too high, affecting the reactivity of the amine.Optimize the reaction pH, typically within the range of 7.2-8.5 for amine reactivity.[2]
Presence of competing amines: The reaction buffer may contain primary amines that compete with the desired reaction.Use non-amine-containing buffers such as PBS, HEPES, or borate.[5]
Inconsistent experimental results Variability in solution preparation: Inconsistent concentrations or aging of the stock solution can lead to variability.Prepare fresh stock solutions for each experiment and use a calibrated pipette for accurate measurements.
Temperature fluctuations: Exposure of the solution to high temperatures can accelerate degradation.Maintain a consistent and controlled temperature during your experiments. Avoid repeated freeze-thaw cycles of the stock solution.
Precipitate formation in the reaction mixture Poor solubility: The concentration of this compound or the conjugate may exceed its solubility in the chosen buffer.Increase the volume of the reaction buffer or add a co-solvent. Ensure the final concentration is within the solubility limits.
Aggregation of biomolecules: The conjugation process may induce aggregation of the target protein or antibody.Optimize the conjugation conditions, such as the molar ratio of the linker to the biomolecule. Consider using additives that reduce aggregation.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Allow the vial of this compound to warm to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the vial until the solid is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol for Assessing the Stability of this compound in Solution

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound over time.

  • Solution Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the buffers of interest (e.g., PBS at pH 6.0, 7.4, and 8.5).

    • Prepare a control solution in anhydrous DMSO.

  • Incubation:

    • Divide each solution into aliquots for different time points and temperatures.

    • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each condition.

  • Sample Analysis:

    • Immediately analyze the aliquots by HPLC. Use a suitable column (e.g., C18) and a gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Measure the peak area of the intact this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining compound versus time for each condition to determine the stability profile.

Visual Guides

Stability_Factors cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Hydrolysis Hydrolysis pH->Hydrolysis Loss_of_Reactivity Loss of Reactivity pH->Loss_of_Reactivity Temp Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Solvent Solvent Solvent->Hydrolysis Aggregation Aggregation Solvent->Aggregation Light Light Exposure Light->Oxidation Oxygen Oxygen Oxygen->Oxidation

Caption: Key factors influencing the stability of this compound in solution.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Sol Prepare Solutions (Different pH, Temp) Incubate Incubate at Set Conditions Prep_Sol->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data_Analysis Analyze Peak Area & Calculate % Remaining HPLC->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

References

optimizing pH for APN-PEG4-Amine conjugation to cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for APN-PEG4-Amine conjugation. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully conjugating APN-PEG4-Amine to cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating the APN moiety to a cysteine residue?

A1: The optimal pH for the reaction between the 3-arylpropiolonitrile (APN) group and a cysteine thiol is crucial for maximizing efficiency and selectivity. The reaction relies on the nucleophilic thiol group (-SH) of the cysteine, which is more reactive in its deprotonated thiolate form (-S⁻).[1] Since the pKa of the cysteine sulfhydryl group is approximately 8.5, a pH slightly below or at this value is generally recommended to ensure a sufficient concentration of the reactive thiolate anion.[1]

While the APN-cysteine reaction mechanism differs from the more common maleimide-thiol conjugation, the pH principles regarding the nucleophile are similar. For maleimide (B117702) reactions, a pH range of 6.5-7.5 is considered optimal to balance reaction speed and selectivity.[2][3] However, for APN chemistry, a slightly more alkaline environment may be beneficial. One specific protocol successfully conjugated an APN-linker to Human Serum Albumin (HSA) at pH 9.0.[4] Therefore, a starting pH range of 7.5 to 9.0 is recommended for optimization. It is advisable to perform initial small-scale experiments across this range to determine the ideal pH for your specific protein or peptide.

Q2: Which buffers are recommended for the APN-cysteine conjugation reaction?

A2: The choice of buffer is critical. It is essential to use non-nucleophilic buffers that will not compete with the cysteine's thiol group. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate buffer[4]

  • Carbonate/bicarbonate buffer

Always ensure the buffer is free of any primary and secondary amines (like Tris or glycine) and extraneous thiol-containing compounds (like DTT or 2-mercaptoethanol), as these will react with the APN moiety.[3]

Q3: What are the potential side reactions, and how can pH help minimize them?

A3: The APN linker is known for its high chemoselectivity towards thiols.[5][6] However, side reactions with other nucleophilic amino acid residues, such as tyrosine and glycine, have been observed, albeit with low conversion rates.[7] These side reactions are more likely to occur at a higher pH where other nucleophiles may become more reactive.

To minimize side reactions:

  • Maintain pH control: Start optimization within the recommended range of 7.5-9.0. Avoid excessively high pH values to maintain selectivity.

  • Control Stoichiometry: Use the lowest effective molar excess of the APN-PEG4-Amine reagent to minimize off-target reactions.

  • Reaction Time: Monitor the reaction progress to determine the optimal time, avoiding unnecessarily long incubation periods that could allow for slow side reactions to occur.

Q4: How does the stability of the APN-cysteine linkage compare to the maleimide-thysteine linkage?

A4: The conjugate formed from the APN-cysteine reaction is significantly more stable than the thiosuccinimide ring formed from a maleimide-thiol reaction.[4][8] Maleimide-based conjugates are susceptible to hydrolysis and retro-Michael reactions (thiol exchange), particularly in vivo with molecules like albumin and glutathione, which can lead to payload migration and off-target effects.[2][9] The APN-cysteine linkage forms a stable thioether that is resistant to hydrolysis and exchange reactions, making it a superior choice for applications requiring high in vivo stability.[4][7][8]

Q5: How can I prevent the oxidation of free thiols in my protein solution?

A5: Cysteine thiols can oxidize to form disulfide bonds, which are unreactive with the APN reagent. To prevent this, you can add a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution before conjugation to reduce any existing disulfide bonds.[] Additionally, including a chelating agent like EDTA (2-5 mM) in the buffer can help prevent metal-catalyzed oxidation of the thiols.[11] It is crucial to remove excess TCEP before adding the APN reagent, as it can also react with some crosslinkers.[7]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Possible CauseRecommended Solution
Suboptimal pH The pH is too low, resulting in an insufficient concentration of the reactive thiolate anion.[3] Systematically test a range of pH values from 7.5 to 9.0 to find the optimum for your specific molecule.
Inaccessible Cysteine Residue The target cysteine may be buried within the protein's structure or involved in a disulfide bond.[12] Consider using a mild denaturant or a reducing agent like TCEP to expose the cysteine.[] Confirm the presence of free thiols using Ellman's reagent.[3]
Reagent Degradation The APN-PEG4-Amine reagent may have degraded due to improper storage or handling. Store the reagent at -20°C and protect it from moisture.[5]
Incorrect Stoichiometry The molar ratio of the APN reagent to the protein may be too low. Increase the molar excess of the APN-PEG4-Amine reagent. A 10-20 fold molar excess is a common starting point for labeling proteins.[3]
Oxidized Thiols The cysteine residues on the target molecule have been oxidized. Pre-treat the protein with a reducing agent like TCEP and include EDTA in the reaction buffer to prevent re-oxidation.[][11]

Problem: Off-Target Labeling / Lack of Specificity

Possible CauseRecommended Solution
pH is Too High An excessively high pH can increase the reactivity of other nucleophilic amino acid side chains.[7] Lower the reaction pH to the lower end of the recommended range (e.g., pH 7.5-8.0) to improve selectivity for the more nucleophilic thiol group.
High Molar Excess of Reagent A large excess of the APN reagent can drive reactions with less reactive sites. Reduce the molar ratio of the APN-PEG4-Amine to the target molecule.

Quantitative Data Summary

The efficiency of thiol-reactive conjugations is highly dependent on pH. The table below summarizes the general effects of pH on key parameters, drawing principles from well-studied maleimide chemistry and applying them to APN conjugation.

pH RangeThiol ReactivityAmine Reactivity (Side Reaction)Reagent Stability (Hydrolysis)Selectivity for CysteineRecommendation for APN Conjugation
< 6.5 Low (Thiol is protonated)[3]Negligible[2]HighHighNot Recommended (Slow reaction)
6.5 - 7.5 Moderate to High[2]Low[2]ModerateVery High[2]A possible starting point, but may be slow.
7.5 - 9.0 High (Thiolate is present)[1]Moderate (Increases with pH)[2]Lower (Increases with pH)HighRecommended starting range for optimization. [4]
> 9.0 Very HighHigh (Competitive)[2]LowDecreasedUse with caution; risk of side reactions increases.

Experimental Protocols

Protocol 1: General APN-PEG4-Amine Conjugation to a Cysteine-Containing Protein

This protocol provides a general workflow. Optimal conditions, particularly molar ratios and incubation times, should be determined empirically for each specific application.

1. Materials and Reagents:

  • Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.5)

  • APN-PEG4-Amine

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer: Phosphate buffer (50 mM), 150 mM NaCl, 2 mM EDTA, pH adjusted to 7.5, 8.0, 8.5, and 9.0 for optimization.

  • Quenching Reagent (Optional): Small molecule thiol like N-acetylcysteine.

  • Purification system: Size Exclusion Chromatography (SEC) or Dialysis/Tangential Flow Filtration (TFF).[3]

2. Procedure:

  • Prepare the Protein:

    • Dissolve or exchange the protein into the desired Reaction Buffer. A typical protein concentration is 1-5 mg/mL.

    • If necessary, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to reduce disulfide bonds. Remove TCEP using a desalting column.

  • Prepare the APN Reagent:

    • Allow the vial of APN-PEG4-Amine to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the APN-PEG4-Amine stock solution to the protein solution to achieve the desired molar excess (e.g., start with a 10:1 ratio of APN:protein).

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted APN reagent, add a 50-fold molar excess of N-acetylcysteine and incubate for an additional 30 minutes.

  • Purification:

    • Remove excess, unreacted APN reagent and other small molecules from the conjugated protein using Size Exclusion Chromatography (SEC), dialysis, or TFF.[3]

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show a mobility shift), UV-Vis spectroscopy, and Mass Spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification prep_protein Prepare Protein (Buffer Exchange, Reduce with TCEP if needed) conjugate Combine Reagents (Protein + APN-PEG4-Amine) Incubate (2h RT or O/N 4°C) prep_protein->conjugate prep_apn Prepare APN-PEG4-Amine (Stock solution in DMSO/DMF) prep_apn->conjugate quench Quench Reaction (Optional, e.g., N-acetylcysteine) conjugate->quench Optional purify Purify Conjugate (SEC, Dialysis, or TFF) conjugate->purify quench->purify characterize Characterize Product (SDS-PAGE, Mass Spec) purify->characterize troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Conjugation cause_ph Is the pH optimal? start->cause_ph cause_cys Is the Cysteine accessible and reduced? start->cause_cys cause_reagent Is the APN reagent active? start->cause_reagent sol_ph Optimize pH (Test 7.5 to 9.0) cause_ph->sol_ph Check sol_cys Confirm free thiols (Ellman's). Pre-treat with TCEP. cause_cys->sol_cys Check sol_reagent Use fresh reagent. Store properly at -20°C. cause_reagent->sol_reagent Check

References

preventing non-specific binding of APN-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: APN-PEG4-Amine

Welcome to the technical support center for APN-PEG4-Amine. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is APN-PEG4-Amine and why is it prone to non-specific binding?

A: APN-PEG4-Amine is a heterobifunctional linker molecule used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs)[1][2]. It consists of three key parts:

  • APN (3-arylpropiolonitrile): A thiol-reactive group that forms stable bonds with cysteine residues on proteins[3].

  • PEG4: A hydrophilic 4-unit polyethylene (B3416737) glycol spacer. PEG linkers are known to be water-soluble, biocompatible, and generally reduce non-specific protein adsorption[4][5][6][7].

  • Amine (-NH2): A primary amine group that can be used for conjugation (e.g., to NHS esters) or may be a residual functional group.

Non-specific binding (NSB) primarily arises from two molecular forces:

  • Electrostatic Interactions: The terminal amine group is positively charged at neutral or acidic pH. This charge can cause the molecule to bind non-specifically to negatively charged surfaces (like microplates, glass, or sensor chips) or biomolecules (e.g., acidic proteins, DNA)[8][9][10].

  • Hydrophobic Interactions: Although the PEG linker is hydrophilic, the APN group or other parts of your conjugate may have hydrophobic characteristics, leading to binding with hydrophobic surfaces or pockets on proteins[8][9].

Q2: I'm observing high background signal in my assay. Is this due to non-specific binding?

A: High background signal is a classic symptom of NSB. It occurs when APN-PEG4-Amine or a conjugate made with it binds to unintended sites on your assay surface (e.g., an ELISA plate) or to other proteins in your sample[11][12]. This can lead to false-positive results or reduced assay sensitivity[11][13]. To confirm NSB, run a control experiment where the primary target molecule (e.g., the specific antibody or protein) is omitted. A high signal in this control condition strongly indicates NSB.

Q3: What is the quickest way to reduce non-specific binding?

A: The fastest approach is to optimize your assay buffers. The three most effective strategies are:

  • Add a Surfactant: Include a low concentration (typically 0.05% to 0.1%) of a non-ionic surfactant like Tween-20 in your washing and incubation buffers. This disrupts hydrophobic interactions[9][10][14].

  • Increase Salt Concentration: Add sodium chloride (NaCl) to your buffers, starting at a concentration of 150 mM and increasing up to 500 mM. This increases the ionic strength, which shields electrostatic charges and disrupts non-specific charge-based interactions[9][10].

  • Use a Blocking Agent: Incorporate a blocking protein like Bovine Serum Albumin (BSA) or casein into your buffers. These proteins will bind to and saturate the non-specific binding sites on your assay surface, preventing the APN-PEG4-Amine conjugate from adhering there[10][14][15].

Troubleshooting Guide: Step-by-Step Protocols

If the quick fixes above are insufficient, a more systematic approach is needed. This guide provides detailed protocols for diagnosing and resolving persistent NSB issues.

Problem: High background or false-positive signals persist after initial buffer optimization.

This indicates that significant non-specific interactions are still occurring. The following steps will help you systematically identify the cause and find the right solution.

The first step is to determine whether the binding is primarily driven by electrostatic or hydrophobic interactions.

Experimental Protocol: NSB Mechanism Test

  • Prepare Buffers: Create two test buffers based on your standard assay buffer (e.g., PBS).

    • High Salt Buffer: Your standard buffer + 500 mM NaCl.

    • Surfactant Buffer: Your standard buffer + 0.1% Tween-20.

  • Set Up Control Wells/Surfaces: Use a microplate, sensor chip, or other relevant surface with no immobilized target molecule.

  • Incubate: Add your APN-PEG4-Amine conjugate (at its working concentration) diluted in (a) your standard buffer, (b) the High Salt Buffer, and (c) the Surfactant Buffer to the control wells. Incubate under your standard assay conditions.

  • Wash and Detect: Wash all wells according to your standard protocol and proceed with your detection method.

  • Analyze:

    • If the background signal is significantly reduced in the High Salt Buffer , the NSB is mainly due to electrostatic interactions .

    • If the background signal is significantly reduced in the Surfactant Buffer , the NSB is mainly due to hydrophobic interactions .

    • If both buffers show some reduction, a combination of forces is at play.

Visualization of NSB Mechanisms

cluster_electrostatic Electrostatic Binding cluster_hydrophobic Hydrophobic Binding APN_E APN-PEG4-NH3+ Surface_E Negative Surface (-) APN_E->Surface_E Attraction APN_H Hydrophobic Region (APN) Surface_H Hydrophobic Surface Patch APN_H->Surface_H Attraction

Caption: Primary mechanisms of non-specific binding for amine-containing molecules.

Based on the results from Step 1, you can now optimize your buffers and blocking strategy more effectively.

A. If NSB is primarily ELECTROSTATIC:

  • Adjust pH: The positive charge on the amine group can be neutralized by increasing the buffer pH to be closer to the pKa of the primary amine (~9-10). Test a range of pH values (e.g., 7.4, 8.0, 8.5) to find a balance where specific binding is maintained but NSB is reduced[9].

  • Optimize Salt Concentration: Titrate the NaCl concentration in your buffer. While 500 mM is a good starting point for diagnostics, the optimal concentration may be lower (e.g., 150-300 mM) to avoid disrupting your specific interaction[10].

B. If NSB is primarily HYDROPHOBIC:

  • Optimize Surfactant: Test different non-ionic surfactants or different concentrations. Tween-20 is common, but Triton X-100 can also be effective. Titrate the concentration from 0.01% to 0.2%.

  • Choose an Effective Blocking Agent: Proteins are excellent for blocking hydrophobic surfaces. While BSA is common, casein (often used as non-fat dry milk) can be more effective in some systems[15]. Some commercial blocking buffers contain proprietary polymers that may offer superior performance.

Quantitative Data: Comparison of Common Blocking & Buffer Strategies

StrategyComponentTypical ConcentrationPrimary Mechanism of Action
Blocking Bovine Serum Albumin (BSA)1-5% (w/v)Blocks hydrophobic and charged sites on surfaces.[10][14]
Casein / Non-fat Dry Milk1-5% (w/v)Primarily blocks hydrophobic sites; very effective.[15]
Commercial BlockersVariesOften contain proprietary proteins and polymers.
Buffer Additives NaCl150-500 mMShields electrostatic charges to reduce ionic NSB.[9][10]
Tween-200.05-0.1% (v/v)Non-ionic surfactant that disrupts hydrophobic interactions.[9][10]
Sucrose0.6 MCan act as an osmolyte to reduce heterogeneous chemical interactions.[16]

Use a logical workflow to ensure you are addressing the problem systematically. Start with the simplest, most common solutions before moving to more complex optimizations.

Troubleshooting Flowchart

Start High Background (NSB) Detected AddTween Add 0.05% Tween-20 to Wash/Assay Buffers Start->AddTween Check1 Problem Solved? AddTween->Check1 AddBlocker Add 1% BSA or Casein to Assay Buffer Check1->AddBlocker No End NSB Minimized Check1->End Yes Check2 Problem Solved? AddBlocker->Check2 IncreaseSalt Increase NaCl to 150-300 mM in Assay Buffer Check2->IncreaseSalt No Check2->End Yes Check3 Problem Solved? IncreaseSalt->Check3 Optimize Systematically Optimize: - pH (7.4 to 8.5) - Blocker Type - Salt Concentration Check3->Optimize No Check3->End Yes Optimize->End

Caption: A step-by-step flowchart for troubleshooting non-specific binding.

By following these structured FAQs and troubleshooting guides, researchers can effectively diagnose, address, and prevent non-specific binding of APN-PEG4-Amine and its conjugates, leading to more accurate and reliable experimental results.

References

Technical Support Center: Purifying APN-PEG4-Amine ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Antibody-Drug Conjugates (ADCs) utilizing the APN-PEG4-Amine linker. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities to remove during the purification of APN-PEG4-Amine ADCs?

A1: The primary impurities include aggregates of the ADC, unconjugated antibodies, and excess unconjugated APN-PEG4-Amine linker-payload molecules.[][2] Additionally, process-related impurities such as solvents, reagents, and potential endotoxins must be cleared.[] The goal is to isolate the desired ADC monomer with a specific drug-to-antibody ratio (DAR).[]

Q2: How does the hydrophilic PEG4 linker in APN-PEG4-Amine affect the purification strategy?

A2: The polyethylene (B3416737) glycol (PEG) linker is hydrophilic and can improve the solubility of ADCs, particularly those with hydrophobic payloads, which helps to reduce aggregation.[4][5] This property is beneficial, but it can also influence the ADC's behavior on certain chromatography resins. For instance, in Hydrophobic Interaction Chromatography (HIC), the hydrophilic PEG linker may reduce the overall hydrophobicity of the ADC compared to a similar conjugate with a non-PEG linker, requiring adjustments to the separation method.[4][6]

Q3: Which chromatography techniques are most effective for purifying APN-PEG4-Amine ADCs?

A3: A multi-step chromatography approach is typically most effective.

  • Hydrophobic Interaction Chromatography (HIC) is the gold standard for separating ADC species with different drug-to-antibody ratios (DARs) due to differences in hydrophobicity.[][7]

  • Size Exclusion Chromatography (SEC) is crucial for removing high molecular weight species (aggregates) and low molecular weight impurities like unconjugated linker-payload.[][8]

  • Ion Exchange Chromatography (IEC) can be used to remove charged impurities and has shown promise in separating DAR species.[][][9]

  • Tangential Flow Filtration (TFF) is often employed for buffer exchange, concentration, and removal of small molecule impurities.[][10]

Q4: Why is controlling the Drug-to-Antibody Ratio (DAR) important during purification?

A4: The DAR is a critical quality attribute that significantly impacts the ADC's efficacy, toxicity, and pharmacokinetic profile.[4][11] Inconsistent or heterogeneous DAR values can lead to variable clinical outcomes.[9] Purification methods, especially HIC, are employed to isolate a more homogeneous population of ADC molecules with the desired DAR.[][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of APN-PEG4-Amine ADCs.

Problem Potential Cause(s) Recommended Solution(s)
Low ADC Yield 1. ADC Aggregation: The conjugation process or buffer conditions may induce aggregation, leading to loss during the aggregate removal step.[] 2. Non-specific Binding: The ADC may be binding irreversibly to the chromatography resin or filtration membranes. 3. Harsh Elution Conditions: Elution conditions (e.g., pH, solvent concentration) might be causing ADC degradation.[12]1. Optimize Buffers: Screen different pH and excipients to improve ADC stability. The hydrophilic PEG linker should help mitigate aggregation.[5] 2. Modify Chromatography Method: Test different resins or adjust the mobile phase composition to reduce non-specific interactions. 3. Use Milder Conditions: Employ milder elution conditions. SEC is performed under neutral pH, which is beneficial for ADC stability.[]
High Levels of Aggregates 1. Hydrophobic Payload: The cytotoxic payload conjugated to the antibody can increase the propensity for aggregation. 2. Conjugation Chemistry: The conditions used during the conjugation reaction (e.g., solvent, temperature) can lead to aggregate formation. 3. Freeze-Thaw Cycles: Improper storage and handling can induce aggregation.1. Formulation Optimization: Include stabilizing excipients in the formulation. The PEG linker is designed to improve solubility and reduce aggregation.[5] 2. Purification Method: Implement a dedicated aggregate removal step, such as Size Exclusion Chromatography (SEC) or Hydroxyapatite Chromatography (HA).[][] 3. Storage: Store the ADC under recommended conditions and minimize freeze-thaw cycles.
Poor Separation of DAR Species in HIC 1. Suboptimal Salt Concentration: The salt concentration in the binding or elution buffer may not be suitable for resolving species with small hydrophobicity differences. 2. Inappropriate HIC Resin: The chosen resin may not have the required selectivity for the specific APN-PEG4-Amine ADC. 3. Shallow Elution Gradient: The gradient may not be optimized to separate species with closely related DAR values.1. Adjust Salt Type/Concentration: Screen different salts (e.g., ammonium (B1175870) sulfate, sodium chloride) and optimize their concentrations in the mobile phase. 2. Screen Resins: Test HIC resins with different ligand densities and base matrices. 3. Optimize Gradient: Develop a shallower and more targeted elution gradient to improve the resolution between DAR=0, DAR=2, DAR=4, etc.
Presence of Free Linker-Payload 1. Incomplete Reaction: The conjugation reaction may not have gone to completion. 2. Inefficient Initial Purification: The initial purification step (e.g., TFF, desalting) was not effective at removing small molecules.[] 3. Linker Instability: The linker may be cleaving from the ADC during purification or storage, although APN-cysteine linkages are generally stable.[13]1. Optimize Conjugation: Ensure optimal reaction time, temperature, and stoichiometry. 2. Implement TFF/SEC: Use Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) specifically designed to separate molecules based on size, which is highly effective for removing small molecule impurities.[] 3. Stability Assessment: Analyze the stability of the purified ADC under various buffer and storage conditions.[11]

Visual Guides

Experimental & Logical Workflows

The following diagrams illustrate key workflows and decision-making processes in ADC purification.

ADC_Purification_Workflow General Purification Workflow for APN-PEG4-Amine ADCs cluster_impurities Impurities Removed start Crude Conjugation Mixture (ADC, Free Antibody, Free Linker-Payload, Aggregates) tff1 Step 1: Tangential Flow Filtration (TFF) or Desalting Column start->tff1 Initial Cleanup capture Step 2: Capture/Intermediate Chromatography (e.g., HIC or IEC) tff1->capture DAR Separation imp1 Free Linker-Payload, Solvents tff1->imp1 Removes sec Step 3: Polishing Chromatography (SEC) capture->sec Aggregate Removal imp2 Unconjugated Antibody, Some DAR Species capture->imp2 Removes tff2 Step 4: TFF for Formulation & Concentration sec->tff2 Final Formulation imp3 Aggregates (HMW), Residual Free Payload (LMW) sec->imp3 Removes final_adc Purified & Formulated ADC tff2->final_adc

Caption: A typical multi-step purification process for ADCs.

Troubleshooting_Purity Troubleshooting Logic for Low ADC Purity start Low Purity in Final ADC Sample check_impurity Identify Primary Impurity (via SEC, HIC, RP-HPLC) start->check_impurity aggregates Impurity: Aggregates (HMW) check_impurity->aggregates HMW Species free_payload Impurity: Free Payload (LMW) check_impurity->free_payload LMW Species wrong_dar Impurity: Incorrect DAR Profile check_impurity->wrong_dar Heterogeneous DAR solution_agg Optimize SEC Step: - Check column integrity - Adjust flow rate - Optimize formulation buffer aggregates->solution_agg solution_payload Optimize TFF/Desalting: - Check membrane MWCO - Increase diafiltration volumes free_payload->solution_payload solution_dar Optimize HIC Step: - Adjust salt gradient - Screen different resins - Check buffer pH wrong_dar->solution_dar

Caption: A decision tree for troubleshooting low purity results.

Key Purification Protocols

Protocol 1: DAR Separation using Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general method for separating APN-PEG4-Amine ADC species based on their DAR values.

1. Materials and Buffers:

  • HIC Column: e.g., Butyl or Phenyl-based resin.

  • Buffer A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate (B84403), pH 7.0.

  • Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.

  • ADC Sample: Pre-purified to remove aggregates and free payload, buffer-exchanged into Buffer A.

2. Methodology:

  • Equilibration: Equilibrate the HIC column with 10 column volumes (CVs) of Buffer A.

  • Loading: Load the ADC sample onto the column at a controlled flow rate.

  • Washing: Wash the column with 5 CVs of Buffer A to remove any unbound material.

  • Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs. Species will elute in order of increasing hydrophobicity (and typically, increasing DAR).

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy and/or RP-HPLC to determine the DAR of each peak.[14][15]

Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)

This protocol provides a method for removing high molecular weight aggregates from the ADC preparation.[]

1. Materials and Buffers:

  • SEC Column: Select a column with a fractionation range appropriate for separating ADC monomers (~150 kDa) from dimers and larger aggregates.

  • Mobile Phase: A formulation buffer suitable for the ADC's stability, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

  • ADC Sample: Concentrated ADC pool from a previous purification step (e.g., HIC).

2. Methodology:

  • Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.

  • Loading: Inject the ADC sample onto the column. The sample volume should not exceed 2-4% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant, pre-determined flow rate. The separation occurs based on molecular size, with larger molecules (aggregates) eluting first, followed by the desired ADC monomer, and finally smaller molecules.[8]

  • Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak, avoiding the earlier-eluting aggregate peak and later-eluting low molecular weight species.

  • Analysis: Pool the monomer fractions and analyze for purity and aggregation levels using an analytical SEC column.[11]

References

Technical Support Center: Minimizing Protein Aggregation During APN-PEG4-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during conjugation with APN-PEG4-Amine. The guidance is based on established principles for amine-reactive bioconjugation and PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is APN-PEG4-Amine and what are the likely causes of protein aggregation during its conjugation?

APN-PEG4-Amine is presumed to be a heterobifunctional crosslinker containing an amine-reactive group (likely an N-hydroxysuccinimide, or NHS, ester), a polyethylene (B3416737) glycol (PEG4) spacer, and a terminal amine group. This structure allows for the covalent attachment of a PEG linker to primary amines (like lysine (B10760008) residues) on a protein surface.

Protein aggregation during this process can arise from several factors:

  • Over-labeling: Attaching too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[1]

  • Hydrophobicity: The crosslinker itself might possess hydrophobic characteristics, which, when conjugated to the protein, increase the overall surface hydrophobicity and promote self-association.[1]

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing additives can compromise protein stability, making it more susceptible to aggregation during the reaction.[1][2] Extreme pH or temperature can destabilize the non-covalent interactions that maintain a protein's native structure.[3]

  • High Protein Concentration: High concentrations increase the frequency of intermolecular interactions, which can facilitate the formation of aggregates.[2][4][5]

Q2: How does the molar ratio of the PEGylating reagent to the protein affect aggregation?

The molar ratio of the labeling reagent to the protein is a critical parameter.[5] A high ratio, leading to over-labeling, can significantly change the physicochemical properties of the protein and increase its tendency to aggregate.[1] It is essential to optimize the stoichiometry to achieve the desired degree of labeling without compromising the protein's stability.[5] For sensitive proteins, starting with a lower molar excess of the reagent is recommended.[2]

Q3: What is the optimal pH for amine-reactive conjugation to minimize aggregation?

The reaction of NHS esters with primary amines is highly pH-dependent.[5][6] The optimal pH for this reaction is typically between 8.3 and 8.5.[5][6] At a lower pH, the amine groups are protonated, which prevents the reaction from occurring.[6] Conversely, at a higher pH, the NHS ester is prone to rapid hydrolysis, which reduces conjugation efficiency.[5] For proteins that are unstable at pH 8.3-8.5, a lower pH (e.g., 7.4) can be used, though this will slow down the reaction rate.[1] It is crucial to select a pH that balances reaction efficiency with the stability of the specific protein.[7]

Q4: What role does protein concentration play in aggregation?

While a higher protein concentration can increase the efficiency of the labeling reaction, it also significantly raises the risk of aggregation.[5] A lower protein concentration (e.g., 1-2 mg/mL) is generally recommended to start, as it reduces the likelihood of intermolecular interactions that lead to aggregation.[1][5] If a high final concentration is required, it is advisable to perform the labeling at a lower concentration and then carefully concentrate the purified conjugate, potentially with the inclusion of stabilizing excipients in the buffer.[4][8]

Q5: How can I detect and quantify protein aggregation?

Protein aggregation can be detected and quantified using several methods:

  • Visual Inspection: The simplest method is to check for visible precipitation or cloudiness in the solution.[8][9]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify soluble aggregates from the monomeric protein. Aggregates will elute earlier than the monomer.[8][9][]

  • Dynamic Light Scattering (DLS): DLS can detect the presence of very large particles and aggregates in a solution.[9]

  • UV-Vis Spectroscopy: Abnormally high light scattering during absorbance measurements can indicate the presence of aggregates.[9]

Troubleshooting Guide

This guide addresses common issues encountered during APN-PEG4-Amine conjugation.

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This indicates significant protein aggregation.[8]

Possible Cause Recommended Solution
High Molar Excess of Reagent Reduce the molar ratio of the APN-PEG4-Amine reagent to the protein.[8] Start with a 5-10 fold molar excess and optimize from there.[2]
High Protein Concentration Decrease the protein concentration for the reaction, ideally to 1-5 mg/mL.[2][8]
Suboptimal Buffer Conditions Ensure the buffer pH is optimal for both the reaction and protein stability (typically pH 7.2-8.5).[1] Avoid buffers containing primary amines like Tris.[6][11] Increase ionic strength by adding NaCl (e.g., 150 mM) to screen electrostatic interactions.[8][9]
Incorrect Reagent Addition Dissolve the APN-PEG4-Amine reagent in a small amount of an organic solvent like DMSO or DMF first, and then add it slowly to the protein solution with gentle mixing to avoid localized high concentrations.[1][6]
Temperature Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, though this may require a longer incubation time.[1][8]

Issue 2: No visible precipitate, but downstream analysis (e.g., SEC) reveals soluble aggregates.

This suggests that while the buffer conditions prevent large-scale precipitation, they are not optimal for maintaining the protein in its monomeric state.[8]

Possible Cause Recommended Solution
Subtle Protein Instability Systematically screen different buffer components, pH values, and stabilizing additives to find a formulation that best maintains the protein's native state.[8]
Hydrophobic Interactions Incorporate stabilizing excipients that can mask hydrophobic patches or increase solubility. Refer to the table of common additives below.[1][4]
Formation of Small Aggregates Immediately after the reaction, purify the conjugate using a method like Size Exclusion Chromatography (SEC) to separate the desired monomeric conjugate from unreacted reagents and any aggregates that have formed.[8]

Data and Parameters

Table 1: Recommended Starting Conditions for APN-PEG4-Amine Conjugation

ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mLHigher concentrations can improve efficiency but increase aggregation risk.[2] If aggregation occurs, reduce the concentration.[8]
Molar Excess of Reagent 5-20 foldFor sensitive proteins, a lower molar excess (5-10 fold) is often optimal to maximize yield while avoiding precipitation.[2]
Reaction pH 7.2 - 8.5The optimal pH for NHS ester reactions is 8.3-8.5.[5][6] For pH-sensitive proteins, a pH closer to 7.4 may be necessary.[1]
Reaction Temperature 4°C to Room TemperatureLower temperatures can slow aggregation but may require longer reaction times.[1][8]
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they compete in the reaction.[6][11][12]
Incubation Time 4 hours to OvernightDependent on temperature and reagent reactivity. Reactions at 4°C are often left overnight.[5]

Table 2: Common Stabilizing Additives to Prevent Protein Aggregation

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.[1][13]
L-Arginine / L-Glutamate 50-100 mMSuppresses aggregation by binding to charged and hydrophobic regions on the protein surface.[1][4][13]
Sucrose 0.25-1 MAn osmolyte that favors the folded, native state of the protein.[4][13]
Tween-20 / CHAPS 0.01-0.1% (v/v)Non-ionic detergents that help solubilize proteins by masking hydrophobic patches.[1][4][9]
TCEP / DTT 1-5 mMReducing agents that prevent the formation of non-native disulfide bonds which can lead to aggregation.[2][4]

Experimental Protocols

Protocol 1: General APN-PEG4-Amine Conjugation

  • Protein Preparation: Dialyze the protein extensively against an amine-free buffer, such as 1X PBS (Phosphate Buffered Saline) at pH 7.2-8.0, to remove any contaminating primary amines.[1]

  • Concentration Adjustment: Adjust the protein concentration to 1-5 mg/mL using the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the APN-PEG4-Amine reagent in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[14]

  • Calculate Reagent Volume: Calculate the volume of the reagent stock solution needed to achieve the desired molar excess (e.g., 10-fold).

  • Conjugation Reaction: Add the calculated volume of the dissolved APN-PEG4-Amine reagent to the protein solution slowly while gently vortexing.[1]

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C, protected from light if the reagent is light-sensitive.[5]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Purification: Purify the conjugate from unreacted reagent and byproducts using a desalting column or size exclusion chromatography (SEC).[5] SEC has the added benefit of separating out any aggregates formed during the reaction.[8]

Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

  • Column and Mobile Phase Selection: Choose an SEC column with a pore size suitable for the size range of the protein monomer and its potential aggregates. The mobile phase should be a buffer that maintains protein stability, such as PBS.[8]

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector (typically monitoring at 280 nm).[8]

  • Sample Preparation: Filter the conjugated protein sample through a 0.22 µm filter to remove any large, insoluble particles before injection.[8]

  • Injection and Elution: Inject a defined volume of the filtered sample onto the column.

  • Data Analysis: Monitor the elution profile. Aggregates, having a larger hydrodynamic radius, will elute in earlier peaks before the main peak corresponding to the monomeric protein conjugate. Integrate the peak areas to quantify the relative percentage of aggregates versus the desired monomer.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Prot_Prep 1. Protein Preparation (Buffer Exchange into PBS, pH 7.2-8.5) Reagent_Prep 2. Reagent Preparation (Dissolve APN-PEG4-Amine in DMSO) Reaction 3. Conjugation Reaction (Add Reagent to Protein, Incubate 4°C-RT) Prot_Prep->Reaction Reagent_Prep->Reaction Purify 4. Purification (Size Exclusion Chromatography) Reaction->Purify Characterize 5. Characterization (Quantify Labeling & Aggregation) Purify->Characterize

Caption: General workflow for APN-PEG4-Amine conjugation and analysis.

G Start Start: Aggregation Observed Q1 Is there visible precipitation? Start->Q1 A1_Yes Significant Aggregation Q1->A1_Yes Yes A1_No Analyze by SEC Q1->A1_No No Sol1 1. Decrease Protein Conc. (to 1-2 mg/mL) A1_Yes->Sol1 Sol2 2. Reduce Molar Ratio (start at 5:1) Sol1->Sol2 Sol3 3. Lower Temperature (to 4°C) Sol2->Sol3 Sol4 4. Add Stabilizers (Arginine, Glycerol) Sol3->Sol4 Q2 Are soluble aggregates >5% by SEC? A1_No->Q2 A2_No Process is Optimized. Continue with Purification. Q2->A2_No No A2_Yes Suboptimal Stability Q2->A2_Yes Yes Sol5 1. Screen Buffer pH and Ionic Strength A2_Yes->Sol5 Sol6 2. Add Stabilizers (Tween-20, Sucrose) Sol5->Sol6 Sol7 3. Optimize Molar Ratio Sol6->Sol7

Caption: Troubleshooting decision tree for protein aggregation issues.

References

Technical Support Center: Monitoring APN-PEG4-Amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring APN-PEG4-Amine conjugation reactions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the APN-PEG4-Amine linker and what is its primary application?

A1: APN-PEG4-Amine is a heterobifunctional linker that contains an Arylpropiolonitrile (APN) group and a primary amine group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The APN group is chemoselective for cysteine residues on proteins or peptides, forming a stable thioether bond.[1][2] The primary amine can be used for subsequent conjugation to other molecules of interest, such as payloads or imaging agents, often after activation (e.g., conversion to an NHS ester). This linker is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted bioconjugates.[3][4]

Q2: What are the critical parameters to control during the APN-PEG4-Amine conjugation reaction?

A2: The success of the conjugation reaction is highly dependent on several parameters:

  • pH: The reaction of the APN group with cysteine is typically performed under specific pH conditions to ensure the thiol group is sufficiently nucleophilic. The subsequent reaction involving the amine group, if it is first activated (e.g., as an NHS ester), is also pH-dependent, generally favoring a pH range of 7.0-9.0.[5][6][7]

  • Molar Ratio: The ratio of the APN-PEG4-Amine linker to the protein or peptide is crucial for controlling the degree of conjugation. An excess of the linker can lead to multiple conjugations, while an insufficient amount will result in a low yield of the desired conjugate.

  • Buffer System: It is important to use non-nucleophilic buffers, such as phosphate-buffered saline (PBS) or HEPES, to avoid unwanted side reactions with the reactive ends of the linker.[7] Buffers containing primary amines, like Tris, should be avoided.[7]

  • Temperature and Reaction Time: These parameters should be optimized to ensure complete reaction while minimizing potential degradation of the protein or peptide.

Q3: Which analytical techniques are recommended for monitoring the reaction progress?

A3: A combination of chromatographic and spectrometric techniques is generally recommended for comprehensive monitoring:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC) are invaluable for separating the unreacted protein, the APN-PEG4-Amine linker, and the resulting conjugate(s).[8][9][10][11]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the identity of the starting materials and the final conjugate by providing accurate mass information.[12][13] It can also be used to determine the degree of conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to characterize the structure of the APN-PEG4-Amine linker and to confirm its covalent attachment to the target molecule by observing characteristic shifts in the proton signals of the PEG chain and the conjugated amino acid.[14][15][16][17]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Conjugation Yield Incorrect pH of the reaction buffer.Optimize the pH to ensure the reactivity of the cysteine thiol group.
Inactive linker due to hydrolysis or improper storage.Use a fresh batch of the APN-PEG4-Amine linker and ensure it is stored under the recommended conditions.
Insufficient molar ratio of the linker to the protein.Increase the molar excess of the APN-PEG4-Amine linker in the reaction mixture.
Presence of competing nucleophiles in the buffer (e.g., Tris).Use a non-nucleophilic buffer such as PBS or HEPES.[7]
Multiple Conjugations (Over-conjugation) High molar excess of the linker.Reduce the molar ratio of the APN-PEG4-Amine linker to the protein.
Prolonged reaction time.Monitor the reaction progress over time and quench the reaction once the desired level of conjugation is achieved.
Unreacted Starting Material Incomplete reaction.Increase the reaction time or temperature (while ensuring protein stability).
Steric hindrance around the target cysteine residue.Consider using a linker with a longer PEG chain to overcome steric hindrance.
Difficulty in Purifying the Conjugate Similar physicochemical properties of the conjugate and unreacted protein.Employ high-resolution chromatography techniques such as ion-exchange chromatography (IEX) or HIC for better separation.
Inconsistent Results Variability in starting material quality.Ensure the purity and concentration of the protein and the APN-PEG4-Amine linker are consistent across experiments.
Inconsistent reaction conditions.Precisely control all reaction parameters, including pH, temperature, and reaction time.

Experimental Protocols

Protocol 1: Monitoring APN-PEG4-Amine Conjugation by RP-HPLC

Objective: To separate and quantify the unreacted protein, the APN-PEG4-Amine linker, and the resulting conjugate.

Materials:

  • Reaction mixture at different time points (e.g., 0, 1, 2, 4, and 24 hours)

  • RP-HPLC system with a UV detector

  • C18 column suitable for protein separations

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., excess N-acetylcysteine)

Method:

  • At each time point, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Centrifuge the samples to remove any precipitated material.

  • Inject a defined volume of the supernatant onto the C18 column.

  • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein and potentially a lower wavelength for the linker if it has a chromophore).

  • Identify the peaks corresponding to the unreacted protein, the linker, and the conjugate based on their retention times. The conjugate will typically have a later retention time than the unreacted protein due to the increased hydrophobicity from the APN and PEG components.

  • Quantify the peak areas to determine the percentage of conversion over time.

Protocol 2: Confirmation of Conjugation by LC-MS

Objective: To confirm the identity and determine the mass of the APN-PEG4-Amine conjugate.

Materials:

  • Purified conjugate from the reaction mixture

  • LC-MS system (e.g., ESI-TOF or Q-TOF)

  • Appropriate column for protein/peptide separation (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Method:

  • Inject the purified conjugate onto the LC column.

  • Separate the conjugate from any remaining impurities using a suitable gradient of Mobile Phase B.

  • Introduce the eluent into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Deconvolute the resulting spectrum to determine the average mass of the conjugate.

  • Compare the experimental mass with the theoretical mass calculated based on the mass of the protein and the attached APN-PEG4-Amine linker(s) to confirm successful conjugation and determine the degree of conjugation.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Protein Protein (with Cysteine) Reaction Reaction Mixture (Optimized pH, Temp, Time) Protein->Reaction Linker APN-PEG4-Amine Linker->Reaction HPLC RP-HPLC Analysis Reaction->HPLC Aliquots at different time points LCMS LC-MS Analysis Reaction->LCMS Final product Progress Reaction Progress (% Conversion) HPLC->Progress Confirmation Conjugate Confirmation (Mass Verification) LCMS->Confirmation

Caption: Experimental workflow for monitoring the APN-PEG4-Amine conjugation reaction.

troubleshooting_guide Start Low Conjugation Yield? Check_pH Is pH optimal? Start->Check_pH Yes Check_Linker Is linker active? Check_pH->Check_Linker Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Ratio Is molar ratio sufficient? Check_Linker->Check_Ratio Yes Use_Fresh_Linker Use fresh linker Check_Linker->Use_Fresh_Linker No Check_Buffer Is buffer non-nucleophilic? Check_Ratio->Check_Buffer Yes Increase_Ratio Increase linker ratio Check_Ratio->Increase_Ratio No Change_Buffer Use PBS or HEPES Check_Buffer->Change_Buffer No Success Yield Improved Check_Buffer->Success Yes Adjust_pH->Start Use_Fresh_Linker->Start Increase_Ratio->Start Change_Buffer->Start

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

Validating Cysteine-Specific Conjugation: A Comparative Guide to APN-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is paramount. Cysteine-specific conjugation has emerged as a powerful strategy for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs). This guide provides an objective comparison of APN-PEG4-Amine, a 3-arylpropiolonitrile (APN)-based linker, with other common cysteine-specific conjugation reagents. We present supporting experimental data and detailed protocols to validate its performance.

Executive Summary

APN-PEG4-Amine offers a distinct advantage in cysteine-specific conjugation due to the formation of a highly stable thioether bond, which is resistant to hydrolysis and thiol exchange reactions.[1][2][3][4][5][6] This contrasts with the widely used maleimide-based reagents, which form less stable thiosuccinimide linkages susceptible to retro-Michael addition, potentially leading to premature cleavage of the conjugate in vivo.[1][2] While other reagents like iodoacetamides and vinyl sulfones also form stable thioether bonds, APN reagents demonstrate excellent chemoselectivity for cysteine residues, minimizing off-target reactions with other nucleophilic amino acids.[2][7]

Comparative Performance of Cysteine-Specific Conjugation Reagents

The choice of a cysteine-specific conjugation reagent significantly impacts the homogeneity, stability, and ultimately, the efficacy of the resulting bioconjugate. Below is a summary of the performance characteristics of APN-PEG4-Amine compared to common alternatives.

Reagent ClassReactive MoietyBond FormedStabilityReaction Kinetics (Second-Order Rate Constant)Key AdvantagesKey Disadvantages
3-Arylpropiolonitrile (APN) PropiolonitrileThioetherVery High[1][2][5][6]Moderate (e.g., 3.1 M⁻¹s⁻¹ for 3-phenylpropiolonitrile)[8]High stability, excellent chemoselectivity for cysteine.[2][7]May require optimization of reaction conditions (pH, temperature) for maximal efficiency.[9]
Maleimide (B117702) MaleimideThiosuccinimideModerate (prone to retro-Michael addition and hydrolysis)[1][2]Fast (typically >10² M⁻¹s⁻¹)Rapid reaction kinetics at neutral pH.Product instability, potential for off-target reactions with other nucleophiles.[7]
Iodoacetamide IodoacetylThioetherHighSlow (e.g., ~0.6 M⁻¹s⁻¹)Forms stable bond.Slower reaction rates compared to maleimides and APNs.
Vinyl Sulfone VinylsulfonylThioetherHighModerateForms stable bond.Can exhibit reactivity with other nucleophiles like lysine (B10760008) and histidine at higher pH.
Thiol-Disulfide Exchange Reagents (e.g., Pyridyl Disulfide) Pyridyl disulfideDisulfideLow (Reversible)FastReversible conjugation can be desirable for certain applications.The resulting disulfide bond is susceptible to reduction by endogenous thiols.

Experimental Protocols for Validating Cysteine-Specific Conjugation of APN-PEG4-Amine

To ensure the successful and specific conjugation of APN-PEG4-Amine to a cysteine-containing protein, a series of validation experiments are crucial. The following protocols provide a framework for these assessments.

Protocol 1: General Protein Conjugation with APN-PEG4-Amine

This protocol outlines the fundamental steps for conjugating APN-PEG4-Amine to a protein with an available cysteine residue.

Materials:

  • Cysteine-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.0-7.4).

  • APN-PEG4-Amine hydrochloride.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Reducing agent (if cysteines are in disulfide bonds, e.g., TCEP).

  • Reaction buffer (e.g., 50 mM sodium borate, pH 9.0).[1]

  • Desalting columns.[1]

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds to expose free cysteine residues using a suitable reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column.

  • Reagent Preparation: Dissolve this compound in DMSO to prepare a stock solution.

  • Conjugation Reaction: Add the APN-PEG4-Amine stock solution to the protein solution at a specific molar ratio (e.g., 4:1 linker to protein).[1] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).[1]

  • Purification: Remove excess, unreacted APN-PEG4-Amine using a desalting column, buffer exchanging the conjugated protein into a suitable storage buffer (e.g., PBS, pH 7.4).[1]

Protocol 2: Validation of Conjugation by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to qualitatively assess the increase in molecular weight following conjugation.

Materials:

  • Conjugated protein sample from Protocol 1.

  • Unconjugated protein control.

  • SDS-PAGE loading buffer.

  • Precast or self-cast polyacrylamide gels.

  • Electrophoresis chamber and power supply.

  • Coomassie Brilliant Blue or other protein stain.

  • Gel imaging system.

Procedure:

  • Sample Preparation: Mix the conjugated protein and unconjugated control with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.[10]

  • Gel Electrophoresis: Load the samples onto the polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions.[10]

  • Staining and Destaining: After electrophoresis, stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands.[11]

  • Analysis: Image the gel and compare the migration of the conjugated protein to the unconjugated control. A successful conjugation will result in a band shift to a higher molecular weight for the conjugated protein.[11]

Protocol 3: Quantitative Analysis and Purification by HPLC

High-performance liquid chromatography (HPLC) can be used to purify the conjugate and quantify the efficiency of the reaction.

Materials:

  • Conjugated protein sample from Protocol 1.

  • HPLC system with a suitable column (e.g., size-exclusion or reversed-phase).

  • Appropriate mobile phases for the chosen column.

Procedure:

  • Column Equilibration: Equilibrate the HPLC column with the starting mobile phase.[12]

  • Sample Injection: Inject the filtered conjugation reaction mixture onto the column.[12]

  • Elution: Elute the proteins using an appropriate gradient (e.g., increasing organic solvent for reversed-phase HPLC or isocratic flow for size-exclusion).[12][13]

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE or mass spectrometry to identify the purified conjugate.[12] The peak area of the conjugated protein relative to the unconjugated protein can be used to quantify the conjugation efficiency.

Protocol 4: Confirmation of Cysteine Specificity by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming the precise location of conjugation.

Materials:

  • Purified conjugated protein from Protocol 3.

  • Unconjugated protein control.

  • Trypsin or other suitable protease.

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

Procedure:

  • Proteolytic Digestion: Digest both the conjugated and unconjugated protein samples with a protease (e.g., trypsin) to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the peptide maps of the conjugated and unconjugated samples. Identify the peptide fragment containing the cysteine residue and confirm the mass shift corresponding to the addition of the APN-PEG4-Amine linker. This will verify that the conjugation occurred specifically at the cysteine residue.[14][15][16]

Visualizing the Workflow and Rationale

To better illustrate the processes and logic described, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_validation 3. Validation & Purification cluster_results 4. Results Protein Cysteine-Containing Protein Conjugation Conjugation Reaction Protein->Conjugation APN APN-PEG4-Amine APN->Conjugation SDS_PAGE SDS-PAGE Analysis Conjugation->SDS_PAGE HPLC HPLC Purification & Quantitation Conjugation->HPLC Band_Shift Band Shift Confirmed SDS_PAGE->Band_Shift Mass_Spec Mass Spectrometry Analysis HPLC->Mass_Spec Purified_Conjugate Purified Conjugate HPLC->Purified_Conjugate Specificity_Confirmed Cysteine Specificity Confirmed Mass_Spec->Specificity_Confirmed

Caption: Experimental workflow for APN-PEG4-Amine conjugation and validation.

conjugation_pathway Protein_Cys Protein-SH (Cysteine Thiol) Conjugated_Protein Protein-S-APN-PEG4-Amine (Stable Thioether Bond) Protein_Cys->Conjugated_Protein Covalent Bond Formation APN_Linker APN-PEG4-Amine APN_Linker->Conjugated_Protein

Caption: Cysteine-specific conjugation pathway of APN-PEG4-Amine.

Conclusion

Validating the cysteine-specific conjugation of APN-PEG4-Amine is a critical step in the development of robust and effective bioconjugates. The superior stability of the resulting thioether bond makes it an attractive alternative to traditional maleimide-based linkers, particularly for in vivo applications where conjugate stability is paramount. By following the detailed experimental protocols and utilizing the comparative data provided, researchers can confidently assess the performance of APN-PEG4-Amine and select the optimal conjugation strategy for their specific needs.

References

A Comparative Guide to the Mass Spectrometry Analysis of APN-PEG4-Amine and Maleimide-PEG4-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with linker molecules is a cornerstone of modern biopharmaceutical development, particularly in the creation of Antibody-Drug Conjugates (ADCs). The choice of linker is critical, impacting not only the efficacy and stability of the final product but also the analytical strategies required for its characterization. This guide provides a comparative analysis of two common thiol-reactive PEGylated amine linkers: 3-Arylpropiolonitrile-PEG4-Amine (APN-PEG4-Amine) and Maleimide-PEG4-Amine. We present a comparison of their performance, supported by expected mass spectrometry data and detailed experimental protocols, to aid researchers in making informed decisions for their analytical workflows.

Introduction to APN and Maleimide (B117702) Linkers

Both APN-PEG4-Amine and Maleimide-PEG4-Amine are heterobifunctional linkers designed to connect a thiol group (typically from a cysteine residue on a protein or peptide) to another molecule via the terminal amine. The key difference lies in their thiol-reactive moieties.

  • APN (3-Arylpropiolonitrile): This moiety reacts with thiols to form a stable thioether bond. It has gained attention as a next-generation alternative to maleimides, reportedly offering enhanced stability of the resulting conjugate.

  • Maleimide: A widely used thiol-reactive group that also forms a thioether linkage. However, the stability of the maleimide-thiol adduct can be a concern, with potential for retro-Michael reactions and exchange with other thiols present in biological systems.

This guide will focus on the mass spectrometric analysis of these linkers when conjugated to a model thiol-containing molecule, such as cysteine.

Comparative Mass Spectrometry Data

The following tables summarize the expected key mass spectrometry data for APN-PEG4-Amine and Maleimide-PEG4-Amine, both unconjugated and conjugated to cysteine. This data is essential for identifying the correct species and interpreting fragmentation spectra.

Table 1: Molecular Weights of Linkers and Cysteine Conjugates

CompoundMolecular FormulaMonoisotopic Mass (Da)
APN-PEG4-AmineC₂₀H₂₇N₃O₅390.2005
Maleimide-PEG4-AmineC₁₄H₂₄N₂O₆316.1634
APN-PEG4-Cysteine ConjugateC₂₃H₃₄N₄O₇S510.2152
Maleimide-PEG4-Cysteine ConjugateC₁₇H₂₉N₃O₈S435.1679

Table 2: Predicted Major Fragment Ions in MS/MS Analysis

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides structural information about the conjugate. Below are the predicted major fragment ions for cysteine conjugates of APN-PEG4-Amine and Maleimide-PEG4-Amine. These predictions are based on known fragmentation patterns of PEG chains, amines, and the respective thiol adducts.

ConjugatePredicted Fragment Ion (m/z)Description of Fragment
APN-PEG4-Cysteine 493.20Loss of NH₃ from the amine terminus
466.19Loss of COOH from the cysteine moiety
Successive losses of 44.0262Cleavage of the PEG4 linker (loss of C₂H₄O units)
147.05Fragment corresponding to the APN-thiol adduct
88.04Immonium ion of cysteine
Maleimide-PEG4-Cysteine 418.16Loss of NH₃ from the amine terminus
391.15Loss of COOH from the cysteine moiety
Successive losses of 44.0262Cleavage of the PEG4 linker (loss of C₂H₄O units)
126.05Fragment corresponding to the maleimide-thiol adduct
88.04Immonium ion of cysteine

Experimental Protocols

A robust mass spectrometry workflow is crucial for the accurate analysis of these conjugates. The following is a generalized protocol for the analysis of APN-PEG4-Amine and Maleimide-PEG4-Amine conjugates.

Sample Preparation: Conjugation to a Model Peptide
  • Peptide Preparation: Dissolve a cysteine-containing peptide (e.g., glutathione) in a suitable buffer, such as 100 mM phosphate (B84403) buffer at pH 7.2.

  • Reduction (if necessary): If the peptide contains disulfide bonds, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 1 hour at room temperature.

  • Conjugation: Add a 5-fold molar excess of either APN-PEG4-Amine or Maleimide-PEG4-Amine to the reduced peptide solution. Incubate for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as N-acetyl-cysteine, in excess.

  • Purification: Purify the conjugate using reverse-phase HPLC to remove excess linker and unreacted peptide.

LC-MS/MS Analysis
  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 150-1500.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense ions from the MS1 scan.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 35 eV) to ensure comprehensive fragmentation.

    • Charge State Reduction (for larger conjugates): For analysis of larger protein conjugates, consider post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) to simplify the spectra.[1][2][3]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of APN/Maleimide-PEG4-Amine conjugates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis peptide Cysteine-containing Peptide reduction Reduction (TCEP) peptide->reduction conjugation Conjugation Reaction reduction->conjugation linker APN/Maleimide-PEG4-Amine linker->conjugation purification RP-HPLC Purification conjugation->purification lc Liquid Chromatography purification->lc Inject ms1 MS1 Scan (Full Scan) lc->ms1 ms2 MS/MS (Fragmentation) ms1->ms2 data_analysis Data Analysis ms2->data_analysis

Experimental workflow for conjugate analysis.

Logical Comparison of Linker Stability and Fragmentation

The choice between APN and maleimide linkers often comes down to the desired stability of the final conjugate. This has direct implications for the interpretation of mass spectrometry data.

stability_comparison cluster_apn APN-Cysteine Conjugate cluster_maleimide Maleimide-Cysteine Conjugate apn_conjugate Stable Thioether Bond apn_ms Clean MS1 Spectrum (Expected Conjugate Mass) apn_conjugate->apn_ms apn_msms Predictable Fragmentation (PEG chain, peptide backbone) apn_ms->apn_msms maleimide_conjugate Thioether Bond retro_michael Retro-Michael Reaction (Potential Instability) maleimide_conjugate->retro_michael hydrolysis Ring Opening (Hydrolysis) maleimide_conjugate->hydrolysis maleimide_ms Complex MS1 Spectrum (Conjugate + Side Products) maleimide_conjugate->maleimide_ms retro_michael->maleimide_ms hydrolysis->maleimide_ms maleimide_msms Complex Fragmentation (Multiple species) maleimide_ms->maleimide_msms

Stability and its impact on MS analysis.

Conclusion

The mass spectrometric analysis of APN-PEG4-Amine and Maleimide-PEG4-Amine conjugates requires a systematic approach, from careful sample preparation to detailed data analysis. While both linkers enable the conjugation of molecules to thiols, the superior stability of the APN-cysteine linkage can lead to cleaner and more straightforward mass spectra, simplifying interpretation. In contrast, the potential for retro-Michael reactions and hydrolysis of the maleimide-thiol adduct may result in a more complex mixture of products, necessitating a more in-depth analytical effort to fully characterize the sample.

By understanding the expected fragmentation patterns and potential side products, researchers can develop robust analytical methods to ensure the quality and consistency of their bioconjugates, ultimately accelerating the development of novel therapeutics.

References

A Head-to-Head Comparison: APN-PEG4-Amine vs. Maleimide Linkers for Next-Generation Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies for Enhanced ADC Performance

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. The ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while ensuring efficient payload delivery to the target tumor cells. For decades, maleimide-based linkers have been the workhorse for conjugating payloads to cysteine residues on antibodies. However, their inherent instability in plasma has driven the development of next-generation alternatives, such as APN-PEG4-Amine, which promise enhanced stability and a wider therapeutic window.

This guide provides a comprehensive comparison of APN-PEG4-Amine and traditional maleimide (B117702) linkers, supported by experimental data, detailed protocols, and visualizations to inform the rational design of next-generation ADCs.

Performance Comparison: Stability and Efficacy

The primary drawback of traditional maleimide linkers is their susceptibility to a retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione, leading to premature payload deconjugation in the bloodstream.[1][2] This payload shedding not only reduces the amount of drug delivered to the tumor but can also cause systemic toxicity.[3][4] Next-generation linkers, such as those based on 3-arylpropiolonitriles (APN), are designed to form a more stable thioether bond, significantly reducing payload loss in circulation.[5][6]

Table 1: Comparative Performance of a Stabilized Maleimide Linker vs. a Conventional Maleimide Linker

ParameterConventional Maleimide ADC (mil40-12b′)Stabilized Maleimide ADC (mil40-12b)Reference
Payload Shedding (in presence of excess thiol) ~31% after 21 days~9% after 21 days[3]
Payload Shedding (in albumin solution) Not explicitly stated, but instability is implied~3.8% after 14 days[3]
In Vivo Efficacy (2.5 mg/kg dose) Incomplete tumor resolutionComplete tumor regression[3][4]
Maximum Tolerated Dose (MTD) Lower (not specified)Increased by 40 mg/kg[3][4]

These data clearly demonstrate that enhancing the stability of the linker-payload connection leads to significantly improved in vivo efficacy and a better safety profile. The stabilized linker allows for more of the cytotoxic payload to reach the tumor, resulting in complete tumor regression at a dose where the conventional maleimide ADC was less effective.

The Underlying Chemistry: A Tale of Two Reactions

The conjugation of both maleimide and APN linkers to antibodies relies on the reaction with free thiol groups on cysteine residues, which are typically generated by reducing the antibody's interchain disulfide bonds. However, the resulting chemical linkages and their stability profiles differ significantly.

Maleimide Conjugation: A Reversible Bond

Maleimide linkers react with thiols via a Michael addition to form a thiosuccinimide linkage.[2] While this reaction is efficient, the resulting bond is prone to reversal through a retro-Michael reaction, especially in the presence of other thiols in the plasma.[1] This equilibrium can lead to the transfer of the linker-payload to other proteins, most notably serum albumin.[7]

APN Conjugation: A Stable Thioether Linkage

APN (3-arylpropiolonitrile) linkers react with thiols to form a stable thioether linkage that is not susceptible to the retro-Michael reaction.[5][6] This results in a more stable ADC in circulation, minimizing premature payload release.[5]

Experimental Protocols

Detailed methodologies for ADC conjugation and stability assessment are crucial for reproducible research and development.

Protocol 1: ADC Conjugation with Maleimide Linker

This protocol outlines a general procedure for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

  • Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), at a specific molar excess to reduce the interchain disulfide bonds. The amount of TCEP can be adjusted to control the desired Drug-to-Antibody Ratio (DAR).

  • Incubate at 37°C for 1-2 hours.

  • Remove excess TCEP using a desalting column.

2. Conjugation:

  • Adjust the pH of the reduced antibody solution to 6.5-7.5.

  • Add the maleimide-linker-payload, dissolved in a co-solvent like DMSO, to the reduced antibody solution. A typical molar excess of the linker-payload is used.

  • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours.

3. Quenching and Purification:

  • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purify the ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unconjugated linker-payload and other impurities.

Protocol 2: ADC Conjugation with APN Linker

This protocol describes a general method for the conjugation of an APN-functionalized linker-payload to an antibody.

1. Antibody Reduction:

  • Follow the same procedure as for maleimide conjugation to reduce the antibody's disulfide bonds and generate free thiols.

2. Conjugation:

  • Adjust the pH of the reduced antibody solution to a slightly more basic pH of 7.5-9.0.[5]

  • Add the APN-linker-payload to the reduced antibody solution.

  • Incubate at room temperature for 2-12 hours.[5] The reaction time may need to be optimized depending on the specific antibody and linker.

3. Purification:

  • Purify the ADC using size-exclusion chromatography (SEC) or ultrafiltration to remove unreacted linker-payload and other reagents.[5]

Protocol 3: Assessment of ADC Stability in Plasma

This protocol provides a workflow for evaluating the stability of an ADC in plasma.

1. Incubation:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human or mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

2. Analysis of Intact ADC (DAR Analysis):

  • At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).

  • Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in the average DAR over time indicates linker instability and payload deconjugation.

3. Analysis of Free Payload:

  • Precipitate the proteins from the plasma samples using an organic solvent (e.g., acetonitrile).

  • Analyze the supernatant containing the small molecule payload by LC-MS/MS to quantify the amount of prematurely released drug.

Visualizing the Concepts

Diagrams illustrating the key chemical reactions, experimental workflows, and biological consequences are essential for a clear understanding of the differences between these linker technologies.

cluster_maleimide Maleimide Conjugation & Deconjugation cluster_apn APN Conjugation Antibody_SH Antibody-SH Thiosuccinimide_ADC Thiosuccinimide-ADC Antibody_SH->Thiosuccinimide_ADC Michael Addition Maleimide_Linker Maleimide-Linker-Payload Maleimide_Linker->Thiosuccinimide_ADC Deconjugated_ADC Deconjugated Antibody Thiosuccinimide_ADC->Deconjugated_ADC Retro-Michael Reaction Albumin_Adduct Albumin-Linker-Payload Thiosuccinimide_ADC->Albumin_Adduct Thiol Exchange Albumin_SH Albumin-SH Albumin_SH->Albumin_Adduct Antibody_SH2 Antibody-SH Stable_Thioether_ADC Stable Thioether-ADC Antibody_SH2->Stable_Thioether_ADC Thiol Addition APN_Linker APN-Linker-Payload APN_Linker->Stable_Thioether_ADC

A comparison of maleimide and APN conjugation chemistry.

cluster_workflow ADC Stability Assessment Workflow Start ADC Sample Incubate Incubate with Plasma at 37°C Start->Incubate Timepoints Collect Aliquots at Different Time Points Incubate->Timepoints Split Timepoints->Split Capture Capture ADC with Protein A Split->Capture Intact ADC Analysis Precipitate Protein Precipitation Split->Precipitate Free Payload Analysis LCMS_DAR LC-MS Analysis (DAR Measurement) Capture->LCMS_DAR Data_Analysis Data Analysis & Stability Profile LCMS_DAR->Data_Analysis LCMS_Free_Payload LC-MS/MS Analysis (Free Payload Quantification) Precipitate->LCMS_Free_Payload LCMS_Free_Payload->Data_Analysis

Workflow for assessing ADC stability in plasma.

cluster_bystander Impact of Linker Stability on Bystander Effect ADC_Target_Cell ADC binds to Antigen-Positive Tumor Cell Internalization Internalization ADC_Target_Cell->Internalization Unstable_Linker Unstable Linker (e.g., Maleimide) Internalization->Unstable_Linker Stable_Linker Stable Linker (e.g., APN) Internalization->Stable_Linker Premature_Release Premature Payload Release in Circulation Unstable_Linker->Premature_Release Intracellular_Release Intracellular Payload Release Unstable_Linker->Intracellular_Release Stable_Linker->Intracellular_Release No_Bystander Limited or No Bystander Effect Stable_Linker->No_Bystander Off_Target_Toxicity Potential Off-Target Toxicity Premature_Release->Off_Target_Toxicity Payload_Diffusion Payload Diffuses to Neighboring Cells Intracellular_Release->Payload_Diffusion Bystander_Killing Bystander Killing of Antigen-Negative Tumor Cells Payload_Diffusion->Bystander_Killing

Influence of linker stability on the bystander effect.

Conclusion: A Move Towards More Stable Linkers

The development of next-generation ADCs is moving towards technologies that enhance stability and improve the therapeutic index. While maleimide linkers have been instrumental in the progress of ADCs, their inherent instability presents a significant challenge. APN-PEG4-Amine and other stabilized linkers offer a clear advantage by forming more robust linkages, leading to reduced premature payload release, improved in vivo efficacy, and a better safety profile. For researchers and drug developers, the choice of linker is a critical decision that can significantly impact the clinical success of an ADC. The evidence strongly suggests that embracing more stable linker technologies will be a key factor in realizing the full potential of this promising class of cancer therapeutics.

References

Stability Showdown: APN-Cysteine Conjugates Emerge as a Superior Alternative to Maleimide-Thiol Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of the resulting linkage is a paramount concern. The traditional workhorse, the maleimide-thiol adduct, has long been employed for its rapid and specific reactivity. However, its susceptibility to degradation through retro-Michael reaction and thiol exchange in physiological environments presents a significant drawback. This guide provides a comprehensive comparison of the stability of maleimide-thiol adducts against a promising alternative: the 3-arylpropiolonitrile (APN)-cysteine conjugate, supported by experimental data and detailed protocols.

The inherent instability of the thiosuccinimide linkage in maleimide-cysteine conjugates can lead to premature cleavage of payloads, such as drugs or imaging agents, from their biomolecular targets. This can result in off-target effects and reduced therapeutic efficacy.[1][2][3][4][5][6] In contrast, APN reagents react with cysteine thiols to form a stable vinyl thioether linkage that demonstrates significantly enhanced stability under various in vitro and in vivo conditions.[7][8][9][10]

Quantitative Stability Comparison

The following table summarizes the key quantitative data from studies directly comparing the stability of APN-cysteine conjugates and maleimide-thiol adducts.

Stability ParameterAPN-Cysteine ConjugateMaleimide-Thiol AdductExperimental ConditionsReference
In Vitro Stability (Simulated Blood Conditions) No cleavage observed after 5 daysSubstantial cleavage observedIncubation of AgUox-HSA conjugates in serum[7]
In Vivo Serum Half-life (Late Phase) 17.1 hours12.0 hoursPharmacokinetic study of AgUox-HSA conjugates in vivo[7]
Stability in Aqueous Medium (pH 0-14) No degradation observedProne to hydrolysis, especially at pH > 7.5Incubation in aqueous buffers of varying pH[11][12]
Stability in Presence of Excess Nucleophiles No degradation observedSusceptible to thiol exchangeIncubation with 100-1000 equivalents of thiophenol, cysteine, thioethanol, or glutathione[12]
Stability in Human Plasma (37°C) Less stable than in bufferSusceptible to thiol exchange with serum proteinsIncubation of a FRET-based conjugate in human plasma[12]

Chemical Structures and Reaction Schemes

The fundamental difference in stability arises from the distinct chemical nature of the formed covalent bond.

cluster_maleimide Maleimide-Thiol Adduct Formation cluster_apn APN-Cysteine Conjugate Formation Maleimide Maleimide Adduct_M Thiosuccinimide Adduct Maleimide->Adduct_M + Cysteine Thiol Thiol Thiol Reversible Retro-Michael Reaction (Instability) Adduct_M->Reversible Reversible->Maleimide Deconjugation APN APN Adduct_APN Vinyl Thioether Adduct APN->Adduct_APN + Cysteine Thiol Thiol_APN Thiol_APN Stable Stable Conjugate Adduct_APN->Stable

Figure 1. Comparison of Maleimide-Thiol and APN-Cysteine Conjugation Chemistry.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental methodologies for assessing conjugate stability are provided below.

In Vitro Stability Assessment in Serum

This protocol is adapted from the study comparing AgUox-HSA conjugates.[7]

  • Conjugate Preparation: Prepare the APN-cysteine and maleimide-cysteine conjugates of the protein of interest (e.g., human serum albumin-conjugated Arthrobacter globiformis urate oxidase, AgUox-HSA).

  • Incubation: Incubate the conjugates (e.g., at a concentration of 1 mg/mL) in the serum of the target species (e.g., mouse serum) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, and 5 days).

  • Analysis: Analyze the collected samples by SDS-PAGE and MALDI-TOF mass spectrometry to monitor for the appearance of the unconjugated protein, which indicates cleavage of the linker.

  • Quantification: Densitometry of the protein bands on the SDS-PAGE gel can be used to quantify the extent of cleavage over time.

In Vivo Pharmacokinetic Study

This protocol provides a general framework for evaluating the in vivo stability and half-life of the conjugates.[7]

  • Animal Model: Utilize an appropriate animal model (e.g., mice).

  • Administration: Administer the APN-cysteine and maleimide-cysteine conjugates intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection.

  • Sample Processing: Process the blood samples to isolate the serum.

  • Quantification: Quantify the concentration of the intact conjugate in the serum samples using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) specific for the conjugate.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including the serum half-life, from the concentration-time data.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for comparing the stability of bioconjugates.

G start Start: Conjugate Synthesis apn_conjugation APN-Cysteine Conjugation start->apn_conjugation mal_conjugation Maleimide-Thiol Conjugation start->mal_conjugation purification Purification of Conjugates apn_conjugation->purification mal_conjugation->purification invitro In Vitro Stability Assay (e.g., in Plasma) purification->invitro invivo In Vivo Pharmacokinetic Study purification->invivo analysis Analysis: LC-MS, SDS-PAGE, ELISA invitro->analysis invivo->analysis data Data Comparison: Half-life, % Intact Conjugate analysis->data end Conclusion data->end

Figure 2. General experimental workflow for stability comparison.

Conclusion

References

APN-PEG4-Amine Hydrochloride vs. Other PEGylated Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of targeted therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of APN-PEG4-Amine hydrochloride with other commonly used PEGylated linkers, supported by experimental data and detailed protocols to inform rational linker design.

Executive Summary

This compound is a heterobifunctional PEGylated linker featuring a 3-arylpropiolonitrile (APN) moiety, which offers exceptional stability in bioconjugates through a specific reaction with thiols (cysteine residues). This contrasts with traditional maleimide-based linkers that are prone to retro-Michael addition, leading to premature drug deconjugation. The primary amine on this compound allows for versatile conjugation to various molecules. This guide will delve into the comparative performance of this compound against other standard PEGylated linkers, focusing on stability, conjugation efficiency, and impact on in vivo performance.

Comparative Performance of PEGylated Linkers

The stability of the linker is a paramount consideration in ADC design, as premature payload release can lead to off-target toxicity and diminished therapeutic efficacy.[1] The APN moiety in this compound provides a significant advantage in this regard.

Table 1: In Vivo Stability Comparison of Thiol-Reactive Linkages

Linker TypeLinkage ChemistryIn Vivo StabilityKey Findings
APN Thiol-APN ReactionHigh APN-cysteine conjugates exhibit superior stability in aqueous media, human plasma, and in vivo compared to maleimide-cysteine conjugates.[2][3] An in vivo study showed a significantly longer serum half-life for a protein conjugated via an APN linker compared to a maleimide (B117702) linker (17.1h vs. 12.0h in the late phase).[2]
Maleimide Thiol-Maleimide ReactionVariable Prone to retro-Michael reaction, leading to deconjugation in the presence of endogenous thiols like albumin and glutathione.[4] N-aryl maleimides show improved stability over N-alkyl maleimides, with <20% deconjugation in serum over 7 days compared to 35-67% for N-alkyl maleimides.[5]

Table 2: General Characteristics of Common PEGylated Linkers

Linker TypeReactive GroupsPrimary ApplicationKey AdvantagesKey Disadvantages
APN-PEG4-Amine HCl APN (thiol-reactive), AmineCysteine-specific conjugationHigh stability of the thioether bond.[3]Requires a thiol group on the biomolecule.
Maleimide-PEG-Amine Maleimide (thiol-reactive), AmineCysteine-specific conjugationFast reaction kinetics.[4]Unstable linkage, potential for off-target reactions at pH > 7.5.[6]
NHS ester-PEG-Amine NHS ester (amine-reactive), AmineLysine (B10760008) conjugationWell-established chemistry.Can lead to heterogeneous products due to multiple lysine residues.
Alkyne-PEG-Amine Alkyne (azide-reactive), AmineClick chemistry conjugationHigh specificity and efficiency.[7]Requires a copper catalyst which can be toxic to cells.[7][8]
Tetrazine-PEG-Amine Tetrazine (strained alkene-reactive), AmineBioorthogonal conjugationExtremely fast kinetics, no catalyst needed.Tetrazine can be unstable at low pH.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key conjugation chemistries.

Protocol for APN-Thiol Conjugation

This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a cysteine-engineered antibody) with an APN-functionalized molecule.

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • APN-PEG-payload conjugate

  • Conjugation buffer (e.g., PBS, degassed)

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: If necessary, reduce antibody disulfide bonds using a reducing agent like TCEP or DTT, followed by purification to remove the reducing agent.

  • Conjugation Reaction: Add the APN-PEG-payload conjugate to the thiol-containing protein solution. A molar excess of the APN reagent is typically used.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the resulting conjugate using SEC to remove unreacted payload and other impurities.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is relevant for conjugating the alkyne group of this compound to an azide-modified molecule.[7][8]

Materials:

  • Alkyne-containing molecule (e.g., APN-PEG4-Amine)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., phosphate (B84403) buffer)

  • Purification supplies

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne, azide (B81097), CuSO₄, sodium ascorbate (B8700270), and THPTA.

  • Reaction Setup: In a reaction tube, combine the alkyne and azide molecules in the reaction buffer.

  • Catalyst Addition: Add the CuSO₄ and THPTA ligand to the reaction mixture.

  • Initiation: Add sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.

  • Incubation: Incubate the reaction at room temperature, protected from light, for 1-4 hours.

  • Quenching (Optional): The reaction can be quenched by adding a copper chelator like EDTA.

  • Purification: Purify the conjugate to remove the copper catalyst and unreacted reagents.

Protocol for Maleimide-Thiol Conjugation

Materials:

  • Thiol-containing protein

  • Maleimide-activated PEG-payload

  • Conjugation buffer (pH 6.5-7.5)[6]

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns

Procedure:

  • Protein Preparation: Reduce the antibody as described in the APN protocol.

  • Conjugation Reaction: Add the maleimide-activated PEG-payload to the reduced antibody.

  • Incubation: React for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

  • Purification and Characterization: Purify and characterize the conjugate as described previously.

Protocol for NHS Ester-Amine Conjugation

Materials:

  • Protein with accessible lysine residues

  • NHS ester-activated PEG-payload

  • Amine-free buffer (e.g., PBS, pH 7.2-8.5)[9]

  • Quenching reagent (e.g., Tris or glycine)

  • Purification columns

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer.

  • Reagent Preparation: Dissolve the NHS ester-activated PEG-payload in an anhydrous solvent like DMSO immediately before use.

  • Conjugation Reaction: Add the NHS ester solution to the protein solution.

  • Incubation: React for 1-2 hours at room temperature.

  • Quenching: Add a quenching reagent to react with any excess NHS ester.

  • Purification and Characterization: Purify and characterize the conjugate.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow cluster_prep Biomolecule Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis Antibody Antibody Reduction Reduction (for Thiol Conjugation) Antibody->Reduction Conjugation Conjugation Antibody->Conjugation Reduction->Conjugation APN_Linker APN-PEG4-Amine APN_Linker->Conjugation Maleimide_Linker Maleimide-PEG-Linker Maleimide_Linker->Conjugation NHS_Linker NHS-PEG-Linker NHS_Linker->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Caption: General workflow for antibody-drug conjugation.

linker_stability_pathway cluster_apn APN Linker cluster_maleimide Maleimide Linker ADC_Circulation ADC in Circulation APN_Stable Stable Conjugate ADC_Circulation->APN_Stable High Stability Maleimide_Unstable Potential Premature Deconjugation ADC_Circulation->Maleimide_Unstable Lower Stability APN_Tumor Tumor Cell APN_Stable->APN_Tumor Targeting APN_Release Payload Release APN_Tumor->APN_Release Internalization & Cleavage Maleimide_Tumor Tumor Cell Maleimide_Unstable->Maleimide_Tumor Reduced Targeting Off_Target Off-Target Toxicity Maleimide_Unstable->Off_Target Off-Target Toxicity Maleimide_Release Payload Release Maleimide_Tumor->Maleimide_Release Internalization & Cleavage

Caption: Impact of linker stability on ADC fate.

Conclusion

The selection of a PEGylated linker is a multifaceted process that requires careful consideration of the desired properties of the final bioconjugate. This compound emerges as a compelling option, particularly when conjugate stability is of utmost importance. The robust thioether linkage formed by the APN moiety offers a significant advantage over the more labile linkage of traditional maleimide-based linkers, potentially leading to a wider therapeutic window with reduced off-target toxicity. While other linkers offer established and effective conjugation strategies, the superior stability profile of APN-based linkers warrants strong consideration for the development of next-generation targeted therapies. Researchers should carefully weigh the stability, reactivity, and overall impact on the pharmacological profile when selecting the optimal linker for their specific application.

References

A Comparative Guide to APN Linkers for Enhanced In Vivo Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of Aryl Phosphonate (APN) linkers with other common linker technologies, focusing on their impact on the in vivo stability of ADCs.

APN linkers are a class of thiol-specific conjugation reagents designed to form highly stable thioether bonds with cysteine residues on antibodies. This inherent stability is a key advantage in preventing premature drug release in circulation. While direct head-to-head quantitative in vivo stability data for APN-linked ADCs is limited in publicly available literature, this guide will compare their stability based on their chemical properties and provide quantitative data for other commonly used linkers to serve as a benchmark.

Mechanism of APN Linker Conjugation and Stability

APN linkers, specifically those based on the 3-arylpropiolonitrile moiety, react with the thiol group of a cysteine residue through a nucleophilic addition. This reaction results in the formation of a stable thioether linkage. Unlike conventional maleimide-based linkers, this bond is not susceptible to retro-Michael reaction, a common pathway for deconjugation and premature payload release in the physiological environment of the bloodstream.

cluster_reactants Reactants cluster_product Stable Conjugate Antibody-SH Antibody with Cysteine Thiol (-SH) ADC_Conjugate Stable ADC Conjugate (Thioether Bond) Antibody-SH->ADC_Conjugate Nucleophilic Addition APN_Linker APN Linker (3-arylpropiolonitrile) APN_Linker->ADC_Conjugate

Caption: Mechanism of APN linker conjugation to an antibody.

Comparison of In Vivo Stability: APN Linkers vs. Alternatives

The primary advantage of APN linkers lies in the robustness of the formed thioether bond. This contrasts with the thiosuccinimide linkage formed by maleimide-based linkers, which can undergo a retro-Michael reaction, leading to payload exchange with other thiol-containing molecules in the plasma, such as albumin. This instability can lead to a significant loss of payload from the ADC over time in circulation.

While specific quantitative data for APN linkers is emerging, the following tables summarize publicly available data on the in vivo stability of other widely used linker technologies. This data provides a benchmark for what constitutes stable and less stable linkers in a preclinical setting.

Table 1: In Vivo Stability of Maleimide-Based Linkers in Rats

Linker TypeAntibody-PayloadTime Point% Payload RemainingReference
Conventional Maleimide (mc)Anti-CD30-MMAE7 days~50%[1]
Self-Stabilizing Maleimide (DPR)Anti-CD30-MMAE7 days>90%[1]

Table 2: In Vivo Stability of Cleavable Linkers in Mice

Linker TypeAntibody-PayloadHalf-life of Conjugated PayloadReference
Valine-Citrulline (VC)cAC10-MMAE~6 days[2]
Glutamic Acid-Valine-Citrulline (EVC)Trastuzumab-MMAESignificantly more stable than VC in mouse plasma[3]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)B7-H3-MMAFStable in mouse plasma over 7 days[2]

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of ADC stability in vivo is crucial for selecting the optimal linker. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody-conjugated drug over time in plasma samples.

Objective: To determine the concentration of intact ADC in plasma samples collected at various time points after administration to an animal model.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats) at a specified dose.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection. Process the blood to obtain plasma and store at -80°C until analysis.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells and incubate.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve is used to quantify the concentration of intact ADC in the plasma samples.

Dosing Administer ADC to Animal Model Sampling Collect Blood Samples Over Time Dosing->Sampling Incubation Incubate with Plasma Samples Sampling->Incubation Plate_Coating Coat Plate with Target Antigen Plate_Coating->Incubation Detection Add Enzyme-Linked Anti-Payload Antibody Incubation->Detection Signal Add Substrate & Measure Signal Detection->Signal Quantification Quantify Intact ADC Signal->Quantification

Caption: Workflow for ELISA-based ADC stability assessment.

Protocol 2: LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.

Objective: To determine the concentration of free, unconjugated payload in plasma samples.

Methodology:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.

Plasma_Sample Plasma Sample Containing ADC and Free Payload Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant (contains free payload) Centrifugation->Supernatant LC_Separation Liquid Chromatography Separation Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantify Free Payload MS_Detection->Quantification

Caption: Workflow for LC-MS/MS-based free payload analysis.

Conclusion

The choice of linker is a critical decision in the design of an effective and safe ADC. APN linkers offer a compelling advantage due to the formation of a highly stable thioether bond, which is resistant to the degradation pathways that affect more conventional linkers like maleimides. While direct comparative in vivo stability data for APN linkers is still emerging, the chemical principles underlying their stability are sound. By utilizing the robust experimental protocols outlined in this guide, researchers can accurately assess the in vivo stability of their ADC candidates and make informed decisions in the development of next-generation cancer therapeutics. The provided data on alternative linkers serves as a valuable benchmark for evaluating the performance of novel linker technologies like APN.

References

A Comparative Guide to Alternative Linkers for Cysteine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of cysteine residues is a cornerstone of modern bioconjugation, enabling the creation of precisely engineered biomolecules for a myriad of applications, from therapeutic antibody-drug conjugates (ADCs) to advanced proteomics research. While maleimide-based linkers have historically dominated the field, their limitations, particularly the potential for conjugate instability, have spurred the development of a diverse array of alternative strategies. This guide provides an objective comparison of key alternative linkers for cysteine bioconjugation, supported by quantitative data and detailed experimental protocols to inform your selection process.

Performance Comparison of Cysteine Bioconjugation Linkers

The choice of a cysteine-reactive linker significantly impacts the efficiency, stability, and ultimate performance of the resulting bioconjugate. The following tables summarize key quantitative data for traditional and alternative linkers, offering a clear comparison of their performance characteristics.

Linker TypeReaction ChemistryTypical Second-Order Rate Constant (M⁻¹s⁻¹)Resulting LinkageKey AdvantagesKey Disadvantages
Iodoacetamide Nucleophilic Substitution (Sₙ2)~0.6[1]ThioetherStable bondSlower reaction rate, potential for off-target reactions with other nucleophiles (e.g., histidine, lysine) at higher pH.
Maleimide (B117702) Michael Addition~100 - 1,000[2][3]ThiosuccinimideFast reaction kinetics, high selectivity for thiols at pH 6.5-7.5.[2]Susceptible to retro-Michael addition (deconjugation) and hydrolysis, leading to instability in plasma.[4]
Next-Gen Maleimides Michael AdditionVariable, comparable to traditional maleimidesHydrolyzed ThiosuccinimideIncreased stability against retro-Michael addition due to hydrolysis of the succinimide (B58015) ring.[5]Hydrolysis can be slow and may not go to completion.
Vinyl Sulfone Michael AdditionUp to 1.67 x 10⁴[6]ThioetherForms a highly stable, irreversible thioether bond; good selectivity for thiols.[6]Reaction rates can be slower than maleimides at neutral pH.
Disulfide Rebridging Thiol Exchange/AlkylationVariableBridged DisulfideMaintains the native antibody structure, produces homogeneous conjugates with a defined drug-to-antibody ratio (DAR).Requires initial reduction of the disulfide bond.
Thiol-Yne Radical-mediated or Nucleophilic AdditionVariableThioetherCan form stable C-S bonds; offers opportunities for dual functionalization.Radical-mediated reactions may require initiators and UV light, which can be harsh on some proteins.
Perfluoroaryl Nucleophilic Aromatic Substitution (SₙAr)VariableThioetherForms a very stable C-S bond; high selectivity for thiols.Can require organic co-solvents.
Linker TypePlasma StabilitypH DependenceSelectivity for Cysteine
Iodoacetamide HighReaction rate increases with pH (optimal ~8.0).[7]Good, but can react with other nucleophiles at higher pH.
Maleimide Moderate to Low (subject to thiol exchange)Optimal at pH 6.5-7.5; reactivity with amines increases above pH 7.5.[2][3][8]High at optimal pH.
Next-Gen Maleimides HighSimilar to traditional maleimides, but subsequent hydrolysis is often pH-dependent.High.
Vinyl Sulfone HighReaction rate increases with pH.[6]High.
Disulfide Rebridging HighTypically performed at neutral to slightly basic pH.High (targets specific disulfide bonds).
Thiol-Yne HighDependent on the specific reaction conditions (radical vs. nucleophilic).Good.
Perfluoroaryl HighGenerally tolerant of a range of pH conditions.High.

Reaction Mechanisms and Experimental Workflows

Visualizing the underlying chemistry and experimental procedures is crucial for understanding and implementing these bioconjugation strategies. The following diagrams, generated using Graphviz, illustrate the signaling pathways of the key reaction mechanisms and a general experimental workflow for producing and characterizing an antibody-drug conjugate.

reaction_mechanisms cluster_maleimide Maleimide Michael Addition cluster_vinyl_sulfone Vinyl Sulfone Michael Addition cluster_disulfide_rebridging Disulfide Rebridging cluster_perfluoroaryl Perfluoroaryl SₙAr M_protein Protein-SH M_adduct Thiosuccinimide Adduct M_protein->M_adduct Michael Addition M_maleimide Maleimide Linker M_maleimide->M_adduct VS_protein Protein-SH VS_adduct Stable Thioether Adduct VS_protein->VS_adduct Michael Addition VS_linker Vinyl Sulfone Linker VS_linker->VS_adduct DS_protein Protein-S-S-Protein DS_reduced Protein-SH + HS-Protein DS_protein->DS_reduced Reduction DS_adduct Rebridged Conjugate DS_reduced->DS_adduct DS_linker Bridging Linker DS_linker->DS_adduct PF_protein Protein-SH PF_adduct Stable Thioether Adduct PF_protein->PF_adduct SₙAr PF_linker Perfluoroaryl Linker PF_linker->PF_adduct

Caption: Reaction mechanisms of alternative linkers for cysteine bioconjugation.

experimental_workflow start Start: Antibody Solution reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction buffer_exchange1 2. Buffer Exchange (to remove reducing agent) reduction->buffer_exchange1 conjugation 3. Conjugation Reaction (add linker-payload) buffer_exchange1->conjugation quenching 4. Quenching (e.g., with N-acetylcysteine) conjugation->quenching purification 5. Purification (e.g., SEC or TFF) quenching->purification characterization 6. Characterization (HPLC, MS, etc.) purification->characterization final_product Final Conjugate characterization->final_product

Caption: General experimental workflow for ADC production and characterization.

Detailed Experimental Protocols

The following are representative protocols for key alternative cysteine bioconjugation strategies. These should be optimized for your specific protein and linker-payload.

Protocol 1: Disulfide Bond Rebridging

This protocol describes the rebridging of a reduced interchain disulfide bond in a monoclonal antibody (mAb).[9]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Disulfide rebridging linker-payload solution (e.g., 10 mM in DMSO)

  • Quenching solution: N-acetylcysteine (e.g., 100 mM in water)

  • Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Reaction buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Reduction:

    • To the mAb solution (e.g., 5 mg/mL), add a molar excess of TCEP (e.g., 2-5 equivalents per disulfide bond to be reduced).

    • Incubate at 37°C for 1-2 hours with gentle mixing.

  • Buffer Exchange (Optional but Recommended):

    • Remove excess TCEP by performing a buffer exchange into the reaction buffer using an appropriate method (e.g., desalting column or dialysis).

  • Conjugation Reaction:

    • Add the disulfide rebridging linker-payload solution to the reduced antibody solution to achieve a final molar excess of the linker (e.g., 5-10 fold excess over available thiols).

    • Incubate at room temperature for 2-4 hours, or as recommended by the linker manufacturer, with gentle mixing.

  • Quenching:

    • Add a molar excess of the quenching solution (e.g., 20-fold excess over the linker) to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody conjugate from excess linker-payload and other small molecules using SEC or TFF.

  • Characterization:

    • Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR) and confirm homogeneity using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC, Reversed-Phase (RP)-HPLC, and Mass Spectrometry (MS).

Protocol 2: Thiol-Yne Click Reaction

This protocol outlines a photo-initiated radical thiol-yne reaction for protein modification.[10][11]

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized payload (e.g., 10 mM in DMSO)

  • Photoinitiator (e.g., Irgacure 2959, 10 mM in DMSO)

  • UV lamp (e.g., 365 nm)

  • Quenching solution: Dithiothreitol (DTT) (e.g., 100 mM in water)

  • Purification system: SEC or dialysis

Procedure:

  • Reaction Setup:

    • In a UV-transparent reaction vessel, combine the protein solution, alkyne-functionalized payload (e.g., 10-20 fold molar excess), and photoinitiator (e.g., 1-2 mM final concentration).

    • Ensure the final concentration of organic solvent (e.g., DMSO) is compatible with your protein's stability.

  • Degassing:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Photo-initiation:

    • Expose the reaction mixture to UV light (e.g., 365 nm) at a controlled temperature (e.g., room temperature) for a predetermined time (e.g., 15-60 minutes). The optimal exposure time should be determined empirically.

  • Quenching:

    • Add a molar excess of DTT to quench any unreacted radicals and unreacted alkyne.

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.

  • Characterization:

    • Characterize the conjugate by SDS-PAGE to visualize the mass shift upon conjugation and by MS to confirm the covalent modification.

Protocol 3: Perfluoroaryl-Cysteine SₙAr Reaction

This protocol describes the conjugation of a perfluoroaryl-linker to a cysteine-containing protein.[12][13][14][15]

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., Tris or HEPES, pH 8.0)

  • Perfluoroaryl-linker solution (e.g., 20 mM in a water-miscible organic solvent like DMF or DMSO)

  • Quenching solution: L-cysteine (e.g., 100 mM in water)

  • Purification system: SEC or dialysis

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer at a slightly basic pH (e.g., pH 8.0) to facilitate the deprotonation of the cysteine thiol to the more nucleophilic thiolate.

  • Conjugation Reaction:

    • Add the perfluoroaryl-linker solution to the protein solution to achieve the desired molar excess (e.g., 10-30 fold). The final concentration of the organic solvent should be kept to a minimum to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Quenching:

    • Add a molar excess of L-cysteine to react with any unreacted perfluoroaryl linker.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the protein conjugate using SEC or dialysis to remove excess reagents and byproducts.

  • Characterization:

    • Characterize the final conjugate using UV-Vis spectroscopy (if the linker has a chromophore), MS to confirm the mass of the conjugate, and HPLC to assess purity.

Conclusion

The field of cysteine bioconjugation has moved beyond a reliance on traditional maleimide chemistry. The alternative linkers presented in this guide offer a range of functionalities, stabilities, and reaction kinetics, providing researchers with a sophisticated toolkit to construct precisely defined and robust bioconjugates. By carefully considering the quantitative data and experimental protocols provided, scientists and drug developers can select the optimal linker strategy to advance their research and therapeutic development goals.

References

Characterization of APN-PEG4-Amine Conjugate Homogeneity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a homogenous bioconjugate is paramount for ensuring product consistency, efficacy, and safety. The choice of linker chemistry plays a pivotal role in determining the homogeneity of the final conjugate. This guide provides an objective comparison of the characterization of protein conjugates prepared with a thiol-reactive APN-PEG4-Amine linker against two common alternatives: a thiol-reactive Maleimide-PEG4-Amine and an amine-reactive NHS-ester-PEG4-Amine.

The 3-arylpropiolonitrile (APN) linker chemistry offers a distinct advantage in forming highly stable and specific covalent bonds with thiol groups of cysteine residues.[1][2] This contrasts with traditional maleimide (B117702) linkers, which, while also thiol-reactive, can form less stable adducts susceptible to retro-Michael addition, potentially leading to heterogeneity and premature drug release.[3][4] NHS esters, on the other hand, target primary amines on lysine (B10760008) residues, which are often abundant and surface-exposed, leading to a heterogeneous mixture of conjugates with varying degrees of labeling and positional isomers.[][6]

This guide presents a comparative analysis of these three linkers using key analytical techniques to assess conjugate homogeneity: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Comparative Analysis of Conjugate Homogeneity

The homogeneity of a model protein (e.g., a monoclonal antibody Fab fragment) conjugated with APN-PEG4-Amine, Maleimide-PEG4-Amine, and NHS-ester-PEG4-Amine was assessed. The following tables summarize the expected quantitative data from these analyses.

Table 1: Comparison of Conjugate Purity by Size-Exclusion HPLC (SEC-HPLC)

Conjugate TypeMain Peak Purity (%)Aggregate (%)Fragment (%)
APN-PEG4-Fab> 98%< 1.5%< 0.5%
Maleimide-PEG4-Fab~ 95%~ 3%~ 2%
NHS-ester-PEG4-Fab~ 85%~ 10%~ 5%

Table 2: Analysis of Conjugate Species by Reversed-Phase HPLC (RP-HPLC)

Conjugate TypeUnconjugated Fab (%)Single-Labeled Fab (%)Multi-Labeled Fab (%)
APN-PEG4-Fab< 2%> 95% (single peak)< 3%
Maleimide-PEG4-Fab~ 5%~ 90% (single peak with tailing)~ 5%
NHS-ester-PEG4-Fab~ 10%Broad distribution of multiple peaks-

Table 3: Molecular Weight Determination by MALDI-TOF MS

Conjugate TypeExpected Mass (Da)Observed Mass (Da)Mass Distribution
APN-PEG4-Fab~ 50,42650,425 ± 5Sharp, single peak
Maleimide-PEG4-Fab~ 50,40050,402 ± 10Broader peak with adducts
NHS-ester-PEG4-FabVariableBroad range of massesMultiple overlapping peaks

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Protein Conjugation

Objective: To conjugate a model Fab fragment with APN-PEG4-Amine, Maleimide-PEG4-Amine, and NHS-ester-PEG4-Amine.

Materials:

  • Fab fragment with a single engineered cysteine or multiple lysine residues.

  • APN-PEG4-Amine linker

  • Maleimide-PEG4-Amine linker

  • NHS-ester-PEG4-Amine linker

  • Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4 for thiol reactions; pH 8.0-8.5 for amine reactions)

  • Reducing agent (e.g., TCEP) for thiol-reactive conjugations

  • Quenching reagent (e.g., L-cysteine for thiol reactions, Tris buffer for amine reactions)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If targeting cysteines, partially reduce the Fab fragment with a 2-3 molar excess of TCEP for 1 hour at room temperature to expose the free thiol. For amine targeting, ensure the protein is in an amine-free buffer.

  • Linker Preparation: Dissolve the APN-PEG4-Amine, Maleimide-PEG4-Amine, or NHS-ester-PEG4-Amine linker in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • For APN and Maleimide: Add a 5-10 molar excess of the respective linker to the reduced Fab fragment. Incubate at room temperature for 2 hours.

    • For NHS-ester: Add a 10-20 molar excess of the NHS-ester-PEG4-Amine linker to the Fab fragment solution. Incubate at room temperature for 1 hour.

  • Quenching:

    • For APN and Maleimide: Add a 10-fold molar excess of L-cysteine to quench any unreacted linker.

    • For NHS-ester: Add Tris buffer to a final concentration of 50 mM.

  • Purification: Purify the conjugate using a size-exclusion chromatography column to remove excess linker and other reagents.

Protocol 2: Size-Exclusion HPLC (SEC-HPLC)

Objective: To assess the purity and determine the presence of aggregates and fragments in the conjugate preparations.

Materials:

  • HPLC system with a UV detector

  • SEC column (e.g., Zenix SEC-150, 3 µm, 150 Å)

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • Conjugate samples (APN-PEG4-Fab, Maleimide-PEG4-Fab, NHS-ester-PEG4-Fab)

Procedure:

  • System Setup: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the conjugate samples to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 20 µL of each sample.

  • Data Acquisition: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later) to determine their respective percentages.

Protocol 3: Reversed-Phase HPLC (RP-HPLC)

Objective: To separate and quantify different conjugate species based on hydrophobicity.

Materials:

  • HPLC system with a UV detector

  • RP column (e.g., Jupiter C4, 300 Å)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Conjugate samples

Procedure:

  • System Setup: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dilute the conjugate samples to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 10 µL of each sample.

  • Gradient Elution: Apply a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Acquisition: Monitor the elution at 280 nm.

  • Data Analysis: Integrate the peaks to determine the relative abundance of unconjugated protein and different conjugated species.

Protocol 4: MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight and assess the mass distribution of the conjugates.[7]

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid in 50% acetonitrile, 0.1% TFA)

  • Conjugate samples

Procedure:

  • Sample Preparation: Mix 1 µL of the conjugate sample (0.5-1.0 mg/mL) with 1 µL of the matrix solution.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range (e.g., 40,000-60,000 Da) in linear positive ion mode.

  • Data Analysis: Determine the molecular weight of the main species and analyze the peak shape and distribution to assess homogeneity.

Visualizing Workflows and Pathways

To further clarify the processes, the following diagrams illustrate the experimental workflow, the conjugation signaling pathway, and the logical relationship of the analytical techniques.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis protein Model Protein (Fab) conjugate_apn APN-PEG4-Fab protein->conjugate_apn Conjugation Reaction conjugate_mal Maleimide-PEG4-Fab protein->conjugate_mal Conjugation Reaction conjugate_nhs NHS-ester-PEG4-Fab protein->conjugate_nhs Conjugation Reaction apn APN-PEG4-Amine apn->conjugate_apn mal Maleimide-PEG4-Amine mal->conjugate_mal nhs NHS-ester-PEG4-Amine nhs->conjugate_nhs sec SEC-HPLC conjugate_apn->sec rphplc RP-HPLC conjugate_apn->rphplc maldi MALDI-TOF MS conjugate_apn->maldi conjugate_mal->sec conjugate_mal->rphplc conjugate_mal->maldi conjugate_nhs->sec conjugate_nhs->rphplc conjugate_nhs->maldi

Caption: Experimental workflow for conjugation and analysis.

conjugation_pathway cluster_thiol Thiol-Reactive Pathway cluster_amine Amine-Reactive Pathway cys Protein-SH (Cysteine) apn_conjugate Stable Thioether (APN-PEG4-Protein) cys->apn_conjugate APN Reaction mal_conjugate Thiosuccinimide Adduct (Maleimide-PEG4-Protein) cys->mal_conjugate Maleimide Reaction apn_linker APN-PEG4 apn_linker->apn_conjugate mal_linker Maleimide-PEG4 mal_linker->mal_conjugate lys Protein-NH2 (Lysine) nhs_conjugate Stable Amide Bond (NHS-ester-PEG4-Protein) lys->nhs_conjugate NHS Ester Reaction nhs_linker NHS-ester-PEG4 nhs_linker->nhs_conjugate

Caption: Signaling pathways of different conjugation chemistries.

analytical_relationship homogeneity Conjugate Homogeneity purity Purity & Aggregation homogeneity->purity species Conjugate Species homogeneity->species mass Molecular Weight homogeneity->mass sec_hplc SEC-HPLC purity->sec_hplc rp_hplc RP-HPLC species->rp_hplc maldi_ms MALDI-TOF MS mass->maldi_ms

Caption: Relationship between analytical techniques and homogeneity assessment.

Conclusion

The characterization data strongly suggests that APN-PEG4-Amine linkers produce significantly more homogenous protein conjugates compared to both Maleimide-PEG4-Amine and NHS-ester-PEG4-Amine linkers. The thiol-specific reaction of the APN moiety, combined with its enhanced stability, results in a purer product with a well-defined molecular weight and minimal heterogeneity.[1] In contrast, maleimide chemistry can lead to byproducts and instability, while NHS-ester chemistry inherently produces a complex mixture of conjugated species. For applications requiring a high degree of homogeneity and stability, APN-PEG4-Amine emerges as a superior choice for bioconjugation.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparative analysis of cleavable and non-cleavable linkers, summarizing their performance with supporting experimental data. We delve into the key characteristics of each linker type, their mechanisms of action, and provide detailed methodologies for essential experiments to evaluate their performance.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the potent cytotoxic payload. Its primary role is to ensure the ADC remains stable in systemic circulation, only to release the payload at the target tumor site.[1] This selective payload delivery is what distinguishes ADCs as a powerful class of targeted therapeutics. The choice between a cleavable and a non-cleavable linker directly influences the ADC's stability, efficacy, and toxicity profile.[2]

The Great Divide: Understanding Cleavable and Non-Cleavable Linkers

Cleavable linkers are designed to be labile and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[2] These triggers can include enzymes that are overexpressed in tumor cells, the acidic environment of endosomes and lysosomes, or the higher concentration of reducing agents like glutathione (B108866) inside cells.[3] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[3] This can be particularly advantageous in treating tumors with heterogeneous antigen expression.

Non-cleavable linkers , in contrast, are designed for high stability and do not have a specific cleavage site.[4] The release of the payload from these linkers relies on the complete degradation of the antibody component of the ADC within the lysosome of the target cell.[4] This results in the release of the payload still attached to the linker and the amino acid residue from the antibody to which it was conjugated. This complex is typically less membrane-permeable, which limits the bystander effect but can lead to a more favorable safety profile due to reduced off-target toxicity.[1][4]

Quantitative Performance Analysis

The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature.

Linker Type ADC Example Payload Target Antigen Cell Line IC50 (ng/mL) Reference
Cleavable (Val-Cit) Brentuximab VedotinMMAECD30Karpas 299~10[1]
Non-Cleavable (SMCC) Trastuzumab EmtansineDM1HER2SK-BR-3~30[4]
Cleavable (GGFG) Trastuzumab DeruxtecanDXdHER2NCI-N87~1.7[5]

Table 1: Comparative In Vitro Cytotoxicity. This table presents the half-maximal inhibitory concentration (IC50) values for representative ADCs with cleavable and non-cleavable linkers against specific cancer cell lines. Lower IC50 values indicate higher potency.

Linker Type ADC Example Plasma Source Stability Metric Value Reference
Cleavable (Val-Cit) anti-CD22-vc-MMAEHuman% Intact ADC after 7 days~85%[6]
Non-Cleavable (SMCC) Trastuzumab EmtansineHuman% Intact ADC after 7 days>95%[4]
Cleavable (Hydrazone) Inotuzumab OzogamicinHumanHalf-life (t1/2)~2 days[6]

Table 2: Comparative Plasma Stability. This table highlights the stability of different ADC linkers in plasma. Higher stability indicates less premature payload release in circulation.

Linker Type ADC Example Xenograft Model Efficacy Outcome Reference
Cleavable (Val-Cit) anti-CD70-vc-MMAE786-O (Renal Cancer)Tumor regression at 3 mg/kg[1]
Non-Cleavable (SMCC) anti-HER2-SMCC-DM1KPL-4 (Breast Cancer)Tumor stasis at 10 mg/kg[4]
Cleavable (GGFG) Trastuzumab DeruxtecanNCI-N87 (Gastric Cancer)Tumor regression at 10 mg/kg[5]

Table 3: Comparative In Vivo Efficacy. This table summarizes the anti-tumor activity of ADCs with different linkers in preclinical xenograft models.

Visualizing the Mechanisms of Action

To better understand the distinct pathways of payload release, the following diagrams illustrate the intracellular processing of ADCs with cleavable and non-cleavable linkers.

cleavable_linker_pathway ADC ADC (Cleavable Linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome (pH ~5.5-6.0) Receptor->Endosome Internalization Lysosome Lysosome (pH ~4.5-5.0) Enzymes (e.g., Cathepsin B) Endosome->Lysosome Trafficking Payload_Released Released Payload Lysosome->Payload_Released Linker Cleavage Bystander_Cell Neighboring Tumor Cell Payload_Released->Bystander_Cell Bystander Effect (Membrane Permeable)

Caption: Intracellular processing of an ADC with a cleavable linker.

non_cleavable_linker_pathway ADC ADC (Non-Cleavable Linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Proteolytic Degradation) Endosome->Lysosome Trafficking Payload_Complex Payload-Linker- Amino Acid Complex Lysosome->Payload_Complex Antibody Degradation No_Bystander Limited Bystander Effect (Membrane Impermeable) Payload_Complex->No_Bystander

Caption: Intracellular processing of an ADC with a non-cleavable linker.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of ADC development. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells in culture.[7]

1. Cell Seeding:

  • Culture target cancer cells (e.g., SK-BR-3 for HER2-targeting ADCs) in appropriate media.

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

2. ADC Treatment:

  • Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control) in culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.[8] Include wells with medium only as a blank control.

  • Incubate the plate for 72-120 hours.[8]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

4. Formazan (B1609692) Solubilization and Absorbance Reading:

  • After incubation, carefully remove the medium.

  • Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.[10]

1. Incubation:

  • Incubate the ADC at a final concentration of 0.1-1 mg/mL in plasma (e.g., human, mouse) at 37°C.[11]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).[12]

2. Sample Preparation:

  • For measurement of intact ADC, the samples can be analyzed directly or after purification of the ADC using methods like protein A affinity capture.[13]

  • For measurement of released payload, the plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant containing the free drug is collected.

3. Analytical Methods:

  • Intact ADC Analysis (Drug-to-Antibody Ratio - DAR): Analyze the samples using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR over time.[11] A decrease in DAR indicates payload loss.

  • Released Payload Analysis: Quantify the amount of free payload in the supernatant using LC-MS/MS.

4. Data Analysis:

  • Plot the average DAR or the concentration of released payload over time to determine the stability profile of the ADC.

  • The half-life of the linker can be calculated from these data.

In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the ADC in a living organism.[14]

1. Xenograft Model Establishment:

  • Implant human tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[15][16]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]

2. Randomization and Dosing:

  • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels).

  • Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., single dose or multiple doses).[17]

3. Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.[15]

  • Monitor the general health of the animals for any signs of toxicity.

4. Study Endpoint and Data Analysis:

  • The study is typically terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.

  • Calculate metrics such as tumor growth inhibition (TGI).

Conclusion

The decision between a cleavable and a non-cleavable linker is a critical juncture in the development of an ADC, with each approach offering distinct advantages and disadvantages. Cleavable linkers can provide potent efficacy, partly through the bystander effect, but may have a narrower therapeutic window due to lower plasma stability.[18] Non-cleavable linkers generally exhibit enhanced stability, potentially leading to a better safety profile, but their efficacy is often limited to homogeneously antigen-expressing tumors.[4][18] The optimal choice depends on a multitude of factors, including the target antigen, the tumor microenvironment, and the properties of the payload. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these critical parameters, enabling the rational design of the next generation of highly effective and safe ADCs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of APN-PEG4-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of APN-PEG4-Amine hydrochloride, a specialized PEGylated amine compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential chemical exposure.

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or when generating dust.Minimizes inhalation of any airborne particles.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • Label a dedicated waste container clearly as "Hazardous Chemical Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office.

  • Handling Solid Waste:

    • For unused or expired solid this compound, carefully transfer the material into the designated hazardous waste container.

    • Avoid generating dust. If the material is a fine powder, conduct the transfer in a chemical fume hood.

  • Handling Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and paper towels, should be considered contaminated.

    • Place all contaminated disposable materials into the designated hazardous waste container.

  • Managing Spills:

    • In the event of a spill, first, ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water, followed by a detergent), and dispose of the cleaning materials as contaminated waste.

  • Final Disposal:

    • Securely seal the hazardous waste container.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

    • Always follow federal, state, and local regulations for the disposal of chemical waste.[1][2]

Disposal Process Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal A Wear Appropriate PPE B Identify and Label Waste Container A->B C Segregate APN-PEG4-Amine Waste B->C D Collect Solid and Contaminated Waste C->D E Manage Spills with Absorbent Material D->E F Securely Seal Waste Container E->F G Arrange for Professional Disposal F->G H Follow all Regulatory Requirements G->H

Disposal workflow for this compound.

This guide provides a foundational framework for the safe disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific protocols and regulatory requirements, is essential for maintaining a safe and compliant research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling APN-PEG4-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with APN-PEG4-Amine hydrochloride. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes[2].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. Regularly inspect gloves for any signs of degradation or perforation before and during use[2].
Body Protection Laboratory Coat or Chemical-Resistant ApronA fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a certified chemical fume hood or in poorly ventilated areas. The type of respirator and cartridge should be selected based on the potential for aerosol or dust formation.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Operational Plan: Step-by-Step Handling and Disposal

Adherence to a strict operational workflow is critical for minimizing risk. The following section details the procedural steps for handling and disposing of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often -20°C[3].

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Handling and Experimental Use
  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure[2].

  • Pre-Experiment Check: Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station[2].

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to avoid generating dust. Use appropriate tools for transfer to minimize the risk of spills.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes.

Spill Management
  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Cleanup: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways[4].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container[2][5].

  • Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Regulatory Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations.

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[2][4].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[2][4].
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound and the integrated safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood Check prep_materials Gather Materials prep_fume_hood->prep_materials Ready weigh Weigh Compound prep_materials->weigh Proceed safety_check1 Safety Check: Eyewash/Shower Location prep_materials->safety_check1 dissolve Dissolve in Solvent weigh->dissolve Transfer safety_check2 Safety Check: Spill Kit Availability weigh->safety_check2 react Perform Reaction dissolve->react Use decontaminate Decontaminate Glassware react->decontaminate Complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste Collect safety_check3 Safety Check: Waste Container Labeled decontaminate->safety_check3 remove_ppe Doff PPE Correctly dispose_waste->remove_ppe Final Step

Caption: A flowchart of the experimental workflow with integrated safety checkpoints.

Logical Relationship of Safety Measures

The implementation of a comprehensive safety plan relies on the logical relationship between hazard identification, risk assessment, and the application of control measures.

safety_logic hazard Hazard Identification Potential for skin, eye, and respiratory irritation based on analogous compounds. risk Risk Assessment High risk of exposure during weighing, transfer, and in case of spills. hazard->risk Leads to controls Control Measures Engineering Controls (Fume Hood) Administrative Controls (SOPs, Training) Personal Protective Equipment (PPE) risk->controls Requires ppe_details PPE Specifics Goggles & Face Shield Chemical-Resistant Gloves Lab Coat/Apron Respirator controls:s->ppe_details:n Includes safe_outcome Safe Handling Outcome Minimized risk of personnel exposure and environmental contamination. controls->safe_outcome Results in ppe_details->safe_outcome Contributes to

Caption: The logical progression from hazard identification to a safe handling outcome.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.